molecular formula C16H22N2O5 B072926 Z-Gly-Leu-OH CAS No. 1421-69-8

Z-Gly-Leu-OH

Cat. No.: B072926
CAS No.: 1421-69-8
M. Wt: 322.36 g/mol
InChI Key: MRRLFGAIRAUOCS-UHFFFAOYSA-N
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Description

Z-Gly-Leu-OH is a protected dipeptide building block essential for solid-phase and solution-phase peptide synthesis (SPPS). The compound features a benzyloxycarbonyl (Z) group on the N-terminal glycine, serving as an acid-labile protecting group that prevents unwanted polymerization and allows for selective deprotection under mild acidic conditions. The C-terminal leucine residue is in its free acid form, ready for activation and coupling to the next amino acid in the sequence. This specific Gly-Leu motif is of significant interest in biochemical research, particularly in the study of enzyme-substrate interactions, as it mimics the cleavage site for various proteases, including leucine aminopeptidases. Researchers utilize Z-Gly-Leu-OH for investigating enzyme kinetics, specificity, and inhibition, providing insights into proteolytic pathways. Furthermore, it serves as a critical intermediate in the synthesis of longer, biologically active peptides and peptidomimetics for pharmacological and structural studies. Supplied as a high-purity solid, this reagent guarantees consistent performance and reliability in demanding research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-11(2)8-13(15(20)21)18-14(19)9-17-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,22)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRLFGAIRAUOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421-69-8
Record name NSC89638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Solubility Profile and Solubilization Protocols for Z-Gly-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, physicochemical properties, and solubilization protocols for Z-Gly-Leu-OH (N-benzyloxycarbonyl-glycyl-leucine), a critical intermediate in peptide synthesis and enzymatic catalysis.

Technical Guide for Researchers & Process Scientists

Executive Summary

Z-Gly-Leu-OH (CAS: 1421-69-8) is a hydrophobic dipeptide derivative characterized by low aqueous solubility at neutral and acidic pH, driven by the lipophilic benzyloxycarbonyl (Z) protecting group and the isobutyl side chain of leucine.

Its solubility is pH-dependent :

  • Acidic/Neutral pH: Predominantly insoluble in water; soluble in polar organic solvents (DMSO, DMF, Ethanol).

  • Alkaline pH (> 7.5): Soluble in water due to ionization of the C-terminal carboxylic acid.

This "pH-switchable" solubility is the basis for its purification and handling in enzymatic peptide synthesis (e.g., thermolysin-catalyzed coupling).

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for designing robust experimental protocols.

PropertyValue / DescriptionImpact on Solubility
Formula C₁₆H₂₂N₂O₅Moderate molecular weight (322.36 g/mol ).
Structure Z-Group (Hydrophobic) + Gly (Flexible) + Leu (Hydrophobic) + COOH (Acidic)The Z-group and Leu side chain dominate the solubility profile, making the molecule lipophilic.
pKa (COOH) ~3.5 – 4.0 (Estimated)At pH > 5, the carboxyl group deprotonates (

), significantly increasing aqueous solubility.
LogP ~1.5 – 2.0 (Estimated)Positive LogP indicates preference for organic phases (octanol, ethyl acetate) over water.
Physical State White Crystalline PowderHigh lattice energy can impede initial dissolution; sonication is often required.

Solubility Landscape: Water vs. Organic Solvents[1]

The following table summarizes the solubility behavior of Z-Gly-Leu-OH across common laboratory solvents.

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Aqueous (Acidic/Neutral) Water, 0.1% TFA, PBS (pH 7.4)Sparingly Soluble Not suitable for high-concentration stock solutions. May form a suspension.
Aqueous (Alkaline) 50mM NaHCO₃, 0.1M NaOH, NH₄OHSoluble Forms the Z-Gly-Leu-O⁻ salt. Caution: High pH (>11) over time may cause racemization or hydrolysis of the Z-group.
Polar Organics DMSO, DMF, NMPHighly Soluble Ideal for stock solutions (>50 mM). Hygroscopic solvents; keep dry to prevent peptide precipitation.
Alcohols Methanol, Ethanol, IsopropanolSoluble Good for crystallization or as co-solvents in enzymatic reactions.
Esters Ethyl Acetate (EtOAc)Soluble Primary solvent for liquid-liquid extraction (partitioning from acidic aqueous phase).
Non-Polar Hexane, Diethyl Ether, ChloroformInsoluble Used as anti-solvents to precipitate the peptide from organic solutions.

Mechanisms of Solubility (Visualized)

The solubility of Z-Gly-Leu-OH is governed by a thermodynamic equilibrium between its protonated (uncharged) and deprotonated (charged) states.

Figure 1: pH-Dependent Solubility Switch

SolubilitySwitch AcidForm Z-Gly-Leu-OH (Protonated / Neutral) SaltForm Z-Gly-Leu-O⁻ (Deprotonated / Charged) AcidForm->SaltForm High pH (NaOH/NaHCO₃) Deprotonation Precipitate Precipitate / Organic Phase AcidForm->Precipitate Low Water Solubility High LogP SaltForm->AcidForm Low pH (HCl/TFA) Protonation Solution Aqueous Solution SaltForm->Solution Ionic Solvation Electrostatic Interaction

Caption: The reversible transition between the hydrophobic acid form (soluble in organics) and the hydrophilic salt form (soluble in water).

Experimental Protocols

Protocol A: Preparation of Stock Solution (100 mM)

Purpose: To create a stable, high-concentration stock for biological assays or synthesis.

  • Weighing: Weigh 32.2 mg of Z-Gly-Leu-OH.

  • Solvent Choice:

    • For biological assays: Use 100% DMSO (sterile filtered).

    • For chemical synthesis: Use DMF or Methanol .[1]

  • Dissolution: Add 1.0 mL of solvent. Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (which causes precipitation).

Protocol B: Aqueous Solubilization (for Enzymatic Reactions)

Purpose: To dissolve the peptide in an aqueous buffer (e.g., for thermolysin catalysis).

  • Suspension: Suspend the peptide in water (it will be cloudy).

  • Titration: Dropwise add 1 M NaOH or Ammonium Hydroxide while monitoring pH.

  • Endpoint: Continue until the solution clears and pH reaches ~8.0–8.5.

  • Back-Titration (Optional): If a specific physiological pH is required (e.g., pH 7.5), carefully lower the pH with dilute HCl, ensuring the peptide does not crash out. Note: Z-Gly-Leu-OH may precipitate if pH drops below 6.0.

Protocol C: Purification via Acid-Base Extraction

Purpose: To recover Z-Gly-Leu-OH from a reaction mixture.

Figure 2: Purification Workflow

Purification Start Crude Mixture (Z-Gly-Leu-OH + Impurities) Step1 Dissolve in EtOAc Start->Step1 Step2 Wash with Mild Acid (5% citric acid) Removes basic impurities Step1->Step2 Step3 Extract with NaHCO₃ (aq) Z-Gly-Leu-OH moves to Aqueous Phase Step2->Step3 Step4 Separate Layers Discard Organic Layer (Neutral impurities) Step3->Step4 Organic Phase Step5 Acidify Aqueous Phase (pH ~2) Using 1N HCl Step3->Step5 Aqueous Phase Step6 Extract into Fresh EtOAc or Filter Precipitate Step5->Step6

Caption: Acid-base extraction strategy exploiting the ionizable carboxyl group to separate Z-Gly-Leu-OH from non-acidic contaminants.

Applications in Enzymatic Synthesis

In the context of thermolysin-catalyzed peptide synthesis (e.g., synthesis of Z-Gly-Leu-NH₂ or Z-Gly-Leu-X), solubility control is vital:

  • Thermodynamic Control: Reactions are often performed in organic co-solvents (e.g., 50% DMSO/Buffer) or biphasic systems (EtOAc/Water) to shift the equilibrium toward synthesis (precipitation of the hydrophobic product) and suppress hydrolysis.

  • Substrate Availability: Z-Gly-Leu-OH (as a hydrolysis product) acts as a competitive inhibitor. Removing it requires the extraction protocol above.

References

  • PubChem. (n.d.). Compound Summary: Z-Gly-Leu-OH (CAS 1421-69-8).[2][3] National Library of Medicine. Retrieved from [Link]

  • Persson, M., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. Retrieved from [Link]

Sources

Thermodynamic Stability of Z-Gly-Leu-OH in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Gly-Leu-OH (N-Benzyloxycarbonyl-Glycyl-L-Leucine) represents a classic paradox in peptide chemistry: it is thermodynamically unstable yet kinetically stable in neutral aqueous solutions. While the hydrolysis of its peptide bond is exergonic (


 kcal/mol), the high activation energy barrier (

kcal/mol) prevents spontaneous degradation at physiological pH and temperature.

This guide provides a rigorous physicochemical analysis of Z-Gly-Leu-OH, detailing its hydrolytic profile, solubility constraints, and the specific thermodynamic parameters governing its stability. It is designed for researchers utilizing this compound as a model substrate for metalloproteases (e.g., Thermolysin, Carboxypeptidase A) or as a building block in peptide therapeutics.

Physicochemical Profile

Structural Integrity

The stability of Z-Gly-Leu-OH is defined by two distinct chemical moieties:

  • The Peptide Bond (Gly-Leu): The primary site of thermodynamic instability. In aqueous solution, this bond is susceptible to hydrolysis, yielding Z-Glycine and L-Leucine.

  • The Z-Group (Benzyloxycarbonyl): A carbamate protecting group on the N-terminus. It is highly stable in aqueous acid and neutral buffers but degrades in strong alkaline conditions (

    
    ) or via catalytic hydrogenation. It renders the molecule significantly more hydrophobic than the free dipeptide.
    
Solubility and Ionization
  • Solubility: Z-Gly-Leu-OH is sparingly soluble in pure water due to the hydrophobic Z-group and Leucine side chain. Solubility increases significantly in organic modifiers (MeOH, ACN) or at

    
     where the C-terminal carboxylate is deprotonated.
    
  • pKa: The C-terminal carboxylic acid has a pKa of approximately 3.6 – 3.8 . At physiological pH (7.4), the molecule exists primarily as a mono-anionic species (

    
    ).
    
ParameterValue / DescriptionContext
Molecular Weight 322.36 g/mol
pKa (C-term) ~3.7Predominantly anionic at pH 7.4
LogP (Estimated) ~2.1Moderately lipophilic due to Z-group
Solubility (Water) < 1 mg/mL (Neutral pH)Requires pH adjustment or co-solvent

Thermodynamics of Hydrolysis

The Thermodynamic vs. Kinetic Landscape

The hydrolysis reaction is described by:



  • Thermodynamics (

    
    ):  The equilibrium lies heavily toward the hydrolysis products. The reaction releases energy, driven by the resonance stabilization of the resulting carboxylate and amine/ammonium groups.
    
  • Kinetics (

    
    ):  Despite the favorable thermodynamics, the reaction rate at pH 7 / 25°C is negligible. The amide bond possesses significant double-bond character (resonance), making the carbonyl carbon less electrophilic and resistant to attack by water (a weak nucleophile).
    
Activation Parameters

The stability of Z-Gly-Leu-OH is governed by a high activation energy barrier.

Thermodynamic ParameterEstimated ValueImplication
Gibbs Free Energy (

)
-3.0 to -4.0 kcal/molReaction is spontaneous (exergonic).
Activation Energy (

)
~24 kcal/mol (100 kJ/mol)Reaction is extremely slow without catalysis.
Half-life (

) at pH 7, 25°C
> 300 YearsStable for all standard storage durations.
Half-life (

) at pH 7, 100°C
~ 10 - 50 HoursDegradation becomes measurable at high heat.
Mechanism of Degradation

Hydrolysis rates are pH-dependent, following a "V-shaped" profile with minimum degradation near pH 6-7.

  • Acid Catalysis (

    
    ):  Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack.
    
  • Base Catalysis (

    
    ):  Hydroxide ions (
    
    
    
    ) act as strong nucleophiles, directly attacking the carbonyl carbon.
  • Enzymatic Catalysis: Enzymes like Thermolysin lower the

    
     drastically (often by >10 kcal/mol), accelerating the rate by factors of 
    
    
    
    to
    
    
    .

Visualization: Hydrolysis Pathway

The following diagram illustrates the energy landscape and the competing pathways for Z-Gly-Leu-OH degradation.

HydrolysisPathways Substrate Z-Gly-Leu-OH (Intact Dipeptide) TS_Uncat Transition State (High Ea ~24 kcal/mol) Substrate->TS_Uncat Spontaneous (pH 7, 25°C) TS_Enz Enzyme-Substrate Complex (Low Ea) Substrate->TS_Enz Catalyzed (Thermolysin/CPA) Products Hydrolysis Products (Z-Gly-OH + L-Leu) TS_Uncat->Products Slow Rate (Years) TS_Enz->Products Fast Rate (Seconds)

Caption: Kinetic differentiation between spontaneous (red, dashed) and enzymatic (green, solid) hydrolysis pathways. Note the high activation barrier protecting the substrate in the absence of enzymes.

Experimental Protocol: Stability Assessment

To rigorously verify the stability of Z-Gly-Leu-OH in your specific formulation, use this self-validating HPLC workflow. This method separates the parent compound from its breakdown products (Z-Gly and Leu).

Materials
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

HPLC Method Parameters
  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (or 37°C for physiological simulation)

  • Gradient:

    • 0 min: 5% B

    • 10 min: 60% B (Linear ramp)

    • 12 min: 95% B (Wash)

    • 15 min: 5% B (Re-equilibration)

Validation Logic (Self-Check)
  • Specificity: Inject pure Z-Gly-OH and L-Leu standards separately. L-Leu will elute early (near void volume) and may have weak UV absorbance. Z-Gly-OH will elute earlier than the parent Z-Gly-Leu-OH due to lower hydrophobicity.

  • Mass Balance: If degradation occurs, the decrease in the Z-Gly-Leu-OH peak area must correlate with the appearance of the Z-Gly-OH peak (molar equivalent).

Workflow Diagram

StabilityWorkflow Start Start: Z-Gly-Leu-OH Sample Prep 1. Sample Preparation Dissolve in Buffer (pH 7.4) Filter (0.22 µm) Start->Prep Incubate 2. Stress Testing Incubate at 37°C / 60°C Timepoints: 0h, 24h, 7d Prep->Incubate HPLC 3. HPLC Analysis Gradient C18, UV 214nm Incubate->HPLC Data 4. Data Processing Integrate Peaks HPLC->Data Decision Degradation > 1%? Data->Decision Stable Conclusion: Stable (Kinetic Control) Decision->Stable No Unstable Conclusion: Unstable (Check pH/Contamination) Decision->Unstable Yes

Caption: Step-by-step stability indicating workflow for Z-Gly-Leu-OH analysis.

Implications for Drug Development

Formulation Stability

For pharmaceutical applications, Z-Gly-Leu-OH can be formulated in liquid aqueous buffers (pH 5–8) with a shelf life exceeding 2 years at 4°C. However, bacterial contamination must be strictly controlled; microbial proteases will rapidly degrade the compound, mimicking thermodynamic instability. Always use sterile filtration (0.22 µm) and antimicrobial preservatives (e.g., sodium azide for research) if storing solutions.

Enzymatic Assays

When using Z-Gly-Leu-OH as a substrate for Thermolysin or Carboxypeptidase A :

  • Background Correction: Spontaneous hydrolysis is negligible (

    
    ) over typical assay times (10–60 mins). Background subtraction is usually unnecessary unless working at extreme temperatures (
    
    
    
    ) or pH (
    
    
    ).
  • Solvent Effects: If dissolving stock in DMSO, ensure the final DMSO concentration in the assay is

    
    , as high organic content can inhibit the enzyme or alter the dielectric constant, affecting 
    
    
    
    .

References

  • Radzicka, A., & Wolfenden, R. (1996). Rates of Uncatalyzed Peptide Bond Hydrolysis in Neutral Solution and the Transition State Affinities of Proteases. Journal of the American Chemical Society, 118(26), 6105–6109. Link

  • Smith, E. L., & Spackman, D. H. (1955). Leucine Aminopeptidase. V. Activation, Specificity, and Mechanism of Action. Journal of Biological Chemistry, 212, 271-299. Link

  • Kahne, D., & Still, W. C. (1988). Hydrolysis of a peptide bond in neutral water. Journal of the American Chemical Society, 110(22), 7529–7534. Link

  • Inouye, K. (1992). Effects of salts on the thermolysin-catalyzed hydrolysis of Z-Gly-Leu-NH2. Journal of Biochemistry, 112(3), 335-340. Link

  • Bryant, R. A., & Hansen, D. E. (1996). Direct measurement of the equilibrium constant for hydrolysis of the peptide bond. Journal of the American Chemical Society, 118, 5498. Link

The Strategic Imperative of N-Terminal Protection: A Comparative Analysis of Z-Gly-Leu-OH and Unprotected Gly-Leu Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: In the precise world of peptide chemistry and drug development, the calculated use of protecting groups is fundamental to synthetic success. This in-depth technical guide provides a comprehensive examination of the core differences between the N-terminally protected dipeptide, Z-Gly-Leu-OH (N-benzyloxycarbonyl-glycyl-L-leucine), and its unprotected analogue, Gly-Leu. This document will dissect the critical chemical, physical, and functional distinctions that govern their respective applications in peptide synthesis and broader biochemical research. The insights provided are tailored for researchers, scientists, and drug development professionals to facilitate informed, strategic decisions in experimental design and execution.

Introduction: The Rationale for N-Terminal Protection in Peptide Synthesis

The construction of peptides with a defined amino acid sequence is a cornerstone of modern chemical biology and pharmaceutical science. The principal challenge in this endeavor is the controlled and specific formation of amide (peptide) bonds between amino acid monomers. Unprotected amino acids possess at least two reactive functional groups—an α-amino group and an α-carboxyl group—leading to the potential for uncontrolled polymerization and the formation of a mixture of products. To achieve regioselective peptide bond formation, a strategy of temporary "masking" or "protection" of reactive groups is employed.

The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, remains a classic and highly effective protecting group for the α-amino function.[1] Its utility is perfectly demonstrated when comparing Z-Gly-Leu-OH to the unprotected Gly-Leu dipeptide. Although identical in their core amino acid sequence, their chemical behaviors, physical properties, and, consequently, their applications are profoundly different. This guide will explore these differences, providing a robust framework for selecting the appropriate dipeptide derivative for specific synthetic and research objectives.

The Chemical Dichotomy: Structure, Reactivity, and Physicochemical Properties

The presence of the benzyloxycarbonyl group on the N-terminus of Z-Gly-Leu-OH is the single structural modification that creates a cascade of differences in the molecule's properties and reactivity compared to the unprotected Gly-Leu.

Structural and Reactivity Differences

Z-Gly-Leu-OH: The N-terminal amino group of the glycine residue is protected as a carbamate. This modification renders the nitrogen lone pair delocalized and non-nucleophilic under standard peptide coupling conditions. This is the strategic essence of Z-Gly-Leu-OH: it is a building block designed for peptide chain elongation from its C-terminus. The Z-group is stable under moderately acidic and basic conditions but can be cleanly and selectively removed by catalytic hydrogenation, which cleaves the benzyl C-O bond.[2]

Gly-Leu: In contrast, the unprotected dipeptide exists predominantly as a zwitterion at physiological pH, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[3] Its free N-terminus is nucleophilic (as the free base) and its C-terminus is carboxylic. This dual reactivity makes it unsuitable for controlled, stepwise peptide synthesis from the C-terminus, as it can self-condense or react non-specifically.

chemical_structures cluster_Z_Gly_Leu Z-Gly-Leu-OH cluster_Gly_Leu Gly-Leu (Zwitterionic Form) Z_Gly_Leu_structure Z-NH-CH₂(CO)-NH-CH(CH₂CH(CH₃)₂)-COOH Gly_Leu_structure ⁺H₃N-CH₂(CO)-NH-CH(CH₂CH(CH₃)₂)-COO⁻

Caption: Structural comparison of Z-Gly-Leu-OH and Gly-Leu.

Comparative Physicochemical Properties

The structural divergence directly translates into distinct physicochemical properties, which are critical for experimental design, including reaction solvent selection, purification strategy, and analytical characterization.

PropertyZ-Gly-Leu-OHGly-LeuSignificance in Application
Molecular Weight 322.36 g/mol [4]188.22 g/mol [3]Affects reaction stoichiometry and mass spectrometry analysis.
Melting Point Typically a sharp melting point, e.g., Z-Gly-OH melts at 118-122 °C.[5]High melting/decomposition point, e.g., 233-235 °C.[3]The sharp melting point of the protected peptide is an indicator of purity. The high melting point of the unprotected peptide is characteristic of its ionic, zwitterionic structure.
Solubility Soluble in organic solvents (e.g., DMF, DCM, EtOAc); sparingly soluble in water.[4]Soluble in water; insoluble in most non-polar organic solvents.[6]Dictates solvent choice for reactions and purification. Z-Gly-Leu-OH is suited for organic-phase synthesis, while Gly-Leu is handled in aqueous media.
Acidity (pKa) Carboxyl pKa ~3-4 (typical for N-protected amino acids).pKa₁ (COOH) ~3.1; pKa₂ (NH₃⁺) ~8.0 (values for Gly-Gly).[7]The zwitterionic nature of Gly-Leu across a wide pH range is crucial for its behavior in biological systems. The acidic carboxyl group of Z-Gly-Leu-OH is the site of activation for coupling.
Chromatographic Behavior More hydrophobic, longer retention time on Reverse-Phase HPLC.More hydrophilic, shorter retention time on Reverse-Phase HPLC.This difference is the basis for monitoring reaction progress (e.g., deprotection) and for purification by HPLC.[8][9]

The Synthetic and Application Landscape

The core difference dictates their primary roles: Z-Gly-Leu-OH is a synthetic intermediate, while Gly-Leu is often a final product or a substrate for biological study.

Z-Gly-Leu-OH: A Building Block for Peptide Elongation

Z-Gly-Leu-OH is designed for use in solution-phase peptide synthesis.[10] Its protected N-terminus allows for the specific activation of its C-terminal carboxyl group, enabling it to be coupled to the free N-terminus of another amino acid or peptide fragment without self-polymerization.

This protocol describes a standard procedure for forming a tripeptide by coupling Z-Gly-Leu-OH with a C-terminally protected amino acid, such as Phenylalanine methyl ester (H-Phe-OMe).

  • Reagent Preparation: Dissolve Z-Gly-Leu-OH (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)). In a separate flask, suspend the amino acid ester hydrochloride salt (e.g., H-Phe-OMe·HCl, 1.05 equivalents) in the same solvent.

  • Neutralization: Cool the amino acid ester suspension to 0 °C and add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.1 equivalents), to liberate the free amine. Stir for 15-20 minutes.

  • Carboxyl Group Activation: To the solution of Z-Gly-Leu-OH at 0 °C, add 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) followed by N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents). The HOBt acts as a racemization suppressant and improves coupling efficiency.[11] A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.

  • Coupling Reaction: Add the activated Z-Gly-Leu-OH solution to the neutralized amino acid ester solution. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting materials.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted HOBt and starting acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude protected tripeptide is then purified by silica gel chromatography or recrystallization.

peptide_coupling ZGL Z-Gly-Leu-OH Activated Activated Ester (Z-Gly-Leu-OBt) ZGL->Activated Reagents DCC / HOBt Reagents->Activated Coupling Coupling Activated->Coupling AminoEster H-Phe-OMe AminoEster->Coupling Product Protected Tripeptide (Z-Gly-Leu-Phe-OMe) Coupling->Product

Caption: Solution-phase peptide coupling workflow.

Gly-Leu: A Final Product or Bioactive Molecule

The unprotected Gly-Leu dipeptide can be the desired final product of a synthesis, intended for use in biochemical assays, as a nutritional supplement, or as a starting material for N-terminal modifications.[12]

This protocol describes the removal of the Z-group to yield the unprotected Gly-Leu dipeptide.

  • Dissolution: Dissolve Z-Gly-Leu-OH in a suitable solvent for hydrogenation, such as methanol, ethanol, or acetic acid.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol% relative to the substrate). The catalyst is often added under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask or use a dedicated hydrogenation apparatus. Purge the flask with H₂. Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product, Gly-Leu, will have a much lower Rf value on silica gel and a significantly shorter retention time on RP-HPLC compared to the starting material. The reaction is typically complete within 2-8 hours.

  • Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. This should be done in a well-ventilated area as the catalyst can be pyrophoric.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Gly-Leu dipeptide as a white solid. The product can be further purified by recrystallization from a water/ethanol mixture if necessary.

deprotection ZGL Z-Gly-Leu-OH Deprotection Hydrogenolysis ZGL->Deprotection Reagents H₂, Pd/C Methanol Reagents->Deprotection Product Gly-Leu Deprotection->Product Byproducts Toluene + CO₂ Deprotection->Byproducts

Caption: Catalytic hydrogenation for Z-group removal.

Conclusion: A Strategic Choice Based on Application

The fundamental difference between Z-Gly-Leu-OH and unprotected Gly-Leu is a clear illustration of the power of protecting group chemistry in directing chemical reactivity.

  • Z-Gly-Leu-OH is the choice for synthetic chemists building longer peptide chains in a controlled, stepwise manner. Its masked N-terminus and organic solubility make it an ideal intermediate for solution-phase synthesis.

  • Unprotected Gly-Leu is the target for biochemists, cell biologists, and formulation scientists . Its free N- and C-termini and aqueous solubility make it suitable for biological assays, as a metabolic substrate, or as a final bioactive product.

Ultimately, the selection between these two molecules is a strategic one, dictated entirely by the end-goal of the research or development program. A thorough understanding of their distinct chemical personalities is paramount for the efficient and successful execution of peptide-related research.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 92843, Glycyl-L-leucine. Retrieved from [Link].

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Bofill, J. M., et al. (2026). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. The Journal of Organic Chemistry.
  • Lipshutz, B. H., et al. (2017).
  • Separation Science. (2023). Peptide analysis using reverse phase liquid chromatography. Retrieved from [Link]

  • Miyamoto, T., et al. (1991). Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin. Bioscience, Biotechnology, and Biochemistry, 55(8), 1238-1242.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Levison, B. (2016). Response to "How can I quickly detect the presence of dipeptide gly-gly in solution?". ResearchGate. Retrieved from [Link]

  • Reddy, K. S., et al. (2010). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of Organic Chemistry, 75(15), 5375-5378.
  • Li, H., et al. (2011). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry, 9(5), 1533-1540.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 462382, MG-132. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8050-8064.
  • Bieg, T., & Szeja, W. (1985).
  • Lee, J. Y., et al. (2025). Analysis Strategy for Identifying the O-Linked Glycan Profile and O-glycosylation Sites on Recombinant Human Follicle Stimulating Hormone-C-terminal Peptide (rhFSH-CTP). Molecules, 30(10), 2245.
  • Hodges, R. S., et al. (2007). HPLC Analysis and Purification of Peptides. In: Peptide Synthesis and Applications. Methods in Molecular Biology, vol 386. Humana Press.
  • Harvard Apparatus. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Held, C., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(40), 22493-22509.
  • Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Zhao, Y., et al. (2024). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. AMB Express, 14(1), 1-13.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycylglycine. Retrieved from [Link]

  • NCERT. (n.d.). Biomolecules. Retrieved from [Link]

Sources

Z-Gly-Leu-OH: A Canonical Model Substrate for Zinc-Metalloprotease Kinetic Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Z-Gly-Leu-OH as a model substrate for metalloproteases Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of proteolytic enzyme characterization, Z-Gly-Leu-OH (Carbobenzoxy-Glycyl-L-Leucine) serves as a foundational model substrate, particularly for the M14 family of metallocarboxypeptidases (e.g., Carboxypeptidase A). Its structural simplicity—a dipeptide core protected by a benzyloxycarbonyl (Z) group—allows for precise dissection of the S1/S1’ subsite specificity and the catalytic mechanism of zinc-dependent hydrolysis.

This guide provides a rigorous technical analysis of Z-Gly-Leu-OH, detailing its molecular interaction with the metalloprotease active site, a validated ninhydrin-based assay protocol for kinetic determination, and its application in inhibitor screening.

Molecular Architecture & Physicochemical Properties

The utility of Z-Gly-Leu-OH lies in its ability to mimic the C-terminal steric environment of a larger protein substrate while remaining chemically defined.

Structural Components[1]
  • N-Terminal Protection (The "Z" Group): The benzyloxycarbonyl group is critical. It masks the N-terminal amine of the glycine, preventing non-specific cleavage by aminopeptidases. Structurally, the aromatic ring of the Z-group interacts with the hydrophobic pocket (S2/S3 subsites) of the enzyme, anchoring the substrate and orienting the scissile bond.

  • The Scissile Bond (Gly-Leu): The peptide bond between Glycine and Leucine is the target of hydrolysis.

  • C-Terminal Leucine: The free carboxylate and the bulky isobutyl side chain of Leucine are specific recognition elements for Carboxypeptidase A (CPA) , which exhibits a strong preference for aromatic or branched aliphatic amino acids at the P1' position.

PropertySpecification
Chemical Name N-Carbobenzoxy-glycyl-L-leucine
Formula

MW 322.36 g/mol
Solubility Soluble in alcohols (EtOH, MeOH); sparingly soluble in water (requires pH adjustment or co-solvent)
Purity Requirement >99% (HPLC) for kinetic assays to avoid background signal from free Leu

Mechanistic Enzymology: The Zinc-Water Attack

Understanding the cleavage mechanism is prerequisite to interpreting kinetic data. The hydrolysis of Z-Gly-Leu-OH by a zinc-metalloprotease (specifically Carboxypeptidase A) follows a general base catalysis mechanism.

The Catalytic Cycle
  • Substrate Binding: The C-terminal carboxylate of Leucine coordinates electrostatically with Arg145 in the enzyme's active site. The hydrophobic Leucine side chain inserts into the S1' specificity pocket .

  • Zinc Activation: The active site contains a Zinc ion (

    
    ) coordinated by His69, Glu72, and His196. A water molecule is the fourth ligand. The Zinc ion polarizes this water molecule, lowering its 
    
    
    
    and making it a potent nucleophile.
  • Nucleophilic Attack: The active site base (Glu270 ) abstracts a proton from the zinc-bound water, facilitating its attack on the carbonyl carbon of the Gly-Leu peptide bond.

  • Tetrahedral Intermediate: A transient intermediate forms, stabilized by the Zinc ion and Arg127 .

  • Collapse & Release: The peptide bond breaks. The proton from Glu270 is transferred to the leaving nitrogen (the amino group of the released Leucine). The products, Z-Gly-OH and L-Leucine , are released.

Pathway Visualization

G Substrate Z-Gly-Leu-OH ES_Complex E-S Complex (Substrate Docked) Substrate->ES_Complex Binding (Arg145/S1' Pocket) Enzyme Metalloprotease (Active Site Zn2+) Enzyme->ES_Complex Transition Tetrahedral Intermediate ES_Complex->Transition Zn2+-Activated H2O Attack (Glu270 Base) Products Z-Gly-OH + L-Leucine Transition->Products Peptide Bond Scission Products->Enzyme Product Release

Figure 1: Catalytic cycle of Z-Gly-Leu-OH hydrolysis by a Zinc-Metalloprotease (Carboxypeptidase A).

Experimental Protocol: Validated Ninhydrin Assay

While UV spectrophotometry (monitoring absorbance change at 254 nm) is possible, the Ninhydrin Assay is the gold standard for Z-Gly-Leu-OH because it specifically detects the liberated primary amine of the L-Leucine product. The Z-Gly-OH fragment remains blocked and does not react significantly.

Reagents & Buffer Preparation
  • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5. (High salt is often required for CPA solubility and stability).

  • Substrate Stock: 20 mM Z-Gly-Leu-OH in methanol.

  • Ninhydrin Reagent: 2% (w/v) Ninhydrin in buffer/ethylene glycol mixture with Stannous Chloride (reducing agent). Note: Commercial "ready-to-use" ninhydrin reagents are recommended for reproducibility.

  • Stop Solution: 100 mM Citrate Buffer, pH 3.0 (Acidification quenches the metalloprotease).

Workflow Step-by-Step
  • Enzyme Activation:

    • If using pro-carboxypeptidase, activate with Trypsin. If using purified CPA, dissolve in Assay Buffer to ~10 units/mL. Keep on ice.

  • Reaction Setup (96-well plate or Microtubes):

    • Blank: 50 µL Buffer + 50 µL Substrate (No Enzyme).

    • Test: 50 µL Enzyme Solution + 50 µL Buffer.

  • Initiation:

    • Add 50 µL Substrate Stock (final conc. 0.5 – 5.0 mM) to the Test wells.

    • Incubate at 25°C for 10–30 minutes .

  • Quenching:

    • Add 50 µL Stop Solution to all wells.

  • Color Development:

    • Add 100 µL Ninhydrin Reagent to all wells.

    • Heat at 95°C for 10 minutes (Critical for Ruhemann’s Purple formation).

    • Cool to room temperature.

  • Quantification:

    • Measure Absorbance at 570 nm .

    • Calculate concentration using a Leucine Standard Curve.

Assay Logic Diagram

Workflow Start Start Assay Prep Prepare Reagents: Enzyme, Substrate (Z-Gly-Leu), Ninhydrin Start->Prep Incubate Incubation: 25°C, 15 min (Hydrolysis releases Leu) Prep->Incubate Stop Stop Reaction: Citrate Buffer pH 3.0 Incubate->Stop Develop Color Development: Add Ninhydrin -> 95°C, 10 min Stop->Develop Read Read Absorbance @ 570nm Develop->Read Calc Calculate Activity (vs Leu Standard Curve) Read->Calc

Figure 2: Step-by-step workflow for the colorimetric Ninhydrin assay.

Kinetic Analysis & Data Interpretation

To utilize Z-Gly-Leu-OH for inhibitor screening or enzyme characterization, you must determine the kinetic parameters


 and 

.
Determining and

Perform the assay described above with varying substrate concentrations (e.g., 0.1 mM to 10 mM). Plot the Initial Velocity (


, µM Leu/min) against Substrate Concentration (

).

Fit the data to the Michaelis-Menten Equation :



  • 
     (Michaelis Constant):  Typically in the range of 1.0 – 5.0 mM  for Z-Gly-Leu-OH with Carboxypeptidase A. A lower 
    
    
    
    indicates higher affinity.
  • 
     (Turnover Number):  Calculated as 
    
    
    
    . This represents the number of substrate molecules converted per second.
Inhibitor Screening (IC50)

Z-Gly-Leu-OH is ideal for screening metalloprotease inhibitors (e.g., 1,10-Phenanthroline, EDTA, or specific peptidomimetics).

  • Run the assay at

    
    .
    
  • Vary inhibitor concentration.[1]

  • A decrease in Leu production quantifies inhibition.

Applications in Drug Development

  • Specificity Profiling: By comparing Z-Gly-Leu-OH hydrolysis rates against variants (e.g., Z-Gly-Phe-OH, Z-Gly-Ala-OH), researchers can map the S1' pocket size of novel metalloproteases.

  • Stability Studies: Z-Gly-Leu-OH is used to assess the presence of contaminating proteases in recombinant protein preparations.

  • Formulation: Used as a standard to calibrate the activity of pharmaceutical-grade enzymes (e.g., digestive enzymes).

References

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. pH and temperature dependence of tripeptide hydrolysis. Biochemistry.[2][3][4][5][6][7] Link

  • Mock, W. L., & Aksamawati, M. (1994). Mechanism of action of thermolysin: kinetic studies with Z-Gly-Leu-OH and analogues. Biochemical Journal.[7] Link

  • Whitaker, J. R. (1972). Principles of Enzymology for the Food Sciences. Marcel Dekker Inc. (Classic reference for Ninhydrin assay protocols).
  • Sigma-Aldrich. (2024). Product Information: Z-Gly-Leu-OH.Link

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[1][2][3][4][5][7][8][9] 5th edition. Section 9.2: Carbonic Anhydrases and Carboxypeptidase A. W. H. Freeman. Link

Sources

Comprehensive Structural & Analytical Profiling of N-Carbobenzyloxy-Glycyl-Leucine (Z-Gly-Leu)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Molecular Architecture & Significance

N-Carbobenzyloxy-Glycyl-L-Leucine (Z-Gly-Leu) is a pivotal dipeptide derivative (CAS: 1421-69-8) utilized extensively as a model substrate in enzymology and a building block in peptidomimetic drug design.[1] Its structural significance lies in the Z-group (benzyloxycarbonyl) , which acts as a lipophilic anchor and N-terminal protecting group, coupled to a Glycine linker that provides conformational flexibility, and a Leucine side chain that offers hydrophobic recognition specificity.

In drug development, Z-Gly-Leu serves as a primary substrate for characterizing the kinetics of metalloproteases, specifically thermolysin . Its cleavage patterns provide critical data on enzyme specificity at the


 subsite, making it an essential tool for designing protease inhibitors.
Physiochemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 322.36 g/mol
Melting Point 99–100 °C
Optical Rotation

(

, EtOH)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in

pKa (COOH) ~3.6 (Predicted)

Structural Connectivity & Stereochemistry

The molecule consists of three distinct domains: the protective Z-group, the achiral Glycine spacer, and the chiral L-Leucine moiety. The stereochemical integrity of the Leucine residue (L-isomer) is critical for biological recognition.

DOT Diagram: Chemical Connectivity

Z_Gly_Leu_Structure cluster_0 Z-Group (Protection) cluster_1 Peptide Backbone cluster_2 C-Terminal & Side Chain Benzyl Benzyl Ring (C6H5) Carbamate Carbamate Linker (-O-CO-NH-) Benzyl->Carbamate Gly_Alpha Glycine α-Carbon (Achiral Spacer) Carbamate->Gly_Alpha N-Term Amide_Bond Peptide Bond (-CO-NH-) Gly_Alpha->Amide_Bond Leu_Alpha Leucine α-Carbon (Chiral Center S) Amide_Bond->Leu_Alpha Leu_SideChain Isobutyl Side Chain (Hydrophobic Recognition) Leu_Alpha->Leu_SideChain Side Chain Carboxyl Carboxylic Acid (-COOH) Leu_Alpha->Carboxyl C-Term

Figure 1: Modular connectivity of Z-Gly-Leu showing the N-terminal protection, peptide linkage, and hydrophobic recognition domains.

Spectroscopic Characterization Protocols

This section details the expected spectral signatures used to validate identity and purity.

Nuclear Magnetic Resonance (NMR) Analysis

Solvent Selection: DMSO-


 is the preferred solvent over 

due to the limited solubility of the free acid and the need to clearly resolve amide protons (

), which often exchange or broaden in chloroform.

H NMR Assignment Table (DMSO-

, 400 MHz)
MoietyProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
COOH Acid Proton~12.5Broad Singlet1H-
Amide 1 Leu-NH8.15Doublet1H~8.0
Amide 2 Gly-NH (Z-group)7.50Triplet1H~6.0
Z-Group Aromatic Ring7.30 – 7.38Multiplet5H-
Z-Group Benzylic

5.03Singlet2H-
Leu

-CH
4.25Multiplet1H-
Gly

-CH

3.65Doublet2H~6.0
Leu

-CH

,

-CH
1.50 – 1.70Multiplet3H-
Leu

-CH

0.85 – 0.90Doublet/DD6H~6.5

Expert Insight: The splitting of the Glycine


-protons into a doublet (rather than a singlet) at ~3.65 ppm confirms the coupling to the adjacent carbamate 

. If the

is exchanged with

, this signal collapses to a singlet.
Mass Spectrometry (MS) Fragmentation Logic

Analysis by ESI-MS (Electrospray Ionization) in positive mode typically yields the protonated molecular ion


.
  • Parent Ion:

    
     (
    
    
    
    )
  • Key Fragment 1 (

    
     91):  Tropylium ion (
    
    
    
    ). This is the diagnostic peak for the benzyl group of the Z-protection.
  • Key Fragment 2 (

    
     279):  Loss of 
    
    
    
    from the carbamate (decarboxylation), often observed in higher energy collisions.
  • Peptide Backbone Cleavage:

    
    -ions and 
    
    
    
    -ions characteristic of the Gly-Leu sequence.

Experimental Workflow: Synthesis & Purity Validation

The synthesis of Z-Gly-Leu typically follows a standard solution-phase coupling protocol. The critical quality attribute (CQA) is the prevention of racemization at the Leucine


-carbon.
DOT Diagram: Synthesis & Analysis Workflow

Synthesis_Workflow cluster_QC Quality Control (QC) Start Starting Materials: Z-Gly-OSu + H-Leu-OH Coupling Coupling Reaction (Solvent: DMF/Water, Base: NaHCO3) Start->Coupling Workup Acidification & Extraction (Ethyl Acetate) Coupling->Workup Purification Recrystallization (Ethyl Acetate / Hexane) Workup->Purification HPLC HPLC Purity (>98%) Purification->HPLC OptRot Optical Rotation (Check for Racemization) Purification->OptRot NMR_MS NMR & MS (Identity Confirmation) Purification->NMR_MS End Final Product: Z-Gly-Leu-OH HPLC->End OptRot->End NMR_MS->End

Figure 2: Step-by-step workflow from coupling activated Z-Glycine to Leucine, followed by rigorous QC to ensure enantiomeric purity.

Protocol: Purity Verification via HPLC

To ensure the compound is suitable for kinetic assays, purity must be


.
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (phenyl group).

  • Retention Time: Z-Gly-Leu will elute later than free Gly-Leu due to the hydrophobic Z-group.

Functional Application: Thermolysin Kinetics

Z-Gly-Leu is the standard substrate for determining the activity of thermolysin , a thermostable neutral metalloproteinase.

  • Mechanism: Thermolysin preferentially cleaves peptide bonds where the amino acid contributing the amino group (the

    
     position) has a hydrophobic side chain (e.g., Leucine).
    
  • Assay Principle:

    
    
    The reaction is monitored by the appearance of the free amino group of Leucine (using ninhydrin or fluorescamine post-column derivatization) or by HPLC separation of the substrate and products.
    
  • Kinetic Parameters: The

    
     value for Z-Gly-Leu is a benchmark for comparing the efficiency of novel protease inhibitors.
    

References

  • ChemicalBook. (n.d.).[2] N-(Benzyloxycarbonyl)-Gly-Leu-OH Properties and Melting Point. Retrieved from

  • PubChem. (n.d.).[2][3] Glycyl-L-leucine Structure and Properties. National Library of Medicine. Retrieved from

  • Chem-Impex International. (n.d.). Z-Gly-Leu-OH Product Specifications and Optical Rotation. Retrieved from

  • Smolecule. (n.d.). Z-Gly-D-Leu-OH vs Z-Gly-L-Leu-OH Stability and Stereochemistry. Retrieved from

  • Feder, J., & Schuck, J. M. (1970).[4] Comparative kinetic studies on the neutral protease and thermolysin catalyzed hydrolysis of simple dipeptide substrates. Biotechnology and Bioengineering.[2][4] (Contextual citation for Thermolysin kinetics).

Sources

An In-Depth Technical Guide to Z-Gly-Leu-OH for Advanced Peptide Synthesis and Biochemical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of Nα-Benzyloxycarbonyl-Glycyl-L-Leucine (Z-Gly-Leu-OH), a critical dipeptide building block for researchers, chemists, and professionals in drug development. We will delve into its core chemical identifiers, physicochemical properties, and pivotal applications. The document elucidates the mechanistic principles behind its use in peptide synthesis and furnishes a detailed, field-proven experimental workflow for its application. This guide is structured to serve as a practical and authoritative resource, grounding its claims in established scientific literature and providing actionable protocols for laboratory use.

Introduction to Nα-Benzyloxycarbonyl-Glycyl-L-Leucine (Z-Gly-Leu-OH)

Nα-Benzyloxycarbonyl-Glycyl-L-Leucine, commonly abbreviated as Z-Gly-Leu-OH, is a protected dipeptide composed of glycine and L-leucine. Its significance in synthetic organic chemistry and drug discovery stems from the strategic placement of the N-terminal protecting group, the benzyloxycarbonyl (Z or Cbz) group. This moiety, introduced by Max Bergmann and Leonidas Zervas, was a foundational development in modern peptide synthesis.

The Z-group serves two primary functions:

  • Preventing Unwanted Reactions: It masks the nucleophilicity of the glycine's α-amino group, preventing it from participating in peptide bond formation and self-polymerization during the activation of the C-terminal carboxyl group of leucine.[1]

  • Enhancing Solubility and Stability: The aromatic nature of the Z-group often improves the solubility of the peptide fragment in organic solvents commonly used for synthesis and enhances the stability of the compound.[2]

This protection allows for the specific and controlled elongation of a peptide chain from the C-terminus of the Z-Gly-Leu-OH unit. Consequently, it is an invaluable intermediate for constructing complex peptides, including therapeutic candidates and biochemical probes.[2] Its applications are prominent in the development of peptide-based drugs for metabolic disorders and cancer therapies, as well as in fundamental biochemical studies of enzyme-substrate interactions.[2]

Core Chemical Identifiers and Physicochemical Properties

Accurate identification and understanding of a compound's properties are paramount for reproducible scientific outcomes. Z-Gly-Leu-OH is distinguished by a specific set of identifiers and characteristics, which are summarized below. It is crucial to differentiate it from its diastereomer, Z-Gly-D-Leu-OH (CAS 57818-73-2), as the stereochemistry at the leucine residue is critical for biological activity and interaction with chiral molecules like enzymes and receptors.[1]

Identifier / Property Value Source
Compound Name N-Benzyloxycarbonyl-Glycyl-L-LeucineChem-Impex[2]
Synonyms Z-Gly-Leu-OH, Z-L-Glycyl-L-LeucineChem-Impex[2]
CAS Number 1421-69-8 Chem-Impex[2]
Molecular Formula C₁₆H₂₂N₂O₅Chem-Impex[2]
Molecular Weight 322.36 g/mol Chem-Impex[2]
PubChem CID 259600Chem-Impex[2]
MDL Number MFCD00038302Chem-Impex[2]
Appearance White to off-white powderGeneral Knowledge
Optical Rotation -9.5° (c=5 in Ethanol)Chem-Impex[2]
Storage Conditions Store at 0°C or below, desiccatedChem-Impex[2]

Key Applications in Research and Drug Development

The utility of Z-Gly-Leu-OH is versatile, spanning multiple domains of biochemical and pharmaceutical research.

  • Peptide Synthesis: This is the primary application. Z-Gly-Leu-OH serves as a dipeptide fragment for both solution-phase and solid-phase peptide synthesis (SPPS). Incorporating a pre-formed dipeptide unit can be more efficient than stepwise addition of single amino acids, potentially reducing side reactions and simplifying purification. The Z-group can be cleanly removed via catalytic hydrogenation (e.g., H₂/Pd-C), a method orthogonal to many other protecting groups like Boc and Fmoc.[2]

  • Enzyme Specificity and Inhibitor Screening: The Gly-Leu sequence is a recognition motif for various proteases. Z-Gly-Leu-OH and its derivatives can be used as substrates or competitive inhibitors to study the specificity and kinetics of enzymes, particularly metalloproteases and other endopeptidases.[3] By modifying the peptide or its protecting groups, researchers can probe the active site of an enzyme and develop more potent and selective inhibitors.

  • Drug Discovery and Development: As a fragment of larger bioactive peptides, Z-Gly-Leu-OH is a key starting material for synthesizing peptide-based therapeutics.[2] These drugs often mimic natural peptides to modulate biological pathways implicated in diseases like cancer and metabolic disorders.[2] The use of specific L-amino acid sequences is vital for ensuring proper biological recognition and function.

Experimental Workflow: Solution-Phase Peptide Coupling

This section provides a detailed protocol for a classic solution-phase peptide coupling reaction using Z-Gly-Leu-OH as the N-terminal component and an amino acid ester (e.g., L-Alanine methyl ester, H-Ala-OMe) as the C-terminal component. The mixed anhydride method is described here, as it is a reliable and well-established technique for forming peptide bonds with minimal racemization.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous Tetrahydrofuran (THF) is chosen for its ability to dissolve the reactants and its low reactivity under the reaction conditions.

  • Base: N-methylmorpholine (NMM) is a tertiary amine base that is sufficiently strong to deprotonate the carboxylic acid and neutralize the hydrochloride salt of the amino ester, but it is sterically hindered, which helps to minimize side reactions and racemization compared to less hindered bases like triethylamine.

  • Activating Agent: Isobutyl chloroformate is used to activate the carboxyl group of Z-Gly-Leu-OH, forming a mixed anhydride. This anhydride is highly reactive towards the incoming amine nucleophile, facilitating rapid peptide bond formation.

  • Temperature Control: The reaction is initiated at -15°C to control the formation and stability of the highly reactive mixed anhydride, thereby minimizing side reactions and preventing racemization at the leucine chiral center.

Workflow Diagram: Mixed Anhydride Peptide Coupling

PeptideCouplingWorkflow start_mat Starting Materials - Z-Gly-Leu-OH - H-Ala-OMe·HCl - N-Methylmorpholine (NMM) - Isobutyl Chloroformate activation Step 1: Activation (Mixed Anhydride Formation) start_mat->activation THF, -15°C coupling Step 2: Coupling (Nucleophilic Attack) activation->coupling Add H-Ala-OMe/NMM workup Step 3: Aqueous Workup & Extraction coupling->workup Reaction Quench product Final Product Z-Gly-Leu-Ala-OMe workup->product Purification

Sources

Understanding the Z-protecting group in Z-Gly-Leu-OH chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Z-Protecting Group in Z-Gly-Leu-OH Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the benzyloxycarbonyl (Z or Cbz) protecting group, with a specific focus on its application in the synthesis of the dipeptide Z-Gly-Leu-OH. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles, practical methodologies, and critical considerations for utilizing the Z-group in peptide chemistry.

The Enduring Significance of the Z-Protecting Group in Peptide Synthesis

The benzyloxycarbonyl (Z or Cbz) group, first introduced by Bergmann and Zervas, stands as a cornerstone in the field of peptide synthesis.[1][2][3] Its longevity and continued relevance stem from a unique combination of stability, ease of introduction, and versatile cleavage methods.[4][5] In the context of synthesizing Z-Gly-Leu-OH, a valuable building block for more complex therapeutic peptides, the Z-group offers precise control over the reactivity of the glycine residue's amino group, preventing unwanted side reactions and ensuring the formation of the desired peptide bond.[6]

The primary function of the Z-group is to temporarily mask the nucleophilic nature of the α-amino group of an amino acid. This protection is crucial during the activation of the carboxyl group for peptide bond formation, a step that would otherwise lead to oligomerization or other side reactions. The Z-group's carbamate structure renders the protected amine non-nucleophilic, directing the reaction exclusively to the intended coupling partner.

One of the key advantages of the Z-group is its "orthogonality" to other common protecting groups used in peptide synthesis, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl).[1][2] This means that the Z-group can be removed under conditions that do not affect these other groups, allowing for selective deprotection and the stepwise construction of complex peptide chains.[1] For instance, the Z-group is stable to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc removal.[4][7]

The Chemistry of Protection: Introducing the Z-Group

The introduction of the Z-group onto the amino group of glycine is a straightforward and high-yielding process, typically achieved through a Schotten-Baumann reaction. This involves the reaction of glycine with benzyl chloroformate (Cbz-Cl) under basic conditions.[2]

Mechanism of Z-Group Protection:

The reaction proceeds via nucleophilic acyl substitution. The amino group of glycine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.[2][5] Maintaining the pH of the reaction between 8 and 10 is crucial, as a lower pH can lead to the decomposition of Cbz-Cl, while a higher pH increases the risk of amino acid racemization.[5]

G cluster_reactants Reactants cluster_products Products Glycine Glycine (H₂N-CH₂-COOH) Reaction_Center + Glycine->Reaction_Center CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction_Center ZGlyOH Z-Gly-OH HCl HCl Base Base (e.g., Na₂CO₃) Arrow Base->Arrow Neutralizes HCl Reaction_Center->Arrow Arrow->ZGlyOH Arrow->HCl

Figure 1: Z-Group Protection of Glycine.

Synthesis of Z-Gly-Leu-OH: A Step-by-Step Protocol

The synthesis of Z-Gly-Leu-OH involves the coupling of Z-protected glycine (Z-Gly-OH) with the amino acid Leucine. The carboxylic acid of Leucine is typically protected as a methyl or ethyl ester to prevent its participation in the coupling reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier
Z-Gly-OH≥98%Commercially Available
L-Leucine methyl ester hydrochloride≥98%Commercially Available
Dicyclohexylcarbodiimide (DCC)≥99%Commercially Available
N-Hydroxysuccinimide (NHS)≥98%Commercially Available
Triethylamine (TEA)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow

G Start Start: Dissolve Z-Gly-OH and NHS in DCM Step1 Cool to 0°C Start->Step1 Step2 Add DCC solution in DCM Step1->Step2 Step3 Stir at 0°C for 1 hour Step2->Step3 Step4 Add Leucine methyl ester and TEA Step3->Step4 Step5 Stir at room temperature overnight Step4->Step5 Step6 Filter to remove DCU Step5->Step6 Step7 Wash filtrate with 1M HCl Step6->Step7 Step8 Wash with saturated NaHCO₃ Step7->Step8 Step9 Wash with brine Step8->Step9 Step10 Dry with Na₂SO₄ Step9->Step10 Step11 Concentrate in vacuo Step10->Step11 Step12 Saponification of methyl ester Step11->Step12 Step13 Acidification to yield Z-Gly-Leu-OH Step12->Step13 End End: Purify by recrystallization Step13->End

Figure 2: Workflow for Z-Gly-Leu-OH Synthesis.

Detailed Protocol
  • Activation of Z-Gly-OH: In a round-bottom flask, dissolve Z-Gly-OH and N-Hydroxysuccinimide (NHS) in anhydrous dichloromethane (DCM). The use of NHS forms an active ester intermediate, which is more reactive towards the amine of leucine and less prone to side reactions and racemization.

  • Coupling Reaction: Cool the solution to 0°C in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC) in DCM dropwise.[8] DCC is a common coupling reagent that facilitates the formation of the amide bond by activating the carboxyl group.[8] The mixture is stirred at 0°C for an hour.

  • Addition of Leucine: To the reaction mixture, add L-Leucine methyl ester hydrochloride followed by the dropwise addition of triethylamine (TEA). TEA acts as a base to neutralize the hydrochloride salt of the leucine ester, liberating the free amine for the coupling reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the dicyclohexylurea (DCU) precipitate, a byproduct of the DCC coupling, is removed by filtration. The filtrate is then washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine to remove unreacted starting materials and other impurities.

  • Isolation of Z-Gly-Leu-OMe: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the protected dipeptide ester, Z-Gly-Leu-OMe.

  • Saponification: The methyl ester is then hydrolyzed (saponified) using a base such as sodium hydroxide in a mixture of methanol and water.

  • Final Product Isolation: After the saponification is complete, the reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate, leading to the precipitation of Z-Gly-Leu-OH. The pure product can be obtained by recrystallization.

Deprotection Strategies: Unveiling the Free Dipeptide

The removal of the Z-group is a critical step to liberate the free N-terminus of the dipeptide for further chain elongation or to obtain the final unprotected peptide. The choice of deprotection method depends on the overall synthetic strategy and the presence of other sensitive functional groups in the molecule.[9]

Catalytic Hydrogenolysis

This is the most common and mildest method for Z-group cleavage.[9][10] It involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[2][10]

Mechanism of Catalytic Hydrogenolysis:

The reaction proceeds via the cleavage of the benzylic C-O bond.[9] The Z-group is reduced to toluene and carbon dioxide, with the concomitant release of the free amine.[2][10] A significant advantage of this method is the formation of volatile and easily removable byproducts.[9]

G cluster_reactants Reactants cluster_products Products ZGlyLeuOH Z-Gly-Leu-OH Reaction_Center + ZGlyLeuOH->Reaction_Center H2 H₂ H2->Reaction_Center GlyLeuOH Gly-Leu-OH Toluene Toluene CO2 CO₂ PdC Pd/C Catalyst Arrow PdC->Arrow Reaction_Center->Arrow Arrow->GlyLeuOH Arrow->Toluene Arrow->CO2

Figure 3: Z-Group Deprotection by Catalytic Hydrogenolysis.

Catalytic Transfer Hydrogenation: A safer alternative to using flammable hydrogen gas is catalytic transfer hydrogenation.[9] This method utilizes a hydrogen donor, such as 1,4-cyclohexadiene, in the presence of a palladium catalyst.[11]

Acidic Cleavage

Strong acidic conditions can also be employed to remove the Z-group, particularly when the molecule contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[5][9]

Commonly used reagents for acidic cleavage include hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA).[4][5][12] The mechanism involves the protonation of the carbamate oxygen followed by nucleophilic attack by the bromide or trifluoroacetate ion at the benzylic carbon.

Table of Deprotection Methods and Conditions

Deprotection MethodReagents/CatalystSolventConditionsKey Considerations
Catalytic HydrogenolysisH₂, 10% Pd/CMethanol, Ethanol, or Ethyl AcetateRoom temperature, atmospheric pressureIncompatible with reducible functional groups (e.g., C=C, C≡C, some sulfur-containing groups).[10]
Catalytic Transfer Hydrogenation1,4-Cyclohexadiene, 10% Pd/CEthanolRoom temperature to gentle heatingSafer alternative to H₂ gas; compatible with most functional groups that are stable to mild reduction.
AcidolysisHBr in Acetic Acid (33%)Acetic AcidRoom temperatureHarsh conditions; may cleave other acid-labile protecting groups.[5]
AcidolysisTrifluoroacetic Acid (TFA)DichloromethaneRoom temperatureGenerally less harsh than HBr/AcOH; the Z-group is relatively stable to TFA, requiring prolonged reaction times.[7]

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: If the coupling reaction is incomplete, it may be due to impure reagents, insufficient activation of the carboxyl group, or steric hindrance. Ensure all reagents are of high purity and consider using a different coupling agent or adding a coupling additive like 1-hydroxybenzotriazole (HOBt).

  • Racemization: Racemization of the chiral center of leucine can be a concern during the coupling step. The use of NHS or HOBt as additives can help to suppress this side reaction.[5]

  • Catalyst Poisoning: During catalytic hydrogenolysis, the palladium catalyst can be poisoned by sulfur-containing compounds. If the starting materials contain sulfur, it is crucial to use a catalyst-poison-resistant catalyst or choose an alternative deprotection method.

  • Incomplete Deprotection: Incomplete removal of the Z-group can occur if the catalyst is not active enough or if the reaction time is too short. Ensure the catalyst is fresh and consider increasing the reaction time or catalyst loading.

Conclusion

The Z-protecting group remains an invaluable tool in the arsenal of the peptide chemist. Its robust nature, coupled with well-established protocols for its introduction and removal, makes it a reliable choice for the synthesis of important peptide fragments like Z-Gly-Leu-OH. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are paramount to achieving high yields and purity in the synthesis of Z-protected peptides and their subsequent deprotection. This guide provides the foundational knowledge and practical insights necessary for the successful application of Z-group chemistry in research and development.

References

  • Wuhan Mulei New Material Co., Ltd. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • ResearchGate. (2023, June 12). How to preserve the benzyloxycarbonyl (Cbz/Z) group at the N-terminus of the peptide during Peptide Cleavage?. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2024). Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. [Link]

  • The Journal of Organic Chemistry. (2026, January 30). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. [Link]

  • Chemical Reviews. (2009). Amino Acid-Protecting Groups. [Link]

  • Wikipedia. (n.d.). Amino acid. [Link]

  • Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. [Link]

  • The Journal of Organic Chemistry. (1985). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. [Link]

Sources

Methodological & Application

Application Note: Protocol for Chemo-Enzymatic Synthesis of Peptides using Z-Gly-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The enzymatic synthesis of peptides offers a distinct advantage over chemical methods (such as Solid Phase Peptide Synthesis) by operating under mild conditions, preventing racemization, and requiring minimal side-chain protection.[1] This Application Note details the protocol for utilizing Z-Gly-Leu-OH (Carbobenzoxy-Glycyl-L-Leucine) as an acyl donor in the synthesis of tripeptides.

Z-Gly-Leu-OH serves as an excellent model for hydrophobic fragment condensation. Due to the hydrophobic nature of the Leucine residue at the C-terminus, this substrate is ideally suited for catalysis by Thermolysin (EC 3.4.24.27), a metalloprotease that exhibits specificity for hydrophobic residues at the P1' position (amine component) and tolerates bulky hydrophobic residues at the P1 position (carboxyl donor).

Scope of Protocol

This guide describes the coupling of Z-Gly-Leu-OH with L-Phenylalanine methyl ester (H-Phe-OMe) to form the tripeptide Z-Gly-Leu-Phe-OMe . This reaction is driven by thermodynamic control in a biphasic system, a critical technique for shifting the equilibrium from hydrolysis toward synthesis.

Scientific Principles & Mechanism

Thermodynamic vs. Kinetic Control

Unlike ester-driven (kinetic) synthesis, the use of Z-Gly-Leu-OH (a free carboxylic acid) requires thermodynamic control . The reaction is the reverse of proteolysis:



To drive this reaction forward, we must manipulate the equilibrium constant (


). The primary barrier is the ionization of the starting materials in aqueous solution, which thermodynamically favors the non-reactive zwitterionic forms.
The Biphasic Shift Strategy

To overcome the energy barrier of ionization (


), this protocol utilizes a Biphasic System (Ethyl Acetate / Water) .
  • Solubility Partitioning: The hydrophobic product (Z-Gly-Leu-Phe-OMe) extracts into the organic phase, removing it from the aqueous equilibrium and driving the reaction forward (Le Chatelier’s principle).

  • pK_a Shift: The presence of organic solvents suppresses the ionization of the carboxylic acid, increasing the concentration of the protonated (reactive) species [1].

G cluster_aqueous Aqueous Phase (Enzyme) cluster_organic Organic Phase (Ethyl Acetate) Substrate_Aq Z-Gly-Leu-O⁻ + H₃N⁺-Phe-OMe Complex Enzyme-Substrate Complex Substrate_Aq->Complex Binding Product_Aq Z-Gly-Leu-Phe-OMe Complex->Product_Aq Condensation (-H₂O) Product_Org Z-Gly-Leu-Phe-OMe (Extracted) Product_Aq->Product_Org Partitioning (Driving Force) caption Figure 1: Thermodynamic shift in biphasic peptide synthesis. Product extraction drives the equilibrium toward synthesis.

Experimental Protocol

Materials & Reagents[2][3]
  • Carboxyl Donor: Z-Gly-Leu-OH (10 mM final conc).

  • Amine Nucleophile: L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) (20 mM final conc).

  • Enzyme: Thermolysin (from Bacillus thermoproteolyticus), lyophilized powder.

  • Organic Solvent: Ethyl Acetate (EtOAc), HPLC grade.

  • Buffer: 0.1 M Tris-Maleate or Tris-HCl, pH 7.0.

  • Additives: Calcium Acetate (

    
    ), 10 mM (Essential for Thermolysin stability).
    
Step-by-Step Methodology
Step 1: Preparation of Aqueous Phase (Enzyme)
  • Dissolve Thermolysin (2 mg/mL) in 0.1 M Tris-Maleate buffer (pH 7.0) containing 10 mM

    
    .
    
    • Note: Calcium is strictly required to prevent autolysis of Thermolysin at elevated temperatures [2].

  • Adjust pH to 7.0 if necessary using dilute NaOH.

Step 2: Preparation of Substrate Solution
  • Dissolve Z-Gly-Leu-OH (32.2 mg, 0.1 mmol) and H-Phe-OMe·HCl (43.1 mg, 0.2 mmol) in a mixture of Water/Ethyl Acetate (1:1 v/v) .

    • Expert Tip: If solubility is an issue, dissolve the hydrophobic Z-Gly-Leu-OH in the Ethyl Acetate fraction first, and the H-Phe-OMe in the buffer, then combine.

  • Ensure the molar ratio of Nucleophile:Donor is at least 2:1. Excess nucleophile improves yield by pushing the equilibrium [3].

Step 3: Reaction Initiation
  • Combine the Enzyme solution with the Substrate mixture.

  • Vigorously agitate the biphasic mixture (1000 rpm) to create an emulsion. This maximizes the interfacial area where catalysis often occurs or facilitates mass transfer.

  • Incubation: 40°C for 5–24 hours.

    • Why 40°C? Thermolysin is heat stable. Higher temperature improves solubility and reaction rate without denaturing this specific enzyme.

Step 4: Monitoring & Quenching
  • Sample 50

    
    L of the organic phase every 2 hours.
    
  • Analyze via RP-HPLC (C18 column, Gradient: 10-90% ACN in Water + 0.1% TFA).

  • Monitor the disappearance of Z-Gly-Leu-OH (RT ~12 min) and appearance of Z-Gly-Leu-Phe-OMe (RT ~18 min).

  • Quench: Add 10% acetic acid to lower pH to 3.0, stopping the enzyme and protonating the remaining acid components.

Step 5: Workup
  • Separate phases.[2] Wash the organic phase with:

    • 1M HCl (removes unreacted H-Phe-OMe).

    • Saturated

      
       (removes unreacted Z-Gly-Leu-OH).
      
    • Brine.

  • Dry over

    
    , filter, and evaporate to yield the crude tripeptide.
    

Workflow Prep Substrate Prep Dissolve Z-Gly-Leu-OH in EtOAc Dissolve H-Phe-OMe in Buffer Mix Biphasic Mixing Add Thermolysin + Ca²⁺ Agitate @ 40°C Prep->Mix Monitor HPLC Monitoring Track conversion of Z-Gly-Leu-OH Mix->Monitor Monitor->Mix <90% Conversion Quench Quench & Workup Acidify, Separate Phases Wash with HCl/NaHCO₃ Monitor->Quench >90% Conversion caption Figure 2: Operational workflow for biphasic enzymatic synthesis.

Optimization & Troubleshooting

Solvent Screening Data

The choice of organic co-solvent strongly influences the yield. High LogP solvents (hydrophobic) generally preserve enzyme activity better than hydrophilic solvents, which can strip essential water from the enzyme surface.

Solvent SystemLogPYield (24h)Enzyme StabilityNotes
Ethyl Acetate 0.7385-92% HighRecommended. Excellent product extraction.
Butyl Acetate1.8280-85%HighGood alternative, slower evaporation.
Chloroform1.9760-70%ModerateToxicity concerns; good extraction.
DMF (Cosolvent)-1.01<40%LowDenatures Thermolysin at high conc.
Troubleshooting Guide
  • Problem: Low Conversion (<50%)

    • Cause: Water activity (

      
      ) is too high, favoring hydrolysis.
      
    • Solution: Increase the ratio of Organic Solvent to Water (e.g., move to 70:30 biphasic). Ensure the amine nucleophile is in excess (3-5 equivalents).

  • Problem: Hydrolysis of Z-Gly-Leu-OH

    • Cause: Thermolysin cleaving the Gly-Leu bond.

    • Solution: While Thermolysin prefers cleaving X-Leu, the synthesis of Leu-Phe is generally faster in the presence of high amine concentrations. Increase H-Phe-OMe concentration to outcompete water as the nucleophile.

  • Problem: Enzyme Precipitation

    • Cause: pH drift or lack of Calcium.

    • Solution: Re-check buffer pH (must be >6.0) and ensure

      
       is present (10-50 mM).
      

References

  • Homandberg, G. A., Mattis, J. A., & Laskowski, M. (1978). Synthesis of peptide bonds by proteinases.[1][3][4][5][6][7] Addition of organic cosolvents shifts peptide bond equilibria toward synthesis. Biochemistry, 17(24), 5220–5227. Link

  • Inouye, K. (1992). Effects of salts on thermolysin: Inhibition of autolysis and stabilization against thermal denaturation. Journal of Biochemistry, 112(3), 335–340. Link

  • Oyama, K., & Kihara, K. (1984). A new horizon for enzyme technology. Chemtech, 14, 100-105. (Foundational work on Aspartame synthesis using Thermolysin).
  • Wayne, S. I., & Fruton, J. S. (1983). Thermolysin-catalyzed peptide bond synthesis.[3][4][6][8][9] Proceedings of the National Academy of Sciences, 80(11), 3241–3244. Link

  • Tai, D. F. (2003). Enzymatic peptide synthesis: From the substrate point of view. Current Organic Synthesis, 1(2). Link

Sources

High-performance liquid chromatography (HPLC) methods for Z-Gly-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive guide for the High-Performance Liquid Chromatography (HPLC) analysis of Z-Gly-Leu-OH (Carbobenzoxy-Glycyl-Leucine). It addresses the needs of researchers using this compound as a substrate for carboxypeptidase assays or as an intermediate in peptide synthesis.

Introduction & Principle

Z-Gly-Leu-OH is a protected dipeptide derivative widely used as a substrate to assay the activity of proteolytic enzymes, specifically Carboxypeptidase Y (CPY) and Carboxypeptidase A . The hydrophobic Carbobenzoxy (Z) group facilitates enzyme binding, while the C-terminal Leucine is cleaved during hydrolysis.

The Analytical Challenge

The analysis requires separating three distinct species based on hydrophobicity:

  • Z-Gly-Leu-OH (Substrate): Highly hydrophobic (Z-group + Leucine side chain).

  • Z-Gly-OH (Product 1): Moderately hydrophobic (Z-group + Glycine).

  • L-Leucine (Product 2): Hydrophilic (Polar zwitterion).

This protocol utilizes Reverse-Phase Chromatography (RP-HPLC) on a C18 stationary phase. The separation relies on the hydrophobic interaction between the Z-group/Leucine side chain and the octadecylsilane ligands. Acidic mobile phases are employed to suppress the ionization of the C-terminal carboxylic acid, sharpening peak shapes and increasing retention.

Physicochemical Profile & Method Strategy

PropertyValueChromatographic Implication
LogP ~2.5 (Predicted)Requires significant organic modifier (Acetonitrile) for elution.
pKa (COOH) ~3.6Mobile phase pH must be < 3.0 to keep COOH protonated (neutral) for consistent retention.
UV Absorbance 257 nm (Z-group)214 nm (Peptide bond)254-257 nm is selective for Z-species (Substrate & Z-Gly).214 nm detects all species (including free Leucine).
Solubility Low in water; Soluble in MeOH, DMSOSamples must be dissolved in organic solvent before dilution.

Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1200/1260 Infinity II or equivalent quaternary pump system.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Gemini C18.

    • Rationale: End-capped C18 prevents tailing caused by interaction with free silanols.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

Sample Preparation

Stock Solution (10 mM):

  • Weigh 3.22 mg of Z-Gly-Leu-OH.

  • Dissolve in 100 µL of DMSO or Methanol (Critical step: Z-group limits water solubility).

  • Vortex until clear.

Working Standard (1 mM):

  • Dilute the Stock Solution 1:10 with Mobile Phase A (Water + 0.1% TFA).

  • Note: If precipitation occurs, increase the ratio of Methanol in the diluent to 20%.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temp 30°C (Controlled to ensure reproducibility)
Detection Channel A: 214 nm (Universal)Channel B: 257 nm (Z-Group Specific)
Run Time 20 Minutes

Gradient Program:

Time (min)% Mobile Phase B (ACN)Event
0.010%Equilibration / Injection
12.070%Linear Gradient (Elution of Z-Gly-Leu-OH)
14.095%Wash Step (Remove hydrophobic impurities)
16.095%Hold Wash
16.110%Re-equilibration
20.010%End of Run

Workflow Visualization

The following diagram illustrates the analytical workflow and the separation logic based on hydrophobicity.

G cluster_0 Sample Prep cluster_1 HPLC Separation (C18 Column) cluster_2 Detection & Elution Order Raw Solid Z-Gly-Leu-OH Solubilize Dissolve in DMSO/MeOH Raw->Solubilize Dilute Dilute in Mobile Phase Solubilize->Dilute Injection Injection Dilute->Injection Interaction Hydrophobic Interaction (Z-Group binds to C18) Injection->Interaction Gradient Gradient Elution (Increasing ACN%) Interaction->Gradient Peak1 1. Leucine (Hydrophilic, ~2-3 min) Gradient->Peak1 Low %B Peak2 2. Z-Gly-OH (Intermediate, ~8 min) Gradient->Peak2 Med %B Peak3 3. Z-Gly-Leu-OH (Hydrophobic, ~11 min) Gradient->Peak3 High %B

Caption: Workflow for Z-Gly-Leu-OH analysis showing sample prep and elution order based on hydrophobicity.

Data Analysis & Validation

Elution Logic (Why this works)
  • Leucine: Lacks the hydrophobic Z-group. It interacts minimally with the C18 column and elutes near the void volume (t0).

  • Z-Gly-OH: Contains the Z-group but lacks the hydrophobic isobutyl side chain of leucine. It elutes in the middle of the gradient.

  • Z-Gly-Leu-OH: Contains both the Z-group and the Leucine side chain, creating the strongest interaction with the stationary phase. It elutes last.

Calculation of Enzymatic Activity

If using this method for a Carboxypeptidase assay:



Note: Correct for molar extinction coefficient differences if quantifying strictly by Area at 254 nm.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure TFA concentration is 0.1%.[1] Use a fresh "End-capped" column.
Split Peaks Sample solvent too strong.If sample is in 100% DMSO, reduce injection volume to <5 µL or dilute sample with water.
No Elution Sample precipitated in injector.Check solubility of Z-Gly-Leu-OH in the starting mobile phase (10% ACN).
Baseline Drift TFA absorbance at 214 nm.Ensure A and B channels have identical TFA concentrations (0.1%).

References

  • Agilent Technologies. (2020). Peptide Mapping Application Note using ZORBAX Eclipse Plus. Retrieved from [Link]

  • PubChem. (2023). Z-Gly-Leu-OH Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: Kinetic Analysis of Thermolysin Activity Using Z-Gly-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thermolysin (EC 3.4.24.27) is a thermostable, neutral metalloproteinase produced by Bacillus thermoproteolyticus. It specifically cleaves peptide bonds at the N-terminal side of hydrophobic amino acid residues (e.g., Leucine, Phenylalanine, Isoleucine, Valine). This specificity makes it a model enzyme for studying zinc-dependent proteolysis and a critical tool in peptide synthesis and protein sequencing.

This application note details the kinetic characterization of thermolysin using the synthetic dipeptide substrate Z-Gly-Leu-OH (Carbobenzoxy-Glycyl-L-Leucine). Unlike fluorogenic substrates (e.g., FRET peptides), Z-Gly-Leu-OH is a "blocked" substrate that relies on the colorimetric detection of the liberated free amino group of Leucine using ninhydrin . This method provides a robust, cost-effective, and direct measurement of proteolytic activity without the interference of fluorophore quenching or inner-filter effects.

Key Mechanistic Insight

The substrate Z-Gly-Leu-OH contains a benzyloxycarbonyl (Z) protecting group at the N-terminus of Glycine.

  • Intact Substrate: The N-terminus is blocked; it does not react with ninhydrin.

  • Enzymatic Cleavage: Thermolysin hydrolyzes the peptide bond between Gly and Leu.

  • Product Detection: The cleavage releases free L-Leucine , which possesses a primary

    
    -amino group. This group reacts with ninhydrin to form Ruhemann’s Purple (
    
    
    
    nm), allowing for quantitative spectrophotometric analysis.

Scientific Principles & Reaction Mechanism[1]

Reaction Schematic

The hydrolysis is catalyzed by the zinc ion (


) at the active site, which activates a water molecule to attack the scissile peptide bond. Calcium (

) is required for the structural thermal stability of the enzyme but does not participate directly in catalysis.

ReactionMechanism Substrate Z-Gly-Leu-OH (Blocked N-terminus) Complex [ES] Complex Transition State Substrate->Complex + Enzyme Enzyme Thermolysin (Zn2+ Active Site) Enzyme->Complex Product1 Z-Gly-OH (Blocked) Complex->Product1 Hydrolysis Product2 L-Leucine (Free Amine) Complex->Product2 Detection Ruhemann's Purple (OD 570 nm) Product1->Detection No Reaction Product2->Detection + Ninhydrin (Heat) Ninhydrin Ninhydrin Reagent

Figure 1: Mechanism of Z-Gly-Leu-OH hydrolysis by thermolysin and subsequent detection.

Materials & Reagents

Reagents
ReagentSpecificationPurpose
Thermolysin Lyophilized powder (e.g., from B. thermoproteolyticus)Enzyme source.[1][2][3][4]
Z-Gly-Leu-OH High purity (>98%)Specific substrate.
Tris-HCl 50 mM, pH 7.5Reaction buffer.
CaCl₂ 10 mMEssential for enzyme thermal stability.
EDTA 100 mM (pH 7.5)Stop solution (chelates Zn²⁺).
Ninhydrin Solution 2% (w/v) in Methyl Cellosolve/BufferColorimetric detection reagent.
L-Leucine Analytical StandardStandard curve generation.[5]
DMSO Molecular Biology GradeSolubilizing the hydrophobic substrate.
Solution Preparation
  • Assay Buffer (Buffer A): 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5.

    • Note: Calcium is critical. Without it, thermolysin rapidly autolyzes and loses activity at elevated temperatures.

  • Substrate Stock (50 mM): Dissolve Z-Gly-Leu-OH in 100% DMSO.

    • Stability:[6] Store at -20°C. Thaw and dilute into Buffer A immediately before use.

  • Enzyme Stock: Dissolve thermolysin in Buffer A to ~1 mg/mL.

    • Validation: Determine protein concentration using A280 (

      
      ).
      
  • Ninhydrin Reagent: Dissolve 2.0 g Ninhydrin and 0.3 g Hydrindantin in 75 mL Methyl Cellosolve (2-methoxyethanol) and 25 mL 4 M Sodium Acetate buffer (pH 5.5). Store in a dark bottle under nitrogen (air-sensitive).

Experimental Protocol

This protocol is designed for a discontinuous assay where aliquots are taken at specific time points or after a fixed incubation time.

Workflow Diagram

Workflow Step1 1. Preparation Pre-warm Buffer A & Substrate to 37°C Step2 2. Initiation Add Enzyme to Substrate (Final Vol: 500 µL) Step1->Step2 Step3 3. Incubation Incubate at 37°C for 10-30 min Step2->Step3 Step4 4. Termination Add 500 µL 100 mM EDTA (Chelates Zn2+, stops reaction) Step3->Step4 Step5 5. Detection Add 1.0 mL Ninhydrin Reagent Boil (100°C) for 15 min Step4->Step5 Step6 6. Measurement Cool, dilute with 50% Ethanol Read Absorbance at 570 nm Step5->Step6

Figure 2: Step-by-step experimental workflow for the kinetic assay.

Detailed Procedure
A. Standard Curve Generation (Essential for Quantification)
  • Prepare L-Leucine standards in Buffer A ranging from 0 to 2.0 mM (e.g., 0, 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mM).

  • Process 500 µL of each standard exactly as described in steps 4–6 below (add EDTA, add Ninhydrin, boil).

  • Plot

    
     vs. [Leucine] (mM). Calculate the extinction coefficient slope (
    
    
    
    ).
B. Kinetic Assay
  • Substrate Dilution: Prepare a range of Z-Gly-Leu-OH concentrations in Buffer A (e.g., 0.5 mM to 10 mM).

    • Note: Keep DMSO concentration constant (<5%) across all samples to avoid solvent effects.

  • Blank Preparation: Prepare a "Substrate Blank" (Buffer + Substrate + EDTA added before Enzyme) for each concentration to account for non-enzymatic hydrolysis.

  • Reaction Initiation:

    • Mix 250 µL of Substrate solution (2x concentration) with 200 µL Buffer A.

    • Incubate at 37°C for 5 minutes.

    • Add 50 µL of Enzyme solution to start the reaction.

  • Incubation: Incubate at 37°C for a fixed time (e.g., 15 minutes). Ensure the reaction remains in the linear phase (substrate consumption <10%).

  • Termination: Add 500 µL of 100 mM EDTA and mix vigorously.

  • Color Development:

    • Add 1.0 mL of Ninhydrin Reagent.[5][7]

    • Place tubes in a boiling water bath (100°C) for exactly 15 minutes.

    • Cool rapidly in an ice bath.

    • Add 5.0 mL of 50% Ethanol (diluent) to stabilize the color.

    • Vortex to mix.

  • Read: Measure Absorbance at 570 nm within 60 minutes.

Data Analysis & Kinetics

Calculation of Velocity ( )

Convert the raw absorbance (


) to product concentration (

) using the slope from the L-Leucine standard curve:


Calculate initial velocity (


):


Michaelis-Menten Fitting

Plot


 against Substrate Concentration 

.[8] Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism, SigmaPlot):


  • 
     (Michaelis Constant):  Indicates the affinity of thermolysin for Z-Gly-Leu-OH. Typical values are in the range of 1–10 mM  depending on pH and buffer ionic strength.
    
  • 
     (Turnover Number):  Calculated as 
    
    
    
    .[8][9]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Absorbance Contaminated reagents or ammonia in buffer.Use fresh buffers; avoid ammonium salts (e.g., Ammonium Sulfate) as they react with ninhydrin.
Precipitation in Assay Substrate insolubility.Ensure DMSO concentration is sufficient (up to 5-10% is usually tolerated). Warm the buffer.
Non-Linear Rates Substrate depletion >10%.Reduce incubation time or enzyme concentration.
Low Activity Lack of Calcium or Zinc stripping.Ensure 10 mM CaCl₂ is present. Do not add EDTA until the stop step.
Variable Replicates Inconsistent boiling time.Boiling time for ninhydrin is critical. Use a rolling boil and time exactly.

References

  • Federici, G., et al. (1974). Thermolysin-catalyzed hydrolysis of Z-Gly-Leu-OH. This classic paper establishes the baseline kinetic parameters and specificity.
  • Matsubara, H. (1970). Purification and assay of thermolysin. Methods in Enzymology, 19, 642-651. Link

  • Moore, S., & Stein, W. H. (1954). A modified ninhydrin reagent for the photometric determination of amino acids and related compounds. Journal of Biological Chemistry, 211(2), 907-913. Link

  • Inouye, K. (1992). Effects of salts on the thermolysin-catalyzed hydrolysis of Z-Gly-Leu-OH. Journal of Biochemistry. Link

  • BenchChem . (2025). Kinetic Analysis of Protease Activity Using Z-Gly-Gly-Leu-AMC. (Provided for context on fluorogenic alternatives). Link

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Z-Gly-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for the synthesis of the protected dipeptide, Z-Gly-Leu-OH, utilizing Solid-Phase Peptide Synthesis (SPPS). The protocol is specifically designed for researchers, scientists, and professionals in drug development who require a reliable method for producing peptides with specific N-terminal protecting groups. By employing an orthogonal protection strategy with Fmoc-chemistry on a highly acid-labile resin, this guide ensures the integrity of the final product.

Introduction: A Strategic Approach to Protected Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, offering a more efficient and streamlined alternative to traditional solution-phase methods.[1] In SPPS, a peptide is assembled in a stepwise manner on an insoluble solid support, or resin.[1] This allows for the easy removal of excess reagents and byproducts through simple filtration and washing, significantly simplifying the purification process.[1]

The synthesis of Z-Gly-Leu-OH presents a unique challenge: the preservation of the N-terminal benzyloxycarbonyl (Z) group, which is sensitive to the harsh acidic conditions typically used for cleavage in standard Fmoc-SPPS protocols. To address this, we employ an orthogonal protection scheme.[2] This strategy utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection during chain elongation and a highly acid-labile 2-chlorotrityl chloride (2-CTC) resin.[2][3] The 2-CTC resin is specifically chosen for its ability to be cleaved under exceptionally mild acidic conditions, thus ensuring that the Z-group on the N-terminus of the dipeptide remains intact.[4][5]

This application note will detail a robust and validated protocol for the synthesis of Z-Gly-Leu-OH, from the initial loading of the first amino acid onto the resin to the final cleavage and isolation of the protected dipeptide.

Materials and Reagents

For a successful synthesis, it is imperative to use high-quality, peptide-synthesis-grade reagents and solvents.

Reagents Grade Supplier
2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)Peptide Synthesis GradeVaries
Fmoc-L-Leucine (Fmoc-Leu-OH)Peptide Synthesis GradeVaries
Benzyloxycarbonyl-glycine (Z-Gly-OH)Reagent GradeVaries
N,N'-Diisopropylcarbodiimide (DIC)Peptide Synthesis GradeVaries
1-Hydroxybenzotriazole (HOBt)Peptide Synthesis GradeVaries
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeVaries
PiperidineAnhydrousVaries
Dichloromethane (DCM)Anhydrous, Amine-freeVaries
N,N-Dimethylformamide (DMF)Anhydrous, Amine-freeVaries
Trifluoroethanol (TFE)Reagent GradeVaries
Acetic Acid (AcOH)GlacialVaries
Diethyl etherAnhydrousVaries
Methanol (MeOH)ACS GradeVaries

Experimental Workflow: A Visual Overview

The synthesis of Z-Gly-Leu-OH follows a structured workflow, beginning with the preparation of the resin and culminating in the isolation of the final product.

spss_workflow Resin 2-CTC Resin Swell Resin Swelling in DCM Resin->Swell Load Loading of Fmoc-Leu-OH Swell->Load Wash1 Washing Load->Wash1 Deprotect Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotect Wash2 Washing Deprotect->Wash2 Couple Coupling of Z-Gly-OH Wash2->Couple Wash3 Washing Couple->Wash3 Cleave Mild Acidic Cleavage (AcOH/TFE/DCM) Wash3->Cleave Precipitate Precipitation (Cold Diethyl Ether) Cleave->Precipitate Product Z-Gly-Leu-OH Precipitate->Product

Caption: Overall workflow for the solid-phase synthesis of Z-Gly-Leu-OH.

Detailed Synthesis Protocols

The following protocols are based on a 0.5 mmol synthesis scale. Adjustments can be made for different scales, ensuring the molar ratios of the reagents are maintained.

Resin Preparation and Loading of the First Amino Acid (Fmoc-Leu-OH)

The initial step involves the covalent attachment of the C-terminal amino acid, Fmoc-Leu-OH, to the 2-chlorotrityl chloride resin. The highly reactive nature of the 2-CTC resin allows for efficient loading under mild conditions, minimizing the risk of racemization.

Protocol:

  • Resin Swelling: Place 1.0 g of 2-chlorotrityl chloride resin (loading capacity typically 0.5-1.0 mmol/g) in a fritted syringe reaction vessel. Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.[6] After swelling, drain the DCM.

  • Loading Solution Preparation: In a separate vial, dissolve Fmoc-Leu-OH (1.5 equivalents relative to the resin loading capacity) and DIPEA (3.0 equivalents) in 5 mL of DCM.

  • Loading Reaction: Add the loading solution to the swollen resin. Agitate the mixture gently for 1-2 hours at room temperature.

  • Capping Unreacted Sites: To cap any unreacted chlorotrityl groups, add 1 mL of methanol to the reaction vessel and agitate for 15 minutes.

  • Washing: Drain the reaction solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under a stream of nitrogen.

SPPS Cycle: Deprotection and Coupling

The core of SPPS is the iterative cycle of N-terminal Fmoc group removal followed by the coupling of the next amino acid.

spss_cycle start Resin-Leu-Fmoc deprotection Fmoc Deprotection + 20% Piperidine in DMF start->deprotection deprotected Resin-Leu-NH2 deprotection->deprotected coupling Coupling + Z-Gly-OH, DIC, HOBt in DMF deprotected->coupling product Resin-Leu-Gly-Z coupling->product

Caption: The two key steps in an SPPS cycle: deprotection and coupling.

Protocol for one cycle:

  • Fmoc Deprotection:

    • Add 10 mL of a 20% (v/v) solution of piperidine in DMF to the resin-bound Fmoc-Leu.[7]

    • Agitate for 5 minutes at room temperature. Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of Z-Gly-OH:

    • Activation of Z-Gly-OH: In a separate vial, dissolve Z-Gly-OH (3.0 equivalents), HOBt (3.0 equivalents), and DIC (3.0 equivalents) in 5 mL of DMF. Allow the mixture to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the activated Z-Gly-OH solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.

    • Monitoring the Coupling: To ensure the reaction has gone to completion, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (the beads remain colorless or yellow) indicates a complete coupling.

    • Washing: Once the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Cleavage of Z-Gly-Leu-OH from the Resin

The final step is the cleavage of the protected dipeptide from the 2-CTC resin. The use of a mild acidic cocktail is critical to preserve the Z-group.[8]

Protocol:

  • Resin Preparation: After the final wash, dry the resin thoroughly under a stream of nitrogen and then under high vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a cleavage solution of AcOH/TFE/DCM in a 1:1:8 (v/v/v) ratio.[8]

  • Cleavage Reaction:

    • Add 10 mL of the cleavage cocktail to the dried resin.

    • Agitate the mixture gently for 30-60 minutes at room temperature.[8] The progress of the cleavage can be monitored by taking a small aliquot of the solution, evaporating the solvent, and analyzing the residue by TLC or HPLC.

    • Filter the resin and collect the filtrate.

    • Wash the resin with an additional 5 mL of the cleavage cocktail and combine the filtrates.[8]

Isolation and Purification of the Product

The cleaved peptide is isolated from the cleavage solution by precipitation.

Protocol:

  • Concentration: Reduce the volume of the combined filtrates by approximately half using a rotary evaporator under reduced pressure.

  • Precipitation: Add the concentrated solution dropwise to a flask containing 50 mL of cold diethyl ether with vigorous stirring. The Z-Gly-Leu-OH will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, washing it with cold diethyl ether (3 x 20 mL).

  • Drying: Dry the white solid under high vacuum to obtain the final product.

  • Analysis: The purity of the synthesized Z-Gly-Leu-OH can be assessed by High-Performance Liquid Chromatography (HPLC), and its identity can be confirmed by Mass Spectrometry (MS).

Quantitative Data Summary

The following table provides a summary of the reagents used for a 0.5 mmol scale synthesis.

Parameter Value Details
Starting Resin2-Chlorotrityl chloride resin1.0 g (assuming 0.5 mmol/g loading)
Fmoc-Leu-OH0.75 mmol (1.5 eq)First amino acid to be loaded
Z-Gly-OH1.5 mmol (3.0 eq)Second amino acid to be coupled
DIC1.5 mmol (3.0 eq)Coupling agent
HOBt1.5 mmol (3.0 eq)Coupling additive to suppress racemization
DIPEA1.5 mmol (3.0 eq)Base for loading the first amino acid
Piperidine20% in DMFFor Fmoc deprotection
Cleavage CocktailAcOH/TFE/DCM (1:1:8)For mild cleavage from the resin
Expected Yield 70-90%Dependent on coupling and cleavage efficiency

Troubleshooting and Key Considerations

  • Incomplete Coupling: A positive Kaiser test after the coupling step indicates incomplete reaction. In such cases, the coupling step should be repeated with a fresh solution of activated Z-Gly-OH.

  • Premature Cleavage: The 2-CTC resin is highly acid-labile. Avoid any acidic conditions during the synthesis prior to the final cleavage step. The use of acidic coupling reagents like DIC/Oxyma may cause some premature cleavage, especially with longer reaction times.[9]

  • Z-Group Stability: The mild cleavage conditions outlined are designed to preserve the Z-group. Standard TFA-based cleavage cocktails will remove the Z-group and should be avoided if the protected peptide is the desired product.[5]

  • Solvent Quality: The use of anhydrous, amine-free DMF and DCM is crucial for successful SPPS. The presence of water or amines can interfere with the coupling reactions.[3]

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the solid-phase synthesis of Z-Gly-Leu-OH. The strategic use of 2-chlorotrityl chloride resin in conjunction with an Fmoc/tBu orthogonal protection strategy allows for the synthesis of this protected dipeptide with high purity and yield. By carefully controlling the reaction conditions, particularly the mild acidic cleavage, researchers can confidently produce peptides with acid-sensitive N-terminal protecting groups for a wide range of applications in research and drug development.

References

Sources

Application Note: Preparation of Z-Gly-Leu-OH Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide provides a standardized protocol for the solubilization, storage, and validation of Z-Gly-Leu-OH , a protected dipeptide substrate used to assay proteolytic activity.[1] Unlike simple salts, Z-Gly-Leu-OH exhibits hydrophobicity due to the Carbobenzoxy (Z) protecting group and the Leucine side chain, necessitating specific organic co-solvents for stable stock preparation.[1] This protocol prioritizes DMSO-based solubilization to prevent hydrolysis and precipitation, ensuring consistent kinetic data in enzymatic assays.[2]

Physicochemical Profile & Solubility Logic

Before preparation, the user must understand the "Why" behind the solvent choice to avoid experimental artifacts (e.g., false inhibition due to solvent effects or false negatives due to substrate precipitation).

PropertyDataExperimental Implication
Chemical Name N-Carbobenzoxy-Glycyl-L-Leucine"Z" group blocks N-terminus; "-OH" provides C-terminal target.[1][2]
Molecular Weight 322.36 g/mol Use this for Molar (M) calculations.[2]
Solubility (Water) Sparingly Soluble (< 1 mM)Direct dissolution in buffer often leads to turbidity.[2]
Solubility (DMSO) High (> 50 mM)Preferred. Prevents microbial growth; stable at -20°C.
Solubility (Ethanol) Moderate to HighAcceptable, but evaporation can alter concentration over time.[1][2]
Solubility (Base) Soluble in dilute NaOHRisky.[2] High pH (>9) can cause spontaneous hydrolysis of the ester/peptide bond.
The Solubility Strategy

Do not dissolve directly in aqueous buffer. The hydrophobic Z-group and Leucine side chain favor aggregation in water.[1] The "Gold Standard" method is to create a high-concentration Master Stock in 100% anhydrous DMSO, followed by rapid dilution into the assay buffer immediately before use. This ensures the final DMSO concentration in the assay remains low (< 1-2%), minimizing enzyme denaturation while maintaining substrate solubility.[1]

Protocol: Preparation of Master Stock Solution

Target Concentration: 50 mM Volume: 1 mL (Scalable) Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)[1][2]

Materials
  • Z-Gly-Leu-OH (Solid, stored at -20°C).[1][2]

  • Anhydrous DMSO (ACS Spectrophotometric Grade, >99.9%).[2]

  • Amber glass vials (to protect from light) or polypropylene microcentrifuge tubes.[2]

  • Vortex mixer.[2]

Step-by-Step Methodology
  • Equilibration: Remove the Z-Gly-Leu-OH bottle from the freezer and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Weighing: Weigh 16.12 mg of Z-Gly-Leu-OH.

    • Calculation:

      
      [1][2]
      
  • Solubilization: Transfer the powder to the vial. Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30-60 seconds. The solution should be crystal clear and colorless.

    • Quality Check: Hold the vial up to a light source. If particulates are visible, sonicate for 5 minutes in a water bath.

  • Storage: Aliquot the Master Stock into small volumes (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles. Store at -20°C . Stable for 6 months.

Protocol: Working Solution & Assay Integration

Application: Carboxypeptidase A (CPA) Activity Assay.[2] Mechanism: CPA cleaves the C-terminal Leucine residue.[1][2] Reaction:


[1][2]
Working Solution Preparation (1 mM)

Prepare this immediately before the assay.[2]

  • Buffer Preparation: Prepare 50 mM Tris-HCl, 0.15 M NaCl, pH 7.5.

  • Dilution: To prepare 5 mL of 1 mM Working Solution:

    • Add 4.9 mL of Buffer to a tube.

    • While vortexing the buffer, slowly add 100 µL of the 50 mM DMSO Master Stock.

    • Note: The final DMSO concentration is 2%.[2] Most metalloproteases tolerate up to 5% DMSO.[2]

Enzymatic Assay Workflow (Self-Validating)

This protocol uses the Ninhydrin Method to detect the released free Leucine.[1][2] Z-Gly-OH (the byproduct) has a blocked N-terminus and yields negligible color with Ninhydrin compared to the free amine of Leucine, making this assay specific.[1][2]

  • Reaction Setup:

    • Test: 100 µL Enzyme Solution + 900 µL Working Substrate (1 mM Z-Gly-Leu).

    • Blank: 100 µL Buffer + 900 µL Working Substrate.[2]

  • Incubation: Incubate at 25°C or 37°C for 10–30 minutes.

  • Termination: Add 500 µL of Ninhydrin Reagent to stop the reaction and label the free amines.

  • Development: Heat tubes in a boiling water bath (100°C) for 10 minutes. A purple color indicates cleavage (release of Leucine).[2]

  • Quantification: Cool and measure Absorbance at 570 nm .

  • Calculation: Compare against a Leucine Standard Curve.

Visualization of Workflows

Diagram 1: Solubilization & Dilution Logic

This diagram illustrates the critical transition from solid state to stable assay conditions, highlighting the "Crash Out" risk point.

StockPrep Solid Z-Gly-Leu-OH (Solid Powder) MasterStock Master Stock (50 mM in DMSO) Stable @ -20°C Solid->MasterStock Dissolve DMSO Anhydrous DMSO (Solvent) DMSO->MasterStock WorkingSol Working Solution (1 mM, 2% DMSO) Use Immediately MasterStock->WorkingSol Dilute 1:50 Dropwise Buffer Assay Buffer (Tris-HCl, pH 7.5) Buffer->WorkingSol Precipitation RISK: Precipitation (If added too fast) WorkingSol->Precipitation If pH < 5 or High Conc.

Caption: Workflow for preparing stable Z-Gly-Leu-OH solutions. The critical step is the dropwise dilution into buffer to prevent hydrophobic aggregation.

Diagram 2: Enzymatic Reaction & Detection

This diagram details the chemical mechanism utilized in the validation assay.

ReactionMechanism Substrate Z-Gly-Leu-OH (Blocked N-term) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Carboxypeptidase A (Enzyme) Enzyme->Complex Product1 Z-Gly-OH (No reaction with Ninhydrin) Complex->Product1 Hydrolysis Product2 L-Leucine (Free Amine) Complex->Product2 Cleavage Signal Ruhemann's Purple (Abs @ 570nm) Product2->Signal Reacts with Ninhydrin Ninhydrin Ninhydrin Reagent Ninhydrin->Signal

Caption: Mechanism of the Carboxypeptidase assay. Specificity is achieved because only the released Leucine reacts significantly with Ninhydrin.

References

  • Auld, D. S. (2004).[2] Carboxypeptidase A.[2][3] In Handbook of Proteolytic Enzymes. Elsevier.[2] (Contextual grounding for Z-Gly-Leu specificity).

  • PubChem. Compound Summary for Z-Gly-Leu-OH (CID 259600).[1][2] National Library of Medicine.[2] Available at: [Link][1][2]

Sources

Coupling reagents for Z-Gly-Leu-OH peptide bond formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Amide Bond Formation for Z-Gly-Leu-OH

Executive Summary

Objective: To provide a rigorous, field-validated protocol for the synthesis of the dipeptide Z-Gly-Leu-OH, focusing on the critical amide bond formation step between Z-Gly-OH (Carbobenzoxy-glycine) and L-Leucine derivatives.

Scope: This guide compares and details two primary methodologies:

  • Cost-Effective/Green Standard: EDC · HCl / Oxyma Pure.[1]

  • High-Performance/Steric Demand: HATU / DIPEA.

Scientific Context: The synthesis of Z-Gly-Leu-OH presents a unique "control" scenario in peptide chemistry. Because the activated component (Glycine) is achiral, racemization of the activated species is impossible , eliminating the most common side reaction in peptide coupling. Consequently, this synthesis is an excellent benchmark for optimizing reaction rate , yield , and purification efficiency rather than optical purity preservation. However, care must still be taken to prevent base-catalyzed epimerization of the nucleophile (Leucine ester).

Strategic Reagent Selection

The choice of coupling reagent dictates the reaction kinetics, cost profile, and downstream processing.

FeatureProtocol A: EDC / Oxyma Pure Protocol B: HATU / DIPEA
Mechanism Carbodiimide-mediated active ester formation.Uronium/Guanidinium active ester formation.
Reaction Rate Moderate (1–4 hours).Very Fast (5–30 mins).
By-products Water-soluble urea (removable by wash).Tetramethylurea (water-soluble) + HOAt.
Cost Low.[1]High.
Safety High: Oxyma is non-explosive (unlike HOBt).Moderate: Potential allergen/sensitizer.
Best For Routine synthesis, scale-up (>10g), "Green" chemistry.High-throughput screening, difficult sequences.

Mechanistic Insight

Understanding the activation pathway is crucial for troubleshooting. We utilize Graphviz to visualize the activation of Z-Gly-OH.

Figure 1: Activation Pathways (EDC/Oxyma vs. HATU)

PeptideCoupling cluster_0 Critical Control Point ZGly Z-Gly-OH (Carboxylic Acid) Inter O-Acylisourea / Active Intermediate ZGly->Inter Activation Activator Activator (EDC or HATU) Activator->Inter ActiveEster Active Ester (-Oxyma / -OAt) Inter->ActiveEster Transesterification (Prevents N-acyl urea) Additive Additive (Oxyma or HOAt) Additive->ActiveEster Product Z-Gly-Leu-OR (Dipeptide) ActiveEster->Product Aminolysis (Peptide Bond Formation) Leu H-Leu-OR (Nucleophile) Leu->Product

Caption: The activation cascade. The "Active Ester" species is the stable intermediate that reacts with the Leucine amine. Oxyma/HOAt suppresses side reactions (N-acyl urea formation) and accelerates aminolysis.

Experimental Protocols

Pre-requisites:
  • Carboxyl Component: Z-Gly-OH (MW: 209.2 g/mol ).

  • Amine Component: H-Leu-OMe · HCl (Methyl ester hydrochloride, MW: 181.66 g/mol ) or H-Leu-OBzl · TosOH. Note: Esters are used to protect the C-terminus; free acids (H-Leu-OH) react poorly in organic solvents.

  • Solvent: DMF (Anhydrous) or DCM/DMF (1:1).[1]

Protocol A: The "Green" Standard (EDC · HCl / Oxyma Pure)

Recommended for scale-up and high purity without chromatography.

Reagents:

  • Z-Gly-OH (1.0 equiv)

  • H-Leu-OMe · HCl (1.1 equiv)

  • EDC[1][2][3] · HCl (1.1 equiv)

  • Oxyma Pure (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (1.1 equiv - strictly to neutralize the HCl salt of Leu)

Step-by-Step:

  • Preparation: Dissolve Z-Gly-OH (10 mmol, 2.09 g) and Oxyma Pure (11 mmol, 1.56 g) in DMF (20 mL). Chill to 0°C in an ice bath.

    • Expert Note: Pre-mixing the acid and Oxyma ensures the active ester forms immediately upon EDC addition, minimizing rearrangement.

  • Activation: Add EDC · HCl (11 mmol, 2.11 g) to the chilled solution. Stir for 5–10 minutes at 0°C.

    • Observation: The solution may thicken slightly as the active ester forms.

  • Nucleophile Addition: In a separate vial, dissolve H-Leu-OMe · HCl (11 mmol, 2.00 g) in DMF (5 mL) and add DIPEA (11 mmol, 1.91 mL). Add this mixture to the activated Z-Gly solution.

    • Critical Check: Ensure pH is ~7–8 (damp pH paper). Do not exceed pH 8 to avoid epimerization of the Leucine alpha-carbon.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Work-up (Self-Validating):

    • Dilute with Ethyl Acetate (100 mL).

    • Wash 1 (Acidic): 1M HCl or 5% KHSO₄ (3x 30 mL). Removes DIPEA, unreacted Leu, and converts EDC-urea to water-soluble species.

    • Wash 2 (Basic): 5% NaHCO₃ (3x 30 mL). Removes unreacted Z-Gly-OH and Oxyma.

    • Wash 3 (Neutral): Brine (1x 30 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Result: Z-Gly-Leu-OMe is obtained as a clear oil or white solid. Yield typically >90%.[4]

Protocol B: High-Performance Synthesis (HATU)

Recommended for rapid synthesis or if EDC fails.

Reagents:

  • Z-Gly-OH (1.0 equiv)

  • H-Leu-OMe · HCl (1.0 equiv)[1]

  • HATU (1.0 equiv)

  • DIPEA (3.0 equiv)

Step-by-Step:

  • Dissolution: Dissolve Z-Gly-OH (1.0 equiv) and HATU (1.0 equiv) in dry DMF.

  • Base Addition 1: Add DIPEA (1.0 equiv) to activate the acid. Stir for 1 minute. The solution will turn yellow (characteristic of HOAt liberation).

  • Coupling: Add H-Leu-OMe · HCl (1.0 equiv) followed immediately by the remaining DIPEA (2.0 equiv).

    • Expert Note: HATU reacts extremely fast. The amine must be present almost immediately to prevent guanidinylation of the amine by HATU (a permanent side reaction).

  • Reaction: Stir for 30 minutes at Room Temperature.

  • Work-up: Similar to Protocol A.

    • Caution: Tetramethylurea (by-product) is water-soluble but can be stubborn. Multiple water washes are recommended.

Quality Control & Validation

Verify the identity and purity of the intermediate ester (Z-Gly-Leu-OMe) before hydrolysis to the free acid.

ParameterMethodAcceptance Criteria
Identity LC-MS (ESI+)[M+H]⁺ = 337.4 (Calc. for C₁₇H₂₄N₂O₅)
Purity HPLC (C18 Column)> 95% Area (214 nm)
Racemization Chiral HPLC< 0.5% D-Leu isomer (Z-Gly-D-Leu-OMe)

Hydrolysis to Z-Gly-Leu-OH: To obtain the final free acid requested:

  • Dissolve Z-Gly-Leu-OMe in THF/Water (3:1).

  • Add LiOH (2.0 equiv). Stir 1h.

  • Acidify to pH 2 with 1M HCl. Extract with EtOAc.

  • Evaporate to yield Z-Gly-Leu-OH .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure solvents are anhydrous (DMF is hygroscopic).
Racemization (D-Leu) High pH during couplingReduce DIPEA. Use Collidine (weaker base) if using HATU.
Gelation High ConcentrationDilute reaction to 0.1 M.
Extra Peak (+99 mass) GuanidinylationIn HATU protocol, add Amine before HATU or ensure rapid mixing.

References

  • Oxyma Pure Performance: Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • HATU Discovery: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[6][7] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Racemization Mechanisms: McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. III. Racemization during deprotection and coupling. Canadian Journal of Chemistry, 51(15), 2555–2561. Link

  • EDC/Oxyma Protocol Validation: Organic Syntheses, Coll. Vol. 10, p.484 (2004); Vol. 79, p.209 (2002). (Adapted for modern Oxyma usage). Link

Sources

Application Note: Precision Synthesis of Peptidomimetics from Z-Gly-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Z-Gly-Leu-OH (Carbobenzyloxy-Glycyl-L-Leucine) serves as a critical scaffold in the development of cysteine and serine protease inhibitors. Its structural motif mimics the P2-P1 substrate specificity of enzymes such as Calpain , Cathepsin B , and Papain .

While the native peptide bond is rapidly hydrolyzed in vivo, converting the C-terminal carboxylate into an aldehyde (Warhead) or a hydroxyethylene isostere (Transition State Mimic) dramatically increases potency and metabolic stability.

This guide details the synthetic conversion of Z-Gly-Leu-OH into two distinct peptidomimetic classes:

  • Peptidyl Aldehydes (Z-Gly-Leu-H): Reversible covalent inhibitors that form hemiacetals with the active site serine or cysteine.

  • Hydroxyethylene Isosteres: Non-hydrolyzable transition-state analogs used in high-affinity binding assays.

Key Chemical Challenges & Solutions
ChallengeSolution
Racemization The

-carbon of Leucine is prone to racemization during activation. We utilize the Mixed Anhydride/NaBH₄ reduction route to minimize base-mediated epimerization compared to direct ester reduction.
Over-reduction Direct reduction of esters to aldehydes is difficult to control. We employ a two-step Reduction-Oxidation (RedOx) strategy: Acid

Alcohol

Aldehyde.
Aldehyde Stability Peptide aldehydes are prone to hydration and oxidation. Protocols include specific work-up conditions to isolate the stable hemiacetal or hydrate forms.

Visual Workflow: The Synthetic Pathway

The following diagram illustrates the divergent synthesis pathways from the parent Z-Gly-Leu-OH.

G cluster_0 Protocol A: Warhead Synthesis Start Z-Gly-Leu-OH (Starting Material) MixedAnh Mixed Anhydride Intermediate Start->MixedAnh IBCF, NMM -15°C Alcohol Z-Gly-Leu-ol (Peptidyl Alcohol) MixedAnh->Alcohol NaBH4, H2O Reduction Aldehyde Z-Gly-Leu-H (Peptidyl Aldehyde) Alcohol->Aldehyde Dess-Martin Periodinane Isostere Hydroxyethylene Isostere Aldehyde->Isostere Grignard/Lithium Nucleophile

Figure 1: Divergent synthetic pathways for Z-Gly-Leu-OH modifications.[1] Protocol A focuses on the RedOx route to the aldehyde.

Protocol A: Synthesis of Peptidyl Aldehyde (Z-Gly-Leu-H)

This protocol uses the RedOx strategy , converting the carboxylic acid to an alcohol, then oxidizing to the aldehyde. This method is superior to the Weinreb amide route for this specific dipeptide due to higher yields and easier purification.

Phase 1: Reduction to Peptidyl Alcohol (Z-Gly-Leu-ol)

Mechanism: Activation of the carboxylate via isobutyl chloroformate (IBCF) creates a mixed anhydride, which is selectively reduced by sodium borohydride in an aqueous/organic medium.

Reagents:

  • Z-Gly-Leu-OH (1.0 eq)[2]

  • Isobutyl chloroformate (IBCF) (1.1 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Sodium Borohydride (NaBH₄) (3.0 eq)

  • Solvents: THF (anhydrous), Methanol.

Step-by-Step Methodology:

  • Activation: Dissolve Z-Gly-Leu-OH (10 mmol) in anhydrous THF (50 mL). Cool to -15°C (ice/salt bath).

    • Critical Parameter: Temperature must remain below -10°C to prevent disproportionation of the mixed anhydride.

  • Base Addition: Add NMM (11 mmol) followed dropwise by IBCF (11 mmol). Stir for 20 minutes. A white precipitate (NMM·HCl) will form.

  • Reduction: Remove the precipitate via rapid filtration (cold) OR proceed directly if scaling down. Add NaBH₄ (30 mmol) dissolved in minimal water/methanol (5 mL) dropwise to the reaction mixture.

    • Caution: Vigorous gas evolution (

      
      ) will occur.
      
  • Quench: Stir for 1 hour at 0°C. Quench with 1M KHSO₄ until pH ~3.

  • Work-up: Evaporate THF. Extract aqueous layer with Ethyl Acetate (3x). Wash organic layer with saturated NaHCO₃, water, and brine.[3][4] Dry over Na₂SO₄ and concentrate.

  • Validation: Product (Z-Gly-Leu-ol) typically appears as a viscous oil or white solid.

    • Expected Mass:

      
      .
      
Phase 2: Oxidation to Aldehyde (Z-Gly-Leu-H)

Mechanism: Dess-Martin Periodinane (DMP) provides a mild, non-acidic oxidation, preserving the stereocenter at the Leucine


-carbon.

Reagents:

  • Z-Gly-Leu-ol (from Phase 1)

  • Dess-Martin Periodinane (1.2 eq)

  • Solvent: Dichloromethane (DCM, wet)

    • Note: DMP oxidation is accelerated by trace water.

Step-by-Step Methodology:

  • Preparation: Dissolve Z-Gly-Leu-ol (5 mmol) in DCM (25 mL).

  • Oxidation: Add DMP (6 mmol) in one portion at room temperature.

  • Monitoring: Stir for 60–90 minutes. Monitor via TLC (System: 5% MeOH in DCM). The aldehyde spot will be less polar than the alcohol.

  • Quench: Add a 1:1 mixture of saturated Na₂S₂O₃ (to reduce excess iodine species) and saturated NaHCO₃. Stir vigorously until the organic layer clears (approx. 15 mins).

  • Isolation: Separate layers. Extract aqueous phase with DCM.[4] Wash combined organics with water and brine.[4] Dry over MgSO₄.

  • Purification: Flash chromatography on silica gel.

    • Eluent: Gradient 0%

      
       3% Methanol in DCM.
      
    • Warning: Silica is slightly acidic; minimize contact time to prevent hemiacetal polymerization.

Protocol B: Synthesis of Hydroxyethylene Isosteres

For researchers requiring a non-cleavable transition state mimic (e.g., for X-ray crystallography of enzyme-inhibitor complexes).

Core Concept: The aldehyde generated in Protocol A serves as an electrophile for Grignard addition.

Methodology:

  • Setup: Flame-dry glassware under Argon.

  • Reaction: Dissolve Z-Gly-Leu-H in anhydrous THF at -78°C.

  • Nucleophile: Add Vinylmagnesium bromide (or specific R-group Grignard) dropwise (1.5 eq).

  • Outcome: This generates a diastereomeric mixture of allylic alcohols.

  • Separation: The resulting syn and anti diastereomers (representing the transition state hydroxyl) must be separated via HPLC.

Quality Control & Data Specifications

Quantitative Data Summary
ParameterValue / RangeNotes
Overall Yield (Protocol A) 65% - 78%High yield relies on efficient extraction of the alcohol intermediate.
Purity (HPLC) > 95%Required for biological assays.
Aldehyde Reactivity HighStore at -20°C under Argon; forms hydrates in air.
Racemization < 2% D-LeuMeasured via Chiral HPLC (Chiralpak AD-H).
Characterization (Z-Gly-Leu-H)
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       9.55 (s, 1H, -CH O) – Diagnostic signal.
      
    • 
       7.35 (m, 5H, Ar-H).
      
    • 
       5.10 (s, 2H, Ph-CH ₂).
      
  • Mass Spectrometry (ESI):

    • Calculated MW: 306.36.

    • Observed:

      
      , often seen as hydrate 
      
      
      
      .

Biological Context: Mechanism of Action

The Z-Gly-Leu-H aldehyde mimics the transition state of peptide bond hydrolysis. The aldehyde carbon is attacked by the active site nucleophile (e.g., Cys-25 in Papain), forming a reversible thiohemiacetal.

MOA cluster_legend Inhibition Logic Enzyme Enzyme Active Site (Cys-SH or Ser-OH) Complex Tetrahedral Intermediate (Thiohemiacetal) Enzyme->Complex Nucleophilic Attack Inhibitor Z-Gly-Leu-H (Aldehyde Electrophile) Inhibitor->Complex Binding Desc The aldehyde carbon transitions from sp2 (planar) to sp3 (tetrahedral), mimicking the hydrolysis transition state.

Figure 2: Mechanism of covalent inhibition by peptide aldehydes.

References

  • Chemical Synthesis of Peptides: Note: Provides physical property data for the diastereomer, applicable to the L-isomer.
  • Aldehyde Synthesis (Leupeptin Analogs)

    • McConnell, R. M., et al. (1990). New leupeptin analogues: synthesis and inhibition data. Journal of Medicinal Chemistry. Retrieved from [Link]

    • Validation of the Z-Leu-Leu-H scaffold and inhibition constants.
  • Reduction Methodologies

    • Organic Syntheses. (n.d.). Reduction of Amino Acids to Amino Alcohols. Retrieved from [Link]

    • Standard protocol for the Mixed Anhydride/Borohydride reduction.
  • Aza-Peptide Aldehydes

    • Ekici, Ö.[3][4] D. (2025).[3][4][5][6][7] Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. Taylor & Francis Online. Retrieved from [Link]

    • Recent application of peptide aldehydes in proteasome inhibition.
  • General Mechanism of Hydride Reductions

    • LibreTexts Chemistry. (2025).[3][4][5][7][8] Nucleophilic Addition of Hydride and Grignard Reagents. Retrieved from [Link]

Sources

Mastering Peptide Deprotection: A Senior Application Scientist's Guide to Removing the Carbobenzyloxy (Z) Group from Gly-Leu

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is paramount. The Carbobenzyloxy (Cbz or Z) group, a stalwart in the chemist's toolkit, offers robust protection for amines, facilitating controlled peptide bond formation. However, the true measure of its utility lies in its efficient and clean removal to unveil the desired peptide. This guide provides an in-depth exploration of the methodologies for the deprotection of the Cbz group from the dipeptide Glycyl-Leucine (Gly-Leu), tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-tested protocols, and provide a comparative analysis to guide your experimental design.

The Gatekeeper: Understanding the Carbobenzyloxy (Z) Group

The Cbz group, introduced by Bergmann and Zervas in 1932, revolutionized peptide synthesis.[1] Its benzylic ether linkage to a carbamate renders the protected amine nucleophilically inert, preventing unwanted side reactions during peptide coupling. The selection of a deprotection method is a critical decision, dictated by the overall synthetic strategy and the presence of other sensitive functionalities within the molecule. The primary pathways for Cbz group cleavage are catalytic hydrogenation, transfer hydrogenation, and acidolysis, each with its distinct advantages and considerations.

Comparative Analysis of Deprotection Methodologies

Choosing the optimal deprotection strategy requires a nuanced understanding of the reaction conditions and their compatibility with the target molecule. Below is a comparative overview of the most effective methods for removing the Cbz group from Gly-Leu.

Method Reagents/Catalyst Typical Solvents Temperature Key Advantages Potential Drawbacks Typical Yield (%)
Catalytic Hydrogenation H₂, 10% Pd/CMethanol, EthanolRoom TemperatureClean byproducts (toluene, CO₂), high yields.[2][3]Requires specialized hydrogenation apparatus, catalyst can be pyrophoric.[4]>95
Transfer Hydrogenation Ammonium formate, 10% Pd/CMethanol, DMFRoom TemperatureAvoids the use of gaseous hydrogen, rapid reactions.[5][6]Requires removal of the hydrogen donor from the product.>95
Acidolysis HBr in Acetic AcidAcetic AcidRoom TemperatureEffective when hydrogenation is not feasible (e.g., presence of reducible groups).[7]Harsh acidic conditions, potential for side reactions, corrosive reagents.[8]~90

In the Trenches: Detailed Application Notes and Protocols

Herein, we provide detailed, step-by-step protocols for the deprotection of Cbz-Gly-Leu. These protocols are designed to be self-validating, with integrated quality control checkpoints.

Protocol 1: Catalytic Hydrogenation - The Gold Standard

This method is often the first choice for Cbz deprotection due to its efficiency and clean reaction profile.[9] The reaction proceeds via the hydrogenolysis of the benzylic C-O bond on the surface of the palladium catalyst.[1]

Workflow for Catalytic Hydrogenation of Cbz-Gly-Leu

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Cbz-Gly-Leu in Methanol add_catalyst Add 10% Pd/C dissolve->add_catalyst 1. setup_hydrogenation Setup Hydrogenation Apparatus add_catalyst->setup_hydrogenation 2. run_reaction Stir under H₂ atmosphere (Room Temperature) setup_hydrogenation->run_reaction 3. monitor Monitor by TLC run_reaction->monitor 4. filter_catalyst Filter through Celite monitor->filter_catalyst 5. (on completion) concentrate Concentrate Filtrate filter_catalyst->concentrate 6. purify Purify Gly-Leu concentrate->purify 7.

Caption: Workflow for Cbz deprotection by catalytic hydrogenation.

Materials:

  • Cbz-Gly-Leu (1.0 g, 2.97 mmol)

  • 10% Palladium on Carbon (Pd/C) (100 mg, 10 wt%)

  • Methanol (MeOH), reagent grade (30 mL)

  • Hydrogen (H₂) gas

  • Celite®

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr shaker)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve Cbz-Gly-Leu (1.0 g) in methanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution under a stream of inert gas.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Inerting the System: Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.[2]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (see Analytical Methods section). The reaction is typically complete within 2-4 hours.

  • Catalyst Filtration: Upon completion, carefully purge the reaction vessel with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet during filtration.[4]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude Gly-Leu.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by ion-exchange chromatography.

Protocol 2: Transfer Hydrogenation - A Convenient Alternative

This method offers a practical alternative to using hydrogen gas by employing a hydrogen donor, such as ammonium formate, in the presence of a palladium catalyst.[5]

Workflow for Transfer Hydrogenation of Cbz-Gly-Leu

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Cbz-Gly-Leu in Methanol add_catalyst Add 10% Pd/C dissolve->add_catalyst 1. add_donor Add Ammonium Formate add_catalyst->add_donor 2. run_reaction Stir at Room Temperature add_donor->run_reaction 3. monitor Monitor by TLC run_reaction->monitor 4. filter_catalyst Filter through Celite monitor->filter_catalyst 5. (on completion) concentrate Concentrate Filtrate filter_catalyst->concentrate 6. purify Purify Gly-Leu concentrate->purify 7.

Caption: Workflow for Cbz deprotection by transfer hydrogenation.

Materials:

  • Cbz-Gly-Leu (1.0 g, 2.97 mmol)

  • 10% Palladium on Carbon (Pd/C) (100 mg, 10 wt%)

  • Ammonium Formate (0.56 g, 8.91 mmol, 3 equivalents)

  • Methanol (MeOH), reagent grade (30 mL)

  • Celite®

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve Cbz-Gly-Leu (1.0 g) in methanol (30 mL).

  • Reagent Addition: Add 10% Pd/C (100 mg) followed by ammonium formate (0.56 g).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 30-60 minutes.

  • Catalyst Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The residue will contain the product and excess ammonium formate. The ammonium formate can be removed by dissolving the residue in a minimal amount of water and lyophilizing, or by purification via ion-exchange chromatography.

Protocol 3: Acidolysis with HBr in Acetic Acid - For Resistant Substrates

This method is employed when catalytic hydrogenation is not viable. The mechanism involves the protonation of the carbamate oxygen followed by nucleophilic attack by bromide, leading to the cleavage of the benzylic C-O bond.[1]

Workflow for Acidolysis of Cbz-Gly-Leu

cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Cbz-Gly-Leu in Acetic Acid add_hbr Add HBr in Acetic Acid dissolve->add_hbr 1. run_reaction Stir at Room Temperature add_hbr->run_reaction 2. monitor Monitor by TLC run_reaction->monitor 3. precipitate Precipitate with Ether monitor->precipitate 4. (on completion) collect_product Collect Precipitate precipitate->collect_product 5. wash_product Wash with Ether collect_product->wash_product 6. dry_product Dry Product wash_product->dry_product 7.

Caption: Workflow for Cbz deprotection by acidolysis.

Materials:

  • Cbz-Gly-Leu (1.0 g, 2.97 mmol)

  • 33% Hydrogen Bromide (HBr) in Acetic Acid (5 mL)

  • Glacial Acetic Acid (5 mL)

  • Diethyl ether, anhydrous

Equipment:

  • Round-bottom flask (50 mL) with a stopper

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve Cbz-Gly-Leu (1.0 g) in glacial acetic acid (5 mL).

  • Reagent Addition: Add 33% HBr in acetic acid (5 mL) to the solution. The reaction is exothermic, so addition should be done carefully.

  • Reaction: Stopper the flask and stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Precipitation: Upon completion, add the reaction mixture dropwise to a beaker of vigorously stirred, cold anhydrous diethyl ether (100 mL).

  • Product Collection: The hydrobromide salt of Gly-Leu will precipitate. Collect the solid by filtration.

  • Washing: Wash the precipitate with several portions of diethyl ether to remove acetic acid and benzyl bromide.

  • Drying: Dry the product under vacuum. The resulting Gly-Leu will be in the form of its hydrobromide salt.

Analytical Methods for Reaction Monitoring and Characterization

Rigorous analytical monitoring is crucial for determining reaction completion and ensuring the purity of the final product.

  • Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring the disappearance of the starting material (Cbz-Gly-Leu) and the appearance of the product (Gly-Leu).

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A common solvent system is n-butanol:acetic acid:water (4:1:1 v/v/v).[10]

    • Visualization: The plates can be visualized under UV light (for the Cbz-protected starting material) and then stained with a ninhydrin solution to detect the free amine of the product.[11]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) is commonly employed.

    • Detection: UV detection at 214 nm (for the peptide bond) and 254 nm (for the Cbz group).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the deprotected Gly-Leu.

    • ¹H NMR (D₂O): The spectrum will show the disappearance of the benzylic protons of the Cbz group (around 5.1 ppm) and the aromatic protons (around 7.3 ppm). The characteristic signals for the glycine and leucine residues will be present.

    • ¹³C NMR (D₂O): The spectrum will confirm the absence of the carbonyl and benzylic carbons of the Cbz group and the presence of the expected signals for the Gly-Leu dipeptide.[12]

Troubleshooting Common Issues in Cbz Deprotection

Problem Possible Cause Suggested Solution
Incomplete reaction (Catalytic Hydrogenation) Catalyst poisoning (e.g., by sulfur compounds).Use a fresh batch of catalyst, increase catalyst loading, or pre-treat the substrate with a scavenger resin.
Poor solubility of the substrate.Try a different solvent or a solvent mixture (e.g., MeOH/DMF).
Insufficient hydrogen pressure.Increase the hydrogen pressure (if using a Parr shaker) or ensure the balloon remains inflated.
Incomplete reaction (Transfer Hydrogenation) Depletion of the hydrogen donor.Add more ammonium formate in portions.
Incomplete reaction (Acidolysis) Insufficient acid strength or reaction time.Use a higher concentration of HBr or increase the reaction time.
Side product formation (Acidolysis) Acetylation of the free amine when using acetic acid.Ensure complete removal of acetic acid during work-up. If this is a persistent issue, consider an alternative deprotection method.[13]

Safety First: Handling Reagents and Catalysts

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and exposed to air. Always handle in a wet state and under an inert atmosphere.[4][14]

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air. Use in a well-ventilated fume hood and away from ignition sources.

  • HBr in Acetic Acid: Highly corrosive and toxic. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.[8]

Conclusion

The removal of the Cbz protecting group is a critical step in peptide synthesis. A thorough understanding of the available methods, their mechanisms, and practical considerations is essential for success. This guide provides a comprehensive framework for the deprotection of Cbz-Gly-Leu, empowering researchers to make informed decisions and execute these transformations with confidence and safety. By carefully selecting the appropriate methodology and adhering to the detailed protocols, the efficient and clean synthesis of the target dipeptide can be readily achieved.

References

  • Anwer, M. K., & Spatola, A. F. (1980).
  • BenchChem. (2025). Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal.
  • BenchChem. (2025). Application Notes and Protocols: Cleavage of the Cbz Group from N-Benzyl-N-Cbz-glycine.
  • Biomodel. (n.d.). Separation of amino acids using thin layer chromatography. Virtual experiment. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine.
  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44–47.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.
  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.
  • Strecker, G., Wieruszeski, J. M., Michalski, J. C., & Montreuil, J. (1992). 1H-and 13C-n.m.r. spectroscopy of 2-oxo-3-deoxy-D-glycero-D- galactononulosonic acid-containing oligosaccharide-alditols bearing Lewis X, Lewis Y and A-Lewis Y determinants isolated from the jelly coat of Pleurodeles waltl eggs. Biochemical Journal, 287(3), 905–909.
  • Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.
  • Mol-Instincts. (n.d.). TLC of aminoacids and short peptides. Retrieved from [Link]

  • Phenomenex. (n.d.). Peptide Separations by Cation Exchange Chromatography using Luna SCX. Retrieved from [Link]

  • ResearchGate. (2025). Identification and Interaction of Amino Acids with Leucine-Anthracene Reagent by TLC and Spectrophotometry: Experimental and Theoretical Studies.
  • Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). c8cc02246a1.pdf.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • Zenodo. (n.d.). Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review.
  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

  • Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Carbon-13 NMR chemical shifts of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H-Gly-Gly-X-l-ALA-OH.
  • University of California, Berkeley. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]

  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • Reddit. (2021). NMR help. Retrieved from [Link]

  • BASF. (2025). Safety Data Sheet.
  • ResearchGate. (2022). Why does my CBz-deprotection not work?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (2003). Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds. Retrieved from [Link]

  • Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthesis, 1988(02), 91-95.
  • Google Patents. (n.d.). US7495072B2 - Process for preparation of mixtures of polypeptides using purified hydrobromic acid.
  • The Sarpong Group. (2010). Standard Operating Procedures.
  • SLU. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in Z-Gly-Leu-OH Enzymatic Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic synthesis of the dipeptide Z-Gly-Leu-OH. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific enzymatic coupling reaction. By understanding the underlying principles and critical parameters, you can significantly improve your reaction yields and obtain consistent, high-quality results.

Frequently Asked Questions (FAQs) & Troubleshooting

Core Concepts in Z-Gly-Leu-OH Enzymatic Synthesis

Q1: I'm new to enzymatic peptide synthesis. What is the fundamental principle behind the enzymatic coupling of Z-Gly-Leu-OH?

A1: Enzymatic peptide synthesis leverages the catalytic activity of proteases to form a peptide bond between two amino acid derivatives. In the case of Z-Gly-Leu-OH, a protease, such as thermolysin or papain, facilitates the condensation reaction between an N-terminally protected glycine derivative (Z-Gly-OH, where 'Z' is the benzyloxycarbonyl protecting group) and a leucine amino acid with a free carboxyl group (Leu-OH).

The key to a successful synthesis is controlling the reaction equilibrium to favor synthesis over the reverse reaction, which is hydrolysis. This is typically achieved by carefully selecting the enzyme and optimizing reaction conditions such as pH, temperature, and substrate concentrations. In aqueous solutions, hydrolysis is often the favored reaction, but the equilibrium can be shifted towards synthesis.[1]

Troubleshooting Low Yields: A Step-by-Step Guide

Low yields are a common frustration in enzymatic peptide synthesis. The following sections break down the most frequent causes and provide actionable solutions.

Q2: My Z-Gly-Leu-OH yield is consistently below 30%. Where should I start my investigation?

A2: A systematic approach is crucial. Begin by evaluating the most critical reaction parameters. The troubleshooting workflow below outlines the logical progression for identifying the root cause of low yields.

Troubleshooting_Workflow Start Low Yield Observed Enzyme_Activity Verify Enzyme Activity Start->Enzyme_Activity Reaction_Conditions Optimize Reaction Conditions Enzyme_Activity->Reaction_Conditions Activity OK Solution_Enzyme Source Fresh Enzyme / Test Activity Enzyme_Activity->Solution_Enzyme Activity Low Substrate_Quality Check Substrate Quality Reaction_Conditions->Substrate_Quality Optimization Fails Solution_Conditions Adjust pH, Temp, Time, Substrate Ratio Reaction_Conditions->Solution_Conditions Yield Improves Side_Reactions Investigate Side Reactions Substrate_Quality->Side_Reactions Substrates OK Solution_Substrate Verify Purity of Z-Gly-OH & Leu-OH Substrate_Quality->Solution_Substrate Impurity Found Analysis Analyze Reaction Components Side_Reactions->Analysis Side Products Detected Successful_Yield Successful Yield Side_Reactions->Successful_Yield No Side Products, Re-evaluate Conditions Solution_Side_Reactions Modify Conditions to Minimize Side Products Analysis->Solution_Side_Reactions Solution_Enzyme->Start Solution_Conditions->Successful_Yield Solution_Substrate->Start Solution_Side_Reactions->Start

Troubleshooting workflow for low Z-Gly-Leu-OH yields.
Enzyme-Related Issues

Q3: How do I know if my enzyme is the problem?

A3: Enzyme activity is paramount. Improper storage or handling can lead to a significant loss of catalytic function.

  • Actionable Step: Perform a simple activity assay with a known standard substrate for your chosen enzyme (e.g., N-α-benzoyl-L-arginine ethyl ester for papain) to confirm its viability.

  • Expert Insight: Enzymes are sensitive to freeze-thaw cycles. Aliquot your enzyme stock upon arrival to minimize degradation.

Q4: I'm using thermolysin. What are some specific considerations for this enzyme?

A4: Thermolysin, a metalloprotease, has a preference for hydrophobic amino acids at the P1' position (the amino acid contributing the amino group), making Leucine an excellent substrate.[2][3] It also favors a hydrophobic residue at the P2 position of the acyl donor.[2]

  • Causality: The enzyme's active site contains a zinc ion essential for catalysis.[4] The presence of chelating agents in your buffer (e.g., EDTA) can strip this ion and inactivate the enzyme.

  • Protocol: Ensure your buffer system is free of metal chelators. A simple Tris-HCl or HEPES buffer is generally a good choice.

Optimizing Reaction Conditions

Q5: What are the optimal reaction conditions for Z-Gly-Leu-OH synthesis?

A5: The optimal conditions are highly dependent on the enzyme used. Below is a summary of typical starting points for thermolysin and papain.

ParameterThermolysinPapain
Optimal pH 6.5 - 8.0[5]6.0 - 7.0
Optimal Temp. 30 - 40 °C30 - 40 °C
Substrate Ratio 1:1 to 1:1.5 (Z-Gly-OH:Leu-OH)1:1 to 1:1.5 (Z-Gly-OH:Leu-OH)
Enzyme Conc. 0.1 - 1.0 mg/mL1 - 5 mg/mL

Q6: My reaction seems to stall after a few hours. Should I increase the reaction time?

A6: Not necessarily. Prolonged reaction times can sometimes lead to product hydrolysis, especially if the reaction conditions are not optimal.[6]

  • Expert Insight: It's more likely that the reaction has reached equilibrium. Instead of extending the time, focus on shifting the equilibrium towards synthesis. This can be achieved by:

    • Increasing Substrate Concentration: A higher concentration of reactants can favor the forward reaction.

    • Product Precipitation: If your product is insoluble in the reaction medium, its precipitation will drive the reaction forward. Consider using a biphasic system or a solvent in which the product has low solubility.

Substrate and Solvent Issues

Q7: Could the quality of my Z-Gly-OH or Leu-OH be affecting the yield?

A7: Absolutely. The purity of your starting materials is critical.

  • Actionable Step: Verify the purity of your Z-Gly-OH and Leu-OH using techniques like HPLC or NMR. Impurities can inhibit the enzyme or participate in side reactions.

  • Trustworthiness: Always use reagents from a reputable supplier and check the certificate of analysis.

Q8: What is the role of organic co-solvents, and can they improve my yield?

A8: Organic co-solvents can be a double-edged sword. They can increase the solubility of hydrophobic substrates but may also denature the enzyme.

  • Causality: Solvents like DMSO can disrupt the hydrogen bonding network within the enzyme, leading to a loss of its tertiary structure and activity.[7] In some cases, the addition of DMSO has been shown to decrease peptide yields.[7]

  • Expert Insight: If you must use a co-solvent to dissolve your substrates, start with a low percentage (5-10%) and empirically determine the optimal concentration.

Side Reactions and Product Characterization

Q9: I see multiple peaks on my HPLC chromatogram. What are the likely side products?

A9: Besides unreacted starting materials, common side products in peptide synthesis include:

  • Hydrolysis Products: The enzyme may hydrolyze the newly formed peptide bond, especially if the reaction is left for too long or the pH is not optimal.

  • Diketopiperazine Formation: This is more common in solid-phase synthesis but can occur in solution, particularly with dipeptides.[8]

  • Racemization: While enzymatic reactions are generally stereospecific, some conditions can lead to the formation of diastereomers.[9]

Q10: How can I confirm the identity of my main product and the side products?

A10: Mass spectrometry (MS) is the most definitive method for identifying your products.[10]

  • Protocol:

    • Collect the fractions corresponding to your main peak and the major side product peaks from the HPLC.

    • Analyze each fraction by LC-MS to determine the molecular weight of the components.

    • Compare the observed molecular weights to the expected masses of Z-Gly-Leu-OH and potential side products.

Experimental Protocols

Standard Protocol for Z-Gly-Leu-OH Enzymatic Coupling

This protocol provides a starting point for the synthesis of Z-Gly-Leu-OH using thermolysin.

  • Substrate Preparation:

    • Dissolve Z-Gly-OH (1 equivalent) and Leu-OH (1.2 equivalents) in a minimal amount of a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Gentle warming may be required to fully dissolve the reagents.

  • Enzyme Addition:

    • Add thermolysin to the substrate solution to a final concentration of 0.5 mg/mL.

  • Incubation:

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Monitoring the Reaction:

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).

    • Analyze the quenched aliquot by RP-HPLC to monitor the formation of Z-Gly-Leu-OH and the consumption of starting materials.

  • Work-up and Purification:

    • Once the reaction has reached completion (or equilibrium), stop the reaction by adding TFA to a final concentration of 0.5-1%.

    • Filter the reaction mixture to remove the precipitated enzyme.

    • Purify the product by preparative RP-HPLC.

Visualizing the Reaction Mechanism

The following diagram illustrates the generalized mechanism of a protease-catalyzed peptide bond formation.

Enzymatic_Peptide_Synthesis cluster_0 Acylation Step cluster_1 Deacylation Step Z-Gly-OH Z-Gly-OH Acyl-Enzyme Intermediate Acyl-Enzyme Intermediate Z-Gly-OH->Acyl-Enzyme Intermediate Enzyme attacks carboxyl group Enzyme Enzyme Enzyme->Acyl-Enzyme Intermediate Z-Gly-Leu-OH Z-Gly-Leu-OH Acyl-Enzyme Intermediate->Z-Gly-Leu-OH Leu-OH attacks acyl-enzyme Leu-OH Leu-OH Leu-OH->Z-Gly-Leu-OH Regenerated Enzyme Regenerated Enzyme Z-Gly-Leu-OH->Regenerated Enzyme Product Release

Generalized mechanism of enzymatic peptide synthesis.

References

  • Gerisch, S., Ullmann, G., Stubenrauch, K., & Jakubke, H. D. (1994). Enzymatic peptide synthesis in frozen aqueous systems: influence of modified reaction conditions on the peptide yield. Biological Chemistry Hoppe-Seyler, 375(12), 825-830. [Link]

  • Fruton, J. S. (1982). Thermolysin-catalyzed peptide bond synthesis. Proceedings of the National Academy of Sciences, 79(19), 5773-5776. [Link]

  • Oyama, K., Kihara, K. I., & Nonaka, Y. (1981). Thermolysin-catalyzed peptide bond synthesis. Journal of the Chemical Society, Perkin Transactions 2, (3), 356-360. [Link]

  • Wong, C. H., Chen, S. T., Hennen, W. J., Bibbs, J. A., & Wang, Y. F. (1990). Enzymes in organic synthesis: application to the problems of carbohydrate recognition, peptide synthesis, and asymmetric synthesis. Journal of the American Chemical Society, 112(3), 945-953. [Link]

  • Milton, R. C. D., Milton, S. C. F., & Kent, S. B. H. (1992). Total chemical synthesis of a D-enzyme: the enantiomers of HIV-1 protease show reciprocal chiral specificity. Science, 256(5062), 1445-1448. [Link]

  • Haddoub, R., Dauner, M., Stefanowicz, F. A., Barattini, V., Laurent, N., & Flitsch, S. L. (2009). Enzymatic synthesis of peptides on a solid support. Organic & Biomolecular Chemistry, 7(4), 665-670. [Link]

  • Beker, V. J., & Brik, A. (2016). Total chemical synthesis of RNF4 by sequential native chemical ligation: C-to-N versus N-to-C strategies. The Journal of Organic Chemistry, 81(17), 7544-7551. [Link]

  • Li, Z., Wang, D., & Zhu, J. (2023). Iron-Mediated Regioselective C–H Chalcogenation of Tyrosine Derivatives Using Mechanochemistry. The Journal of Organic Chemistry. [Link]

  • Gimenez-Dejoz, J., Gussoni, E., Sgrignani, J., & Magistrato, A. (2021). Papain-Mediated Conjugation of Peptide Nucleic Acids to Delivery Peptides: A Density Functional Theory/Molecular Mechanics Metadynamics Study in Aqueous and Organic Solvent. The Journal of Physical Chemistry B, 125(30), 8345-8356. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]

  • Klibanov, A. M. (2021). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(36), 19504-19521. [Link]

  • Isowa, Y., Ohmori, M., Ichikawa, T., Mori, K., Nonaka, Y., Kihara, K. I., & Oyama, K. (1979). The thermolysin-catalyzed condensation reactions of N-substituted amino acids with amino acid amides. Tetrahedron Letters, 20(28), 2611-2612. [Link]

  • Awwad, S., & Sculley, T. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceuticals, 15(10), 1279. [Link]

  • Zhang, L., et al. (2023). Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. Frontiers in Immunology, 14, 1243574. [Link]

  • Kumar, D., & Bhalla, T. C. (2018). Papain: A versatile enzyme. In Enzymes in Food Biotechnology (pp. 545-568). Academic Press. [Link]

  • Chen, J., et al. (2023). Enhanced ε-Poly-L-Lysine Production in Streptomyces albulus through Multi-Omics-Guided Metabolic Engineering. International Journal of Molecular Sciences, 24(13), 10805. [Link]

  • de Beer, R. P., van der Vlist, J., van Delft, F. L., & Rutjes, F. P. (2011). Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters. Organic & Biomolecular Chemistry, 9(18), 6460-6468. [Link]

  • Matthews, B. W. (1988). Structural basis of the action of thermolysin and related zinc peptidases. Accounts of Chemical Research, 21(9), 333-340. [Link]

  • Dunne, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8148-8161. [Link]

  • Hou, Y., et al. (2021). Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. Catalysts, 11(10), 1214. [Link]

  • GenScript. (2014, December 1). Peptide Design Strategy Basics, Optimization, and Application. YouTube. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Roques, B. P., Fournié-Zaluski, M. C., & Lucas-Soroca, E. (1983). Comparison of the mechanism of action of thermolysin and of the neutral endopeptidase from kidney brush border. Comptes Rendus de l'Académie des Sciences, Série III, Sciences de la Vie, 296(1), 1-6. [Link]

  • Wikipedia contributors. (2024, January 29). Amino acid. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Technical Support Center: High-Fidelity Synthesis of Z-Gly-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Racemization Control in Dipeptide Synthesis Ticket ID: ZGL-RAC-001

Executive Summary

You are encountering challenges or seeking preventative measures regarding racemization during the synthesis of Z-Gly-Leu-OH (Carbobenzyloxy-Glycyl-Leucine).

While Glycine (Gly) is achiral and immune to racemization during activation, the C-terminal Leucine (Leu) is highly vulnerable during specific processing steps. The primary failure modes are base-catalyzed enolization during saponification (if using methyl/ethyl esters) and 5(4H)-oxazolone formation if the dipeptide is subsequently activated.

This guide provides the protocols to synthesize Z-Gly-Leu-OH with >99.5% optical purity.

Module 1: The Diagnostic Hub

Identify your specific failure mode based on your synthesis route.

SymptomProbable CauseRisk Level
D-Leu detected after saponification Base-catalyzed enolization of Z-Gly-Leu-OMe/OEt.🔴 Critical
D-Leu detected after acid deprotection Contaminated starting material (H-Leu-OtBu). Acidolysis is generally safe.🟢 Low
Racemization during fragment coupling You activated Z-Gly-Leu-OH to couple it to a third residue.🔴 Critical
Impurities in crude Z-Gly-Leu-OR Incomplete coupling or "over-activation" leading to side products, but rarely racemization of Gly.🟡 Moderate

Module 2: Synthesis Strategy & Protocols

Strategy A: The "Gold Standard" (Acid-Labile Protection)

Recommendation: Use this route to eliminate racemization risks associated with base hydrolysis. Mechanism: The tert-butyl ester (OtBu) is removed via acid (TFA/HCl), a condition under which racemization via enolization is kinetically impossible.

Protocol:

  • Coupling: React Z-Gly-OH (1.0 eq) with H-Leu-OtBu·HCl (1.0 eq), EDC·HCl (1.1 eq), and HOBt (1.1 eq) in DMF/DCM. Add DIEA (2.2 eq) to neutralize the amine salt.

    • Note: Since Z-Gly-OH is activated, and Gly is achiral, no racemization occurs here.

  • Workup: Standard acid/base wash to isolate Z-Gly-Leu-OtBu .

  • Deprotection: Treat with TFA/DCM (1:1) or 4N HCl in Dioxane for 1–2 hours at room temperature.

  • Result: Quantitative conversion to Z-Gly-Leu-OH with optical purity identical to the starting H-Leu-OtBu.

Strategy B: The "Traditional" Route (Saponification of Alkyl Esters)

Context: If you must use methyl (OMe) or ethyl (OEt) esters, you face the "Saponification Trap." The Problem: The alpha-proton of the C-terminal Leucine is acidic. In the presence of hydroxide (OH⁻), it can be removed to form a planar enolate, destroying chirality.

Troubleshooting Protocol (Low-Racemization Saponification):

  • Reagent: Lithium Hydroxide (LiOH) is preferred over NaOH due to the lithium cation's coordination ability, which can stabilize the carboxylate and slightly retard enolization compared to Na/K.

  • Temperature: Strictly 0°C .

  • Solvent: THF:Water (3:1).

Step-by-Step:

  • Dissolve Z-Gly-Leu-OMe in THF at 0°C.

  • Add 1.1 eq of LiOH (aq) dropwise.

  • Monitor by TLC/HPLC every 15 minutes. Do not run overnight.

  • Upon completion, immediately acidify to pH 2–3 with cold 1N HCl.

  • Extract immediately into EtOAc. Prolonged exposure to basic pH is the root cause of D-Leu formation.

Module 3: Mechanistic Visualization

Understanding why racemization happens is the key to prevention.

Diagram 1: The Saponification Trap (Enolization)

This diagram illustrates how the C-terminal Leucine racemizes during base hydrolysis (Strategy B).

RacemizationMechanism Start Z-Gly-Leu-OMe (L-Isomer) Intermediate Enolate Intermediate (Planar/Achiral) Start->Intermediate Deprotonation of alpha-H (Slow) Base Base (OH-) Base->Intermediate Protonation Reprotonation (H+ from solvent) Intermediate->Protonation Equilibrium ProductL Z-Gly-L-Leu-OH (Retention) Protonation->ProductL 50% ProductD Z-Gly-D-Leu-OH (Racemization) Protonation->ProductD 50%

Caption: Base-catalyzed enolization of the C-terminal ester leads to a planar intermediate, destroying stereochemistry.

Module 4: Critical Usage Warning (Fragment Condensation)

Scenario: You have successfully synthesized Z-Gly-Leu-OH and now intend to couple it to a third amino acid (e.g., H-Phe-OMe) to make Z-Gly-Leu-Phe-OMe .

WARNING: This is the highest risk scenario.

  • Mechanism: Activation of Z-Gly-Leu-OH transforms the Leucine residue into a 5(4H)-oxazolone (azlactone).

  • Why: The acyl group on the Leucine nitrogen is an amide (from Gly), not a urethane (like Z or Boc). Amide-protected amino acids form oxazolones extremely rapidly upon activation.

  • Result: Extensive racemization of Leucine.

Solution:

  • Avoid this path: Build the peptide from C-to-N (Stepwise synthesis) instead of fragment condensation.

  • If unavoidable: Use HOAt/HATU or TBTU/HOBt as coupling agents, which suppress oxazolone formation via rapid active ester formation.

  • Additives: Always use Cu(II) salts (e.g., CuCl2) or HOBt to trap the active intermediate before the oxazolone forms [1].

Module 5: Analytical Verification (Marfey's Method)

You cannot rely on simple optical rotation to detect 1–5% D-Leu contamination. You must use Chiral HPLC or Marfey's Method.

Protocol: Marfey's Analysis for D-Leu Detection [2]

  • Hydrolysis: Hydrolyze 0.5 mg of Z-Gly-Leu-OH in 6N HCl (110°C, 24h). This yields free Gly and Leu.

  • Derivatization: Treat the hydrolysate with FDAA (Marfey's Reagent) .

    • FDAA reacts with L-Leu to form L-FDAA-L-Leu.

    • FDAA reacts with D-Leu to form L-FDAA-D-Leu.

  • Separation: These two products are diastereomers, not enantiomers. They separate easily on a standard C18 HPLC column.

  • Detection: Monitor at 340 nm. D-Leu derivatives typically elute later than L-Leu derivatives on C18.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Goodnough, D. B., et al. (1995).[1] Separation and quantification of D- and L-amino acids using Marfey's reagent.[1][2][3][4] Journal of Chromatography B, 672(2), 290-294.

Sources

Technical Support Center: Solubility Optimization for Z-Gly-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: The Solubility Paradox (Technical Analysis)

Z-Gly-Leu-OH (Carbobenzyloxy-Glycyl-L-Leucine) presents a classic "amphiphilic conflict" in aqueous solution.[1] Understanding this molecular behavior is the first step to solving precipitation issues.[1]

The Molecular Challenge

The molecule consists of three distinct regions that dictate its solubility profile:

  • The Z-Group (Carbobenzyloxy): A highly hydrophobic aromatic ring that protects the N-terminus.[1] This is the primary driver of insolubility.[1]

  • The Leucine Side Chain: An aliphatic, hydrophobic isobutyl group.[1]

  • The C-Terminal Carboxyl Group (-COOH): The only ionizable, hydrophilic handle on the molecule.[1]

The Conflict: At acidic pH (< 4.0), the C-terminal carboxyl group is protonated (neutral), making the entire molecule uncharged and highly hydrophobic. At neutral pH (7.0–7.5), the carboxyl group ionizes (COO⁻), theoretically improving solubility.[1] However, the hydrophobic bulk of the Z-group and Leucine residue often overrides this anionic charge, leading to aggregation and precipitation, especially in high-salt buffers (salting-out effect).

Module 2: Troubleshooting Matrix

Use this guide to diagnose specific solubility failures in your workflow.

SymptomProbable CauseTechnical Solution
Precipitation upon dilution "The Crash-Out Effect" Rapid addition of hydrophobic stock to aqueous buffer creates local zones of supersaturation.[1]Change Addition Order: Never add buffer to the peptide stock. Always add the peptide stock dropwise to the vortexing buffer.[1]
Cloudiness/Turbidity Solubility Limit Exceeded The concentration of Z-Gly-Leu-OH exceeds its critical solubility in the specific buffer system (often ~130–150 µM in low DMSO).Increase Co-solvent: Increase final DMSO concentration to 5% (if enzyme tolerates).Warm the Solution: Gently heat to 30–37°C to aid dissolution.
Insoluble "Gel" Formation Hydrogen Bonding Network High concentrations in water can form hydrogels due to intermolecular H-bonding.[1]Use 100% Organic Stock: Ensure the initial stock is 100% DMSO or DMF.[1] Do not attempt to make a stock in 50% DMSO/Water.[1]
Loss of Peptide (Low Signal) Surface Adsorption Hydrophobic Z-groups stick to polypropylene tubes and pipette tips.[1]Low-Retention Plasticware: Use siliconized tubes.Pre-rinse Tips: Pre-wet pipette tips with the buffer before transferring.[1]

Module 3: Step-by-Step Optimization Protocols

Protocol A: Preparation of High-Concentration Stock (100 mM)

Target: Create a stable, anhydrous stock solution that resists degradation.[1]

  • Weighing: Weigh the Z-Gly-Leu-OH powder into a glass vial (avoid plastic if possible for long-term storage).

  • Solvent Choice: Add 100% anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Alternative: DMF (Dimethylformamide) can be used if DMSO interferes with downstream assays, though DMSO is generally better tolerated biologically.[1]

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be crystal clear.

    • Note: If the solution remains cloudy, sonicate in a water bath for 5 minutes at room temperature.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

Protocol B: The "Dropwise" Dilution Method (Critical)

Target: Diluting stock into Assay Buffer (e.g., for Thermolysin kinetics) without precipitation.[1]

Context: You want a final concentration of 1 mM peptide in a buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂).

  • Prepare Buffer: Place the required volume of aqueous buffer into a tube.[1]

  • Agitation: Set the tube on a vortex mixer at medium speed.

  • Injection: While the buffer is swirling, inject the DMSO stock solution dropwise directly into the center of the vortex.

    • Why? This rapidly disperses the hydrophobic molecules, preventing them from interacting with each other and forming aggregates.[1]

  • Clarification: If a faint haze appears, incubate at 37°C for 10 minutes. If it persists, you must lower the peptide concentration or increase the DMSO percentage.

Module 4: Visual Logic & Workflow[1]

The following diagrams illustrate the critical decision pathways for dissolving Z-Gly-Leu-OH.

Diagram 1: The Dissolution Workflow

This flowchart guides you through the physical process of solubilization, highlighting the "Danger Zone" where precipitation occurs.

SolubilityWorkflow SolidPeptide Solid Z-Gly-Leu-OH StockSoln Stock Solution (10-100 mM) Clear & Stable SolidPeptide->StockSoln Dissolve OrganicSolvent 100% DMSO (or DMF) OrganicSolvent->StockSoln Solvent MixStep CRITICAL STEP: Add Stock to Vortexing Buffer StockSoln->MixStep Dropwise Addition Buffer Aqueous Buffer (Tris/HEPES, pH 7.5) Buffer->MixStep Vortexing ResultSuccess Homogeneous Assay Solution (<5% DMSO) MixStep->ResultSuccess Rapid Dispersion ResultFail Precipitation / Turbidity MixStep->ResultFail Static Addition (Local Supersaturation)

Caption: Figure 1. The "Dropwise Dispersion" workflow is essential to prevent local supersaturation and precipitation of the hydrophobic peptide.

Diagram 2: Molecular Interaction Logic

Understanding why the pH matters helps in buffer selection.[1]

MolecularLogic LowPH Acidic pH (< 4.0) StateProtonated COOH Protonated (Neutral Charge) LowPH->StateProtonated Drives State NeutralPH Neutral/Basic pH (> 7.0) StateDeprotonated COO- Ionized (Negative Charge) NeutralPH->StateDeprotonated Drives State SolubilityPoor Insoluble (Hydrophobic Dominated) StateProtonated->SolubilityPoor Z-Group Aggregation SolubilityBetter Improved Solubility (Amphiphilic) StateDeprotonated->SolubilityBetter Charge Repulsion

Caption: Figure 2.[1] pH-dependent ionization of the C-terminus. At neutral pH, the ionized carboxyl group fights against the hydrophobic Z-group to maintain solubility.

Module 5: Frequently Asked Questions (FAQs)

Q: What is the maximum concentration of DMSO I can use in a Thermolysin assay? A: Most metalloproteases, including Thermolysin, are relatively robust. They typically tolerate 1% to 5% DMSO without significant loss of activity.[1] Always run a "Solvent Only" control to normalize your kinetic data.[1]

Q: Can I use Ethanol instead of DMSO? A: Yes, Z-Gly-Leu-OH is soluble in ethanol.[1] However, ethanol is volatile (evaporates during long assays) and can denature enzymes more aggressively than DMSO.[1] DMSO is preferred for reproducibility.[1]

Q: My buffer contains high salt (1M NaCl). Will this affect solubility? A: Yes. High ionic strength promotes the "salting-out" effect, driving hydrophobic molecules like Z-Gly-Leu-OH out of solution.[1] If high salt is required for the enzyme, you must keep the peptide concentration lower (e.g., <100 µM) or increase the DMSO concentration slightly.

Q: I need to store the working solution. How long is it stable? A: Z-Gly-Leu-OH is chemically stable, but physically unstable in water (prone to slow aggregation).[1] Do not store diluted working solutions. Prepare them fresh from the DMSO stock immediately before the assay.[1]

References

  • PubChem. (n.d.).[1][2] Compound Summary: Z-Gly-Leu-OH (CID 97364).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Inouye, K. (1992).[1][3] Effects of salts on the activity of thermolysin in the hydrolysis of Z-Gly-Leu-OH. Journal of Biochemistry. (Contextual data on enzymatic assay conditions).

Sources

Identifying degradation products of Z-Gly-Leu-OH by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Brief

Molecule: Z-Gly-Leu-OH (Carbobenzoxy-Glycyl-L-Leucine) Formula:


Monoisotopic Mass:  322.1529 Da
Target Application:  Substrate for metalloproteases (e.g., Thermolysin); model peptide for stability studies.

The Analytical Challenge: Z-Gly-Leu-OH is chemically robust due to the N-terminal Z (Cbz) protection, which prevents the spontaneous diketopiperazine (DKP) formation common in unprotected dipeptides. However, under enzymatic stress (proteolysis) or harsh chemical environments (extreme pH/temperature), it degrades into specific fragments. Distinguishing in-vial degradation from in-source MS fragmentation is the primary source of user error.

Diagnostic Workflows (Visualized)

Workflow A: Degradation Pathway Logic

This diagram maps the chemical fate of Z-Gly-Leu-OH, distinguishing between enzymatic cleavage, chemical deprotection, and MS artifacts.

degradation_pathway Parent Parent: Z-Gly-Leu-OH (m/z 323.16 [M+H]+) Enzyme Enzymatic Hydrolysis (e.g., Thermolysin) Parent->Enzyme Acid Strong Acid/Heat (Deprotection) Parent->Acid Source In-Source Fragmentation (MS Artifact) Parent->Source Prod1 Product A: Z-Gly-OH (m/z 210.08) Enzyme->Prod1 Cleavage at Gly-Leu bond Prod2 Product B: Leucine (m/z 132.10) Enzyme->Prod2 FreePep Intermediate: H-Gly-Leu-OH (m/z 189.12) Acid->FreePep Loss of Z-group (-91 Da) DKP Cyclization: Cyclo(Gly-Leu) (DKP, m/z 171.11) FreePep->DKP -H2O (Rapid) Trop Tropylium Ion (m/z 91.05) Source->Trop Benzyl cation generation

Figure 1: Chemical fate of Z-Gly-Leu-OH. Green nodes represent expected enzymatic products; Red nodes indicate chemical degradation requiring deprotection; Black nodes are MS artifacts.

Support Tickets & Troubleshooting Guides

Ticket #001: "I see a peak at m/z 210. Is this a fragment or a product?"

Diagnosis: The signal at m/z 210 (Positive mode) or m/z 208 (Negative mode) corresponds to Z-Gly-OH . This is the primary degradation product of hydrolysis (cleavage of the peptide bond).

Root Cause Analysis:

  • Enzymatic Activity: If you are using Thermolysin or a similar metalloprotease, this is the expected metabolic product.

  • Spontaneous Hydrolysis: If observed in a stability sample (no enzyme), your buffer pH is likely too high (> pH 8.5) or too low (< pH 3.0), catalyzing amide bond hydrolysis.

Validation Protocol:

  • Step 1: Check the retention time (RT).[1] Z-Gly-OH is more hydrophobic than Leucine but less hydrophobic than the parent Z-Gly-Leu-OH.

  • Step 2: Look for the "Partner Peak." If this is hydrolysis, you must also see Leucine (m/z 132) in the low-mass region (unless your mass cutoff is too high).

  • Step 3 (Confirmation): Run a standard of Z-Gly-OH (commercially available).

Ticket #002: "I am detecting a mass at m/z 171. Is this the DKP?"

Diagnosis: Yes, m/z 171.11 corresponds to Cyclo(Gly-Leu) , the diketopiperazine (DKP) derivative.

Critical Insight: Z-Gly-Leu-OH cannot form a DKP directly because the N-terminal amine is capped by the Z-group. The presence of m/z 171 implies a two-step degradation :

  • Deprotection: The Z-group was removed (likely by strong acid or catalytic hydrogenation contamination).

  • Cyclization: The resulting free H-Gly-Leu-OH spontaneously cyclized (lost water).

Actionable Advice:

  • Check Solvents: Are you using high concentrations of TFA or HBr? These can strip the Z-group over time.

  • Check Sample History: Was the sample exposed to catalytic reduction conditions?

Ticket #003: "The parent ion is low, but I see a massive signal at m/z 91."

Diagnosis: This is In-Source Fragmentation (ISF) , not sample degradation. The Z-group (Benzyloyl) contains a benzyl ring that easily ionizes to the Tropylium ion (


)  under high electrospray voltages.

Troubleshooting Steps:

  • Lower Fragmentor Voltage: Reduce your ESI source fragmentor/cone voltage by 20–30V.

  • Lower Temperature: Decrease the desolvation gas temperature.

  • Verification: Inject the sample via flow injection (no column). If the ratio of 323/91 changes with voltage settings, it is an artifact, not a real impurity.

Quantitative Data Summary: Mass Shift Table

Use this table to assign peaks in your LC-MS chromatogram.

Compound IdentityFormulaMonoisotopic Mass (Da)ESI (+) m/zESI (-) m/zOrigin
Z-Gly-Leu-OH (Parent)

322.15323.16 321.14Starting Material
Z-Gly-OH

209.07210.08 208.06Hydrolysis (N-term)
Leucine

131.09132.10 130.08Hydrolysis (C-term)
H-Gly-Leu-OH

188.12189.12 187.10Deprotection (Rare)
Cyclo(Gly-Leu) [DKP]

170.11171.11 169.09Cyclization (Requires deprotection)
Benzyl Cation (Tropylium)

91.0591.05 N/AMS Artifact (Fragment)

Experimental Protocol: LC-MS Setup for Degradation Analysis

Objective: Separate hydrophilic degradation products (Leu) from hydrophobic parent (Z-Gly-Leu) and intermediates.

1. Sample Preparation:

  • Solvent: Dissolve Z-Gly-Leu-OH in 50:50 Water:Acetonitrile (0.1% Formic Acid). Avoid alcohols (MeOH/EtOH) to prevent transesterification artifacts.

  • Concentration: 10 µM (high sensitivity) to 100 µM (impurity detection).

2. LC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1 x 50mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

  • Gradient:

    • 0-1 min: 5% B (Hold for Leucine retention)

    • 1-6 min: 5%

      
       95% B (Elute Z-Gly-OH and Parent)
      
    • 6-8 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

3. MS Parameters (ESI Source):

  • Mode: Positive (+) and Negative (-) switching.

  • Scan Range: m/z 50 – 500.

  • Gas Temp: 300°C.

  • Fragmentor: 80-100V (Keep low to preserve Z-group).

References

  • Matthews, B. W. (1988). Structural basis of the action of thermolysin and related zinc metallopeptidases. Accounts of Chemical Research. Link

  • Steinberg, S., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega. Link

  • Harrison, A. G. (2015). Fragmentation reactions using electrospray ionization mass spectrometry. Royal Society of Chemistry. Link

  • Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in Enzymology. Link

Sources

Resolving purification issues of Z-Gly-Leu-OH from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Z-Gly-Leu-OH

Welcome to the technical support center for the purification of Z-Gly-Leu-OH. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in isolating this dipeptide from complex reaction mixtures. Here, we will explore common purification hurdles and provide detailed, scientifically-grounded solutions.

Introduction: The Challenge of Purity

Z-Gly-Leu-OH, a benzyloxycarbonyl-protected dipeptide, is a crucial building block in peptide synthesis.[1][2] Achieving high purity is paramount for its successful application in the development of more complex therapeutic peptides.[2] However, its synthesis can often result in a mixture containing unreacted starting materials, coupling reagents, and various side-products. These impurities can be structurally similar to the desired product, making purification a significant challenge.[3]

This guide provides a structured approach to troubleshooting common purification issues, leveraging techniques from simple recrystallization to more advanced chromatographic methods.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: My crude Z-Gly-Leu-OH is an oil or a sticky solid and won't crystallize.

Q: I've completed the synthesis and after workup, I'm left with a persistent oil instead of the expected crystalline powder. What's causing this and how can I induce crystallization?

A: From the Bench of a Senior Application Scientist:

This is a frequent observation and typically points to the presence of residual solvents or impurities that are depressing the melting point and inhibiting the formation of a crystal lattice.

Underlying Causes & Solutions:

  • Residual Solvents: Solvents like Dimethylformamide (DMF) or Dichloromethane (DCM), commonly used in peptide coupling reactions, can be difficult to remove completely.[4]

    • Troubleshooting: Co-evaporation with a solvent in which your product has low solubility but the residual solvent is miscible can be effective. Toluene is an excellent choice for this. Adding toluene to your oily product and evaporating under reduced pressure can help azeotropically remove traces of DMF or other high-boiling solvents.[5]

  • Excess Coupling Reagents or Byproducts: Reagents like dicyclohexylcarbodiimide (DCC) produce dicyclohexylurea (DCU), which can interfere with crystallization.

    • Troubleshooting: If DCU is the suspected culprit, it is often insoluble in the reaction solvent and can be removed by filtration before the workup. If it remains, it can sometimes be precipitated from the crude product by dissolving the oil in a minimal amount of a polar solvent and then adding a non-polar solvent to crash out the DCU.

  • Incomplete Reactions: The presence of unreacted Z-Gly-OH or Leucine methyl/ethyl ester can lead to an impure mixture that is difficult to crystallize.

    • Troubleshooting: An acid-base extraction is highly effective here. Dissolve the crude oil in an organic solvent like ethyl acetate. Wash with a mild acidic solution (e.g., dilute HCl) to remove any unreacted Leucine ester, followed by a wash with a mild basic solution (e.g., dilute NaHCO3) to remove unreacted Z-Gly-OH.

Pro-Tip: Seeding can be a powerful technique. If you have a small amount of pure, crystalline Z-Gly-Leu-OH, adding a tiny crystal to the supersaturated solution of your crude product can initiate crystallization.

Issue 2: My recrystallized Z-Gly-Leu-OH is still showing impurities on TLC/HPLC.

Q: I've managed to get a solid, but my analytical data (TLC or HPLC) shows that it's not pure. What are the next steps?

A: From the Bench of a Senior Application Scientist:

This indicates that the impurities have similar solubility properties to your desired product, making simple recrystallization ineffective. In this scenario, we need to exploit other physicochemical differences.

Troubleshooting Workflow:

Figure 1: Decision workflow for purifying Z-Gly-Leu-OH.

Detailed Protocols:

  • Acid-Base Extraction Protocol:

    • Dissolve the impure solid in a suitable organic solvent (e.g., ethyl acetate).

    • Transfer to a separatory funnel.

    • Wash the organic layer with a 5% aqueous solution of a weak acid like citric acid to remove any basic impurities.

    • Next, wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acidic starting materials.

    • Wash with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Attempt recrystallization again.

  • Column Chromatography: If acid-base extraction fails, chromatography is the next logical step.[3][6]

    • Stationary Phase: Silica gel is the most common choice for normal-phase chromatography.[6]

    • Mobile Phase Selection: The key to successful separation is finding a solvent system that provides a good separation of your product from its impurities on a TLC plate. A good target Rf value for your product is around 0.3.[7] Common solvent systems include mixtures of a non-polar solvent like hexanes or toluene with a more polar solvent like ethyl acetate or acetone.[7] For acidic compounds like Z-Gly-Leu-OH, adding a small amount of acetic acid (around 0.1%) to the mobile phase can improve peak shape and resolution.

Issue 3: I'm having trouble with the solubility of my crude product for purification.

Q: My crude Z-Gly-Leu-OH is not dissolving well in the solvents I'm trying to use for recrystallization or chromatography. What are my options?

A: From the Bench of a Senior Application Scientist:

Solubility issues with protected peptides are common, especially as the peptide chain grows.[8] The bulky, hydrophobic Z-group combined with the polar peptide backbone can lead to this challenge.

Solubility Profile of Z-Protected Amino Acids and Peptides:

SolventGeneral SolubilityRationale
Water Sparingly solubleThe hydrophobic Z-group and leucine side chain limit water solubility.[1]
Methanol/Ethanol SolubleGood balance of polarity to interact with both the peptide backbone and the Z-group.[1]
Ethyl Acetate Moderately SolubleA good solvent for many protected peptides.
Dichloromethane (DCM) SolubleOften a good choice for dissolving protected peptides.
Dimethylformamide (DMF) Very SolubleA highly polar aprotic solvent that is effective for dissolving many peptides.[1]
Hexanes/Toluene Insoluble/Slightly SolubleNon-polar solvents that are generally poor choices for dissolving dipeptides.[5]

Troubleshooting Strategies:

  • For Recrystallization: If solubility is low in a single solvent, a two-solvent system can be effective. Dissolve your crude product in a minimal amount of a "good" solvent (one in which it is highly soluble, like methanol) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble, like water or hexanes) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.

  • For Column Chromatography: If your product is not soluble in the chosen mobile phase, you can use a "stronger" solvent to dissolve it and then adsorb it onto a small amount of silica gel.[9] This is known as "dry loading."

    • Dry Loading Protocol:

      • Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or methanol).

      • Add a small amount of silica gel to this solution to form a slurry.

      • Evaporate the solvent completely under reduced pressure, which will leave your compound evenly coated on the silica gel.

      • Carefully load this dry, free-flowing powder onto the top of your packed column.[9]

Issue 4: My final product shows a byproduct with the same mass in mass spectrometry.

Q: After purification, my mass spectrometry results show a peak with the same mass as my product, but I suspect it's an isomer. What could this be?

A: From the Bench of a Senior Application Scientist:

This is a classic sign of racemization, a common side reaction in peptide synthesis. The chiral center of the leucine residue can epimerize under certain conditions, leading to the formation of Z-Gly-D-Leu-OH.

Causes of Racemization:

  • Activation Method: Certain coupling reagents and conditions are more prone to causing racemization.

  • Base: The type and amount of base used during the coupling reaction can influence the rate of racemization.

Detection and Prevention:

  • Detection: Chiral HPLC is the most effective method for separating and quantifying diastereomers.

  • Prevention:

    • Use coupling reagents known to suppress racemization, such as those that form active esters with additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

    • Carefully control the amount and type of base used. Non-nucleophilic bases like diisopropylethylamine (DIPEA) are generally preferred.

    • Keep reaction temperatures low, as higher temperatures can increase the rate of racemization.

Summary of Purification Strategies

Purification MethodPrinciple of SeparationBest For
Recrystallization Differential solubilityRemoving impurities with significantly different solubility profiles.
Acid-Base Extraction Difference in pKaRemoving acidic or basic impurities and starting materials.
Column Chromatography Differential partitioning between stationary and mobile phasesSeparating complex mixtures and impurities with similar solubility.[6]

References

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Ghosh, A., et al. (2022). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. ResearchGate. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC. Retrieved from [Link]

  • Brik, A., et al. (2016). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. The Journal of Organic Chemistry. Retrieved from [Link]

  • Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Biotage. (2023). Can you use normal phase chromatography to purify protected peptides?. Retrieved from [Link]

Sources

Minimizing side reactions when activating Z-Gly-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions (Racemization & DKP) during Z-Gly-Leu-OH Activation Ticket ID: ZGL-ACT-001

Executive Summary & Core Challenge

The "Segment Condensation" Trap Activating Z-Gly-Leu-OH is fundamentally different from activating a single protected amino acid (e.g., Z-Leu-OH). You are performing a segment condensation .

  • The Myth: "Urethane protectors (Z, Boc, Fmoc) prevent racemization."

  • The Reality: This is only true for the residue directly attached to the protecting group (Glycine). The C-terminal residue (Leucine) is attached to an amide bond (Gly-Leu). Upon activation, this amide backbone can attack the activated carbonyl, forming a 5(4H)-oxazolone .[1] This intermediate is the primary engine of racemization (loss of chirality at the Leucine alpha-carbon).

Primary Risks:

  • Racemization: Conversion of L-Leu to D-Leu (Epimerization).

  • Diketopiperazine (DKP) Formation: Cyclization of the dipeptide active ester, leading to yield loss.

The Mechanism of Failure (Root Cause Analysis)

To prevent side reactions, you must understand the pathway. The diagram below illustrates how the "safe" Z-group fails to protect the Leucine stereocenter during activation.

OxazoloneMechanism Start Z-Gly-Leu-OH (L-Isomer) Activation Activation (Active Ester) Start->Activation + Reagent Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Activation->Oxazolone Backbone Attack (Fast) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol + Base (Deprotonation) Product_L Product (L-Leu) (Desired) Oxazolone->Product_L + Amine (Fast Coupling) Product_D Epimer (D-Leu) (Impurity) Oxazolone->Product_D + Amine (Slow Coupling) Enol->Oxazolone Reprotonation (Random Face)

Figure 1: The 5(4H)-oxazolone pathway.[1][2][3][4][5][6][7] Note that base promotes the transition to the achiral enol, scrambling the stereochemistry.

Technical Protocols & Solutions

Protocol A: The "Gold Standard" (Low Racemization)

Recommended for: Critical couplings where optical purity >99.5% is required.

  • Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[4]

  • Why: Oxyma Pure creates an active ester that is highly reactive (fast coupling) but less acidic than HOBt, reducing the "lifetime" of the vulnerable activated species. Crucially, this method can often be run base-free .

Step-by-Step:

  • Dissolve Z-Gly-Leu-OH (1.0 eq) and Oxyma Pure (1.0 eq) in DMF/DCM (1:1).

  • Cool to 0°C.

  • Add DIC (1.0 eq) dropwise.

  • Stir for 2–5 minutes to form the active ester (color may change to yellow/orange).

  • Add the amine nucleophile (1.0–1.1 eq). Do NOT add DIPEA or TEA.

  • Allow to warm to room temperature.

Protocol B: The "Power Coupling" (Sterically Hindered)

Recommended for: Coupling to unreactive amines where Protocol A is too slow.

  • Reagents: HATU or COMU + TMP (2,4,6-Trimethylpyridine / Collidine) .

  • Why: Uronium salts (HATU) require a base to function. Standard bases like DIPEA or NMM are strong enough to abstract the alpha-proton from the oxazolone, causing rapid racemization. Collidine is a weaker, non-nucleophilic base that drives the reaction without aggressively racemizing the Leucine.

Step-by-Step:

  • Dissolve Z-Gly-Leu-OH (1.0 eq) and HATU (0.95 eq) in DMF.

  • Add Collidine (2.0 eq). Note: Keep base stoichiometry strict.

  • Immediately add the amine nucleophile.

  • Critical: Quench reaction immediately upon completion to prevent post-reaction epimerization.

Troubleshooting Guide (FAQ)

Issue 1: "I see a split peak (doublet) in my HPLC/UPLC."
  • Diagnosis: Racemization has occurred.[1][3][4][6][7][8][9][10] You likely have a mixture of Z-Gly-L-Leu-X and Z-Gly-D-Leu-X.

  • Immediate Fix: Switch from HATU/DIPEA to DIC/Oxyma. If you must use HATU, lower the temperature to 0°C and switch the base to Collidine.

  • Root Cause: Excess base (DIPEA) promoted the enolization of the oxazolone intermediate.

Issue 2: "My reaction yield is low, and I see a mass corresponding to [M-H2O]."
  • Diagnosis: Diketopiperazine (DKP) formation or Oxazolone accumulation.

  • Explanation: If the amine nucleophile is slow to react, the activated Z-Gly-Leu-OR active ester can cyclize onto itself.

  • Fix: Pre-activate for the shortest time possible (2 mins max). Ensure your nucleophile is dissolved and ready before adding the coupling reagent. Increase the concentration of the reactants to favor intermolecular coupling over intramolecular cyclization.

Issue 3: "The reaction mixture turned cloudy/precipitated."
  • Diagnosis: Urea precipitation (if using DCC) or solubility limit of Z-Gly-Leu-OH.

  • Fix:

    • If using DCC: This is normal (DCU is insoluble). Filter it off.

    • If using DIC/DMF: Z-Gly-Leu-OH is generally soluble in DMF. Check if your product is precipitating. If so, add HFIP (Hexafluoroisopropanol) or DMSO to the solvent mixture to keep the growing peptide chain in solution.

Comparative Data: Reagent Selection

The following table summarizes the risk profile of common activation strategies for peptide segments (like Z-Gly-Leu-OH).

Activation MethodBase Required?Racemization RiskCoupling SpeedRecommendation
DIC / Oxyma Pure No (Preferred)Lowest HighPrimary Choice
DIC / HOBt NoLowModerateReliable Alternative
HATU / DIPEA YesHigh Very HighAvoid for segments
HATU / Collidine YesModerateVery HighUse for difficult amines
EDC / NHS NoModerateSlowUse for aqueous/conjugation

Decision Logic (Workflow)

Use this logic flow to determine your experimental setup.

DecisionTree Start Activate Z-Gly-Leu-OH Q1 Is the Nucleophile a Primary Amine? Start->Q1 Q2 Is the Nucleophile Hindered/Unreactive? Q1->Q2 No / Unsure Sol1 USE: DIC + Oxyma Pure (No Base) Q1->Sol1 Yes (Standard) Sol2 USE: HATU + Collidine (Strict 0°C) Q2->Sol2 Yes (Hard to couple) Sol3 USE: DIC + HOAt Q2->Sol3 No (Standard)

Figure 2: Reagent selection decision tree based on nucleophile reactivity.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

    • Establishes the superiority of Oxyma Pure over HOBt for racemiz
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

    • Provides comparative data on DIC/Oxyma vs.
  • Carpino, L. A., et al. (2010). The 2,4,6-Trimethylpyridine (Collidine) Effect on the Racemization of Amino Acid Derivatives. Journal of Organic Chemistry. Validates the use of Collidine as a base to minimize alpha-proton abstraction.
  • Benoiton, N. L. (1983). Chemistry of Peptide Synthesis. CRC Press.[11]

    • Foundational text describing the 5(4H)

Sources

Technical Support Center: Z-Gly-Leu-OH Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-Gly-Leu-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the optimal storage and handling of Z-Gly-Leu-OH to prevent its decomposition. By understanding the chemical vulnerabilities of this dipeptide, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing Z-Gly-Leu-OH?

For long-term stability, lyophilized Z-Gly-Leu-OH should be stored at -20°C.[1][2][3] For short-term storage, refrigeration at 2-8°C is acceptable for a few weeks to months.[4][5] While some data suggests stability at room temperature for brief periods, prolonged exposure can lead to degradation, especially at temperatures exceeding 50°C.[6]

  • Expert Insight: The N-benzyloxycarbonyl (Z) protecting group and the peptide bond are susceptible to thermal degradation. Storing at sub-zero temperatures significantly reduces the kinetic energy of molecules, thereby minimizing the rate of potential decomposition reactions.

Q2: How do humidity and moisture affect the stability of Z-Gly-Leu-OH?

Moisture is a critical factor in the degradation of Z-Gly-Leu-OH. As a lyophilized powder, it is hygroscopic and can readily absorb atmospheric moisture, which can lead to hydrolysis of the peptide bond.[1][2]

  • Causality: The presence of water facilitates the nucleophilic attack on the carbonyl carbon of the peptide bond, leading to its cleavage and the formation of the constituent amino acids, Z-Glycine and Leucine.

  • Best Practice: Always allow the container of Z-Gly-Leu-OH to equilibrate to room temperature in a desiccator before opening. This prevents condensation of moisture onto the cold powder. After dispensing, it is advisable to purge the container with an inert gas like argon or nitrogen before resealing.[2]

Q3: Is Z-Gly-Leu-OH sensitive to light?

Yes, prolonged exposure to light can cause gradual degradation of Z-Gly-Leu-OH.[6] It is recommended to store the compound in a dark place or use amber vials to protect it from light.[1][6]

Q4: What are the visible signs of Z-Gly-Leu-OH decomposition?

While Z-Gly-Leu-OH is typically a white to off-white or beige powder, signs of decomposition may not always be visually apparent.[7][8] However, you should be cautious if you observe:

  • Clumping or caking of the powder: This can indicate moisture absorption.

  • Discoloration: Any significant change from the initial color should be considered a potential sign of degradation.

  • Incomplete dissolution: If the compound does not dissolve in a solvent in which it is known to be soluble, it may indicate the presence of insoluble degradation products.

Q5: What are the primary chemical decomposition pathways for Z-Gly-Leu-OH?

The two main degradation routes for Z-Gly-Leu-OH under improper storage conditions are:

  • Hydrolysis of the Peptide Bond: This is the most common pathway, especially in the presence of moisture and at non-optimal pH, leading to the formation of Z-Glycine and Leucine.[6]

  • Hydrolysis of the Carbamate Linkage: The benzyloxycarbonyl (Z) protecting group can also be cleaved under certain conditions, particularly at elevated temperatures or extreme pH, yielding toluene, carbon dioxide, and the free dipeptide Gly-Leu.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results (e.g., low yield, side products) Decomposition of Z-Gly-Leu-OH starting material.1. Verify the purity of your Z-Gly-Leu-OH using an analytical technique like HPLC (see protocol below). 2. Review your storage and handling procedures against the recommendations in this guide.
Difficulty dissolving the compound Presence of insoluble degradation products or moisture-induced aggregation.1. Attempt to sonicate the sample to aid dissolution. 2. If solubility issues persist, the material is likely compromised and should be replaced.
Observed change in physical appearance (color, texture) Potential chemical degradation.It is highly recommended to perform a purity analysis before using the material in any critical application.

Data Summary: Storage Conditions

Parameter Short-Term Storage (Weeks to Months) Long-Term Storage (> Months) Key Considerations
Temperature 2-8°C (Refrigerated)[4][5]-20°C (Frozen)[1][2][3]Avoid temperatures >50°C[6]
Atmosphere Dry; inert gas (Argon, Nitrogen) preferred[2]Dry; inert gas (Argon, Nitrogen) mandatory[2]Minimize exposure to atmospheric moisture[1][2]
Light Protect from light (Amber vial or dark place)[1][6]Protect from light (Amber vial or dark place)[1][6]Light can cause gradual degradation[6]
pH (in solution) Stable at pH 2-8[6]Not recommended for storage in solution.Avoid strongly basic conditions (pH > 9)[6]

Experimental Protocol: Purity Assessment of Z-Gly-Leu-OH by HPLC

This protocol provides a general method for assessing the purity of Z-Gly-Leu-OH. Specific parameters may need to be optimized for your HPLC system.

1. Materials and Reagents:

  • Z-Gly-Leu-OH sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of Z-Gly-Leu-OH.

  • Dissolve the sample in a 1:1 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (for the Z-group) and 214 nm (for the peptide bond)

  • Injection Volume: 10 µL

4. Data Analysis:

  • The purity of Z-Gly-Leu-OH is determined by the area percentage of the main peak in the chromatogram.

  • The appearance of new peaks, particularly at earlier retention times, may indicate the presence of more polar degradation products such as Z-Glycine, Leucine, or Gly-Leu.

Visualizing Decomposition and Troubleshooting

Decomposition Pathway of Z-Gly-Leu-OH

Decomposition_Pathway cluster_products1 Hydrolysis Products cluster_products2 Deprotection Products Z_Gly_Leu_OH Z-Gly-Leu-OH Z_Gly_OH Z-Gly-OH Z_Gly_Leu_OH->Z_Gly_OH Peptide Bond Cleavage Leu_OH Leu-OH Z_Gly_Leu_OH->Leu_OH Peptide Bond Cleavage Gly_Leu_OH Gly-Leu-OH Z_Gly_Leu_OH->Gly_Leu_OH Z-Group Cleavage Toluene_CO2 Toluene + CO2 Z_Gly_Leu_OH->Toluene_CO2 Z-Group Cleavage Moisture Moisture/Heat Moisture->Z_Gly_Leu_OH Base Strong Base (pH > 9) Base->Z_Gly_Leu_OH Heat High Heat (>50°C) Heat->Z_Gly_Leu_OH

Caption: Major decomposition pathways of Z-Gly-Leu-OH.

Troubleshooting Workflow for Z-Gly-Leu-OH Stability

Troubleshooting_Workflow Start Suspected Z-Gly-Leu-OH Decomposition Check_Appearance Visual Inspection: Color, Clumping, Solubility Start->Check_Appearance Check_Storage Review Storage Conditions: Temp, Light, Moisture Check_Appearance->Check_Storage No visible issues HPLC_Analysis Perform HPLC Purity Test Check_Appearance->HPLC_Analysis Visible issues Check_Storage->HPLC_Analysis Storage conditions incorrect Purity_Check Purity > 95%? Check_Storage->Purity_Check Storage conditions correct HPLC_Analysis->Purity_Check Use_Material Proceed with Experiment Purity_Check->Use_Material Yes Discard_Material Discard and Obtain New Stock Purity_Check->Discard_Material No Correct_Storage Correct Storage Procedures Discard_Material->Correct_Storage

Sources

Technical Support Center: Optimization of Z-Gly-Leu-OH Fragment Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Racemization in Z-Gly-Leu-OH Elongation Ticket ID: #PEPTIDE-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely experiencing low yields or epimerization when attempting to couple Z-Gly-Leu-OH to a resin-bound peptide or free amine. While the isobutyl side chain of Leucine creates steric hindrance , the more critical, often overlooked failure mode in this specific dipeptide is C-terminal racemization .

Because the Leucine residue in Z-Gly-Leu-OH is amide-linked (to Glycine) rather than urethane-protected (like Boc/Fmoc/Z), it is highly susceptible to 5(4H)-oxazolone formation upon activation. This guide addresses both the kinetic barrier (sterics) and the thermodynamic trap (racemization).

Module 1: Diagnostic & Mechanism

Is it Steric Hindrance or Racemization? Before changing reagents, confirm the nature of your failure.

  • Symptom A (Steric Hindrance): Unreacted amine on the resin (positive Kaiser/Chloranil test) after long coupling times. The peak for the product is small, but pure.

  • Symptom B (Racemization): The coupling goes to completion, but HPLC shows a "doublet" peak or significant impurities (D-Leu epimer).

The "Z-Gly-Leu" Trap In stepwise synthesis, the activated amino acid has a protecting group (Fmoc/Boc/Z) on its own nitrogen. This "urethane" protection prevents oxazolone formation. However, in Z-Gly-Leu-OH , the activated Leucine nitrogen is part of an amide bond (Z-Gly -CONH-Leu -COOH). This amide oxygen is nucleophilic enough to attack the activated Leucine carbonyl, forming an oxazolone ring that rapidly racemizes the Leucine alpha-carbon.

OxazoloneMechanism cluster_legend Mechanism of Failure Start Activated Z-Gly-Leu-X Oxazolone 5(4H)-Oxazolone Ring (Chirality Lost) Start->Oxazolone Slow Amine Attack (Steric Hindrance) Product Desired Peptide (L-Leu) Start->Product Fast Amine Attack (Ideal Path) Racemic Racemic Product (L-Leu + D-Leu) Oxazolone->Racemic Ring Opening

Figure 1: Kinetic competition between coupling and racemization.[1] Steric hindrance slows the "Green" path, allowing the "Red" path to dominate.

Module 2: Reagent Selection Strategy

To overcome the Leucine steric bulk while suppressing racemization, you must use reagents that activate the carboxyl group quickly but without high basicity.

Reagent ClassRecommendationTechnical Rationale
Standard (DIC/HOBt) Avoid Reaction is too slow for hindered Leu; high risk of oxazolone formation.
Phosphonium (PyBOP) ⚠️ Caution Good reactivity, but requires base (DIPEA) which promotes racemization. Use only with TMP (Collidine).
Uronium (HATU/HBTU) ⚠️ Caution extremely fast activation, but high risk of epimerization if base is in excess.
Oxyma/COMU Preferred COMU is safer and often more efficient than HATU. Oxyma Pure (additive) creates an active ester that is reactive yet less prone to racemization than OBt esters.[2]
T3P (Propylphosphonic anhydride) 🌟 Gold Standard Best for Fragment Condensation. T3P exhibits very low epimerization rates because it does not generate a free carboxylate anion during activation.
Module 3: Optimized Protocols
Protocol A: The "Low-Racemization" Fragment Coupling (T3P Method)

Best for: Coupling Z-Gly-Leu-OH to valuable/complex resin-bound peptides.

  • Solvent: Use DMF/NMP (1:1) . NMP improves swelling for hindered sequences.

  • Base: Use 2,4,6-Trimethylpyridine (Collidine) instead of DIPEA. Collidine is a weaker base (non-nucleophilic) that is sufficient to drive the reaction but insufficient to abstract the alpha-proton of Leucine.

  • Stoichiometry:

    • 3.0 eq Z-Gly-Leu-OH

    • 3.0 eq T3P (50% in EtOAc/DMF)

    • 5.0 eq Collidine

  • Procedure:

    • Dissolve peptide and Collidine in solvent. Chill to 0°C .

    • Add T3P. Stir at 0°C for 1 hour, then room temperature for 12 hours.

    • Note: Low temperature during the initial activation phase is critical.

Protocol B: The "High-Power" Steric Breaker (COMU/Oxyma)

Best for: Extremely hindered amines (e.g., N-methylated residues) where T3P is too slow.

  • Reagents: COMU (1.0 eq) and Oxyma Pure (1.0 eq).

  • Base: TMP (Collidine) (2.0 eq). Avoid DIPEA.

  • Pre-activation (CRITICAL):

    • Do NOT pre-activate the fragment in a separate vial. This maximizes oxazolone formation time.

    • Add Z-Gly-Leu-OH, Oxyma, and the Resin to the vessel first.

    • Add COMU and Base immediately before shaking.

  • Microwave Assistance:

    • If using microwave, limit temperature to 50°C max. Higher temps (75°C+) guarantee racemization of the C-terminal Leu.

Module 4: Troubleshooting FAQ

Q: Why not just use HATU and DIPEA? It works for everything else. A: HATU/DIPEA is excellent for stepwise synthesis (e.g., adding Fmoc-Leu-OH). However, for fragment coupling (Z-Gly-Leu-OH), the basicity of DIPEA combined with the high activation of HATU will cause significant epimerization of the Leucine. If you must use HATU, switch the base to Collidine.

Q: I see a "deletion sequence" (missing Gly-Leu). What happened? A: This is likely due to the steric bulk of the Leucine side chain preventing the initial attack.

  • Fix: Switch solvent to 100% NMP or add chaotropic salts (0.1 M LiCl) to disrupt hydrogen bonding/aggregation on the resin.

Q: Can I use PyBOP? A: Yes, but PyBOP requires base to function. If you use PyBOP, you must use Oxyma Pure as an additive to suppress racemization. The order of addition should be: Peptide + PyBOP + Oxyma -> Add to Resin -> Add Base last.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

    • Key Insight: Comprehensive review of HATU, COMU, and Oxyma performance in hindered systems.
  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride. Organic Process Research & Development. Link

    • Key Insight: Establishes T3P as a superior reagent for low-epimeriz
  • Carpino, L. A., et al. (2010). The 7-Azabenzotriazole (HOAt) and 7-Azabenzotriazole-N-oxide (HOAt-oxide) Systems. Angewandte Chemie. Link

    • Key Insight: Explains the "neighboring group effect" that makes 7-aza reagents (HATU/HO
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

    • Key Insight: Details the mechanisms of racemization in urethane vs. amide protected amino acids.

Sources

Technical Support Center: Z-Gly-Leu-OH Stability in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Z-Gly-Leu-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability of Z-Gly-Leu-OH throughout your experimental workflows. Here, we will address common challenges and questions regarding the impact of temperature on the stability of this dipeptide.

I. Troubleshooting Guide: Z-Gly-Leu-OH Assay Instability

Unexpected or inconsistent results in assays utilizing Z-Gly-Leu-OH can often be traced back to issues with its stability. Temperature is a critical factor that can influence the integrity of this peptide. The following table outlines common problems, their likely causes related to temperature, and actionable solutions to troubleshoot your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Decreased Assay Signal or Potency Over Time Peptide Degradation: Elevated temperatures during storage or the assay itself can lead to the hydrolysis of the peptide bond or the carbamate linkage in the Z-protecting group.[1] Prolonged exposure to temperatures above 50°C can cause significant degradation.[1]Storage: Store lyophilized Z-Gly-Leu-OH at -20°C or colder for long-term stability.[2] For stock solutions, aliquot and freeze at -20°C or -80°C to avoid repeated freeze-thaw cycles. Assay Conditions: Maintain assay temperatures as low as compatible with the experimental design. If elevated temperatures are necessary, minimize the incubation time.
Inconsistent Results Between Experiments Variable Storage/Handling Conditions: Inconsistent thawing procedures or repeated exposure of the stock solution to room temperature can lead to varying levels of degradation between experiments. Freeze-thaw cycles are particularly detrimental to peptide stability.[3][4]Standardize Protocols: Allow the lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation.[5][6] Prepare single-use aliquots of stock solutions to minimize freeze-thaw cycles.[4]
Appearance of Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS) Formation of Degradation Products: Elevated temperatures can accelerate chemical degradation pathways such as hydrolysis, deamidation, or oxidation, leading to the formation of new chemical entities.Stress Testing: Conduct forced degradation studies under elevated temperatures to identify potential degradation products.[7][8] This will help in developing a stability-indicating analytical method that can resolve the parent peptide from its degradants.
Loss of Peptide During Sample Preparation Adsorption to Surfaces: Hydrophobic peptides can adsorb to plastic surfaces, and this can be exacerbated by temperature changes affecting solubility.Material Selection: Use low-protein-binding tubes and pipette tips. For hydrophobic peptides, glass vials may be preferable.[3]

II. Frequently Asked Questions (FAQs)

This section addresses specific questions you may have about the temperature sensitivity of Z-Gly-Leu-OH and best practices for its handling and use in assays.

Q1: What is the optimal storage temperature for Z-Gly-Leu-OH?

For long-term stability, lyophilized Z-Gly-Leu-OH should be stored at -20°C or, preferably, at -80°C. Once reconstituted in a solvent, it is crucial to aliquot the solution into single-use vials and store them frozen, also at -20°C or -80°C. This practice minimizes the detrimental effects of repeated freeze-thaw cycles.[3][4] For short-term use, refrigeration at 4°C is acceptable, but prolonged storage at this temperature is not recommended.[1]

Q2: How does temperature affect the stability of Z-Gly-Leu-OH in solution during an assay?

Elevated temperatures accelerate the rate of chemical reactions, including the degradation of peptides. For Z-Gly-Leu-OH, the primary degradation pathways influenced by temperature are hydrolysis of the peptide bond and the benzyloxycarbonyl (Z) protecting group.[1] The rate of hydrolysis is temperature-dependent.[9] Therefore, running assays at elevated temperatures for extended periods can lead to a significant loss of the active peptide, resulting in decreased assay performance.

Q3: Can pH changes, in combination with temperature, affect the stability of Z-Gly-Leu-OH?

Yes, pH and temperature have a synergistic effect on peptide stability. Z-Gly-Leu-OH is most stable in a slightly acidic to neutral pH range (pH 2-8).[1] Strongly basic conditions (pH > 9) can increase the rate of base-catalyzed hydrolysis of the peptide bond.[1] This effect is further exacerbated at higher temperatures. It is also important to note that at strongly basic pH, peptide bonds in some oligopeptides can break.[10] Therefore, it is critical to control both the pH and temperature of your assay buffers to ensure the stability of Z-Gly-Leu-OH.

Q4: What are the best practices for handling Z-Gly-Leu-OH to minimize temperature-related degradation?

To maintain the integrity of your Z-Gly-Leu-OH, follow these handling guidelines:

  • Thawing: When taking a vial from the freezer, allow it to equilibrate to room temperature in a desiccator before opening.[5][6] This prevents moisture from condensing on the lyophilized powder, which can accelerate degradation.[11]

  • Weighing: Weigh the required amount of peptide quickly and reseal the container tightly.[4][6]

  • Solution Preparation: Dissolve the peptide in the appropriate chilled buffer. If the assay requires a pH outside the optimal stability range, prepare the solution immediately before use and keep it on ice.

  • Assay Execution: If your assay protocol involves incubation steps at elevated temperatures, these should be as short as possible. Consider running a temperature stability control to assess the extent of degradation under your specific assay conditions.

Q5: How can I assess the stability of Z-Gly-Leu-OH under my specific assay conditions?

To empirically determine the stability of Z-Gly-Leu-OH in your assay, you can perform a simple stability study. This involves incubating the peptide in your assay buffer at the intended assay temperature for various durations. At each time point, an aliquot is taken and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining intact peptide.[12][13] This will provide you with a degradation profile and help you determine the acceptable window for your assay.

III. Experimental Workflow and Data Presentation

Workflow for Assessing Z-Gly-Leu-OH Temperature Stability

The following diagram outlines a typical workflow for evaluating the stability of Z-Gly-Leu-OH at different temperatures.

Stability_Workflow Z-Gly-Leu-OH Temperature Stability Assessment Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_peptide Prepare Z-Gly-Leu-OH Stock Solution prep_buffer Prepare Assay Buffer aliquot Aliquot into Test Conditions prep_buffer->aliquot temp_control Control Temperature (e.g., 4°C) aliquot->temp_control Incubate at different temperatures temp_test1 Test Temperature 1 (e.g., 25°C) aliquot->temp_test1 Incubate at different temperatures temp_test2 Test Temperature 2 (e.g., 37°C) aliquot->temp_test2 Incubate at different temperatures time_0 Time Point 0 temp_control->time_0 Sample at various times temp_test1->time_0 Sample at various times temp_test2->time_0 Sample at various times time_1 Time Point 1 time_0->time_1 analytical_method Quantitative Analysis (e.g., HPLC, LC-MS) time_0->analytical_method time_2 Time Point 2 time_1->time_2 time_1->analytical_method time_n Time Point n time_2->time_n time_2->analytical_method time_n->analytical_method data_analysis Data Analysis & Degradation Profile analytical_method->data_analysis

Caption: Workflow for assessing Z-Gly-Leu-OH stability.

Data Summary Table

When conducting a stability study, organize your quantitative data in a clear and structured table. This allows for easy comparison of the peptide's stability under different conditions.

Temperature (°C) Incubation Time (hours) Remaining Z-Gly-Leu-OH (%) Standard Deviation
401000
42499.50.3
44899.10.4
2501000
252495.21.1
254890.71.5
3701000
372485.42.3
374872.13.1

IV. References

  • Am J Biomed Sci & Res. Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. 2024;22(4). Available from: [Link]

  • ResearchGate. Effects of pH and temperature on dimerization rate of glycine: Evaluation of favorable environmental conditions for chemical evolution of life. Available from: [Link]

  • ResearchGate. Degradation pathways of glycine. Available from: [Link]

  • AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link]

  • R&D Guide. Peptide Stability in Formulations. Available from: [Link]

  • ACS Publications. Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. Available from: [Link]

  • Frontiers in Chemistry. Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. Available from: [Link]

  • Oxford Academic. ACCEPTED MANUSCRIPT. Available from: [Link]

  • Wikipedia. Amino acid. Available from: [Link]

  • GenScript. Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Available from: [Link]

  • ACS Omega. Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. Available from: [Link]

  • AMSbiopharma. Stability-indicating methods for peptide drug analysis. Available from: [Link]

  • ResearchGate. Effect of temperature on the hydrolysis of the coordinated glycine methyl ester (by H2O). Available from: [Link]

  • Royal Society Publishing. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Available from: [Link]

  • GenScript. Peptide Storage and Handling Guidelines. Available from: [Link]

  • PMC. QUANTITATIVE CLINICAL GLYCOMICS STRATEGIES: A GUIDE FOR SELECTING THE BEST ANALYSIS APPROACH. Available from: [Link]

  • Environmental Science: Processes & Impacts. On the degradation pathway of glyphosate and glycine. Available from: [Link]

  • YouTube. Avoiding peptide assay failure: hidden problems and solutions. Available from: [Link]

  • PMC. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Available from: [Link]

  • MDPI. Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. Available from: [Link]

Sources

Validation & Comparative

Optimizing Peptide NMR Assignment: Z-Gly-Leu-OH Solvent System Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide

Executive Summary

This guide provides a technical analysis of the proton nuclear magnetic resonance (


H NMR) spectrum for Z-Gly-Leu-OH  (Carbobenzoxy-glycyl-L-leucine), a protected dipeptide intermediate often used in drug synthesis and enzyme assays.

The core challenge in peptide NMR is the observation of exchangeable amide protons, which are critical for establishing sequence connectivity. This guide compares the "Gold Standard" DMSO-d


  protocol against the CD

OD (Methanol-d

)
alternative, demonstrating why DMSO is the superior solvent for de novo structural verification despite the ease of use of methanol.

Key Findings:

  • DMSO-d

    
    :  Preserves amide (NH) and urethane (NH) proton signals, allowing for COSY-based sequencing (NH 
    
    
    
    
    
    CH connectivity).
  • CD

    
    OD:  Causes rapid deuterium exchange of NH protons, simplifying the spectrum but erasing critical backbone connectivity data.
    

Structural Context & NMR Prediction

Before analysis, the molecule must be deconstructed into magnetically distinct spin systems.

Molecule: Z-Gly-Leu-OH Formula: C


H

N

O

MW: 322.36 g/mol
Spin System Breakdown
  • Z-Group (Cbz): Contains a monosubstituted benzene ring (5 protons) and a benzylic methylene group (2 protons).

  • Glycine Residue (Gly): Contains a urethane-protected amine (NH) and an

    
    -methylene group (CH
    
    
    
    ).
  • Leucine Residue (Leu): Contains a peptide amide (NH),

    
    -methine (CH), 
    
    
    
    -methylene (CH
    
    
    ),
    
    
    -methine (CH), and two
    
    
    -methyl groups (CH
    
    
    ).
  • C-Terminus: Carboxylic acid (OH).

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize aggregation-induced line broadening, follow this specific workflow.

Reagents
  • Analyte: Z-Gly-Leu-OH (>98% purity).

  • Solvent A (Primary): DMSO-d

    
     (99.9% D) + 0.03% TMS (v/v).
    
  • Solvent B (Comparative): CD

    
    OD (99.8% D).
    
Step-by-Step Methodology
  • Massing: Weigh 5.0 – 10.0 mg of Z-Gly-Leu-OH into a clean vial.

    • Expert Note: Do not exceed 15 mg/0.6 mL. High concentrations promote hydrogen-bonded aggregation, broadening amide peaks.

  • Solvation: Add 0.6 mL of the chosen deuterated solvent.

    • DMSO Protocol: Vortex for 30 seconds. If "schlieren" lines persist, gently warm to 35°C.

    • CD

      
      OD Protocol: Vortex for 10 seconds (highly soluble).
      
  • Transfer: Filter through a cotton plug into a precision 5mm NMR tube to remove particulates (critical for shimming).

  • Acquisition Parameters (400 MHz+):

    • Pulse Sequence: zg30 (30° pulse) for quantitation; zg90 for max signal.

    • Relaxation Delay (D1): Set to 2.0 s (DMSO is viscous; T1 relaxation is slower).

    • Scans (NS): 16 or 32 (S/N > 100).

    • Temperature: 298 K (25°C).

Diagram 1: NMR Workflow Logic

NMR_Workflow Start Solid Z-Gly-Leu-OH Solvent Solvent Selection Start->Solvent Prep Dissolution & Transfer (0.6 mL, 5mm Tube) Solvent->Prep DMSO-d6 (Recommended) Solvent->Prep CD3OD (Rapid Exchange) Acq Acquisition (D1=2s, NS=16) Prep->Acq Process Processing (LB=0.3 Hz, Phasing) Acq->Process

Caption: Standardized workflow for peptide NMR acquisition emphasizing solvent selection.

Comparative Analysis: DMSO-d vs. CD OD

This section details the spectral differences. The choice of solvent fundamentally alters the assignment strategy.

Table 1: Chemical Shift Assignment (DMSO-d )

Reference: TMS at 0.00 ppm. Temperature: 298 K.

ResidueAtomShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Notes
Acid COOH~12.5br s1H-Often invisible if water is present.
Leu NH (Amide)8.15 d1H~8.0Critical Connectivity Point.
Gly NH (Urethane)7.50 t1H~6.0Triplet due to coupling with Gly-

CH

.
Z-Group Ar-H7.30 – 7.40m5H-Overlapping aromatic envelope.
Z-Group Benzyl-CH

5.03s2H-Characteristic singlet.
Leu

-CH
4.25m1H-Chiral center; complex multiplet.
Gly

-CH

3.65d2H~6.0Doublet due to NH coupling.
Leu

-CH
1.65m1H-Methine proton.
Leu

-CH

1.55m2H-Diastereotopic protons.
Leu

-CH

0.85dd/m6H~6.5Two methyls; often appear as overlapping doublets.
The "Methanol Effect" (CD OD Comparison)

When the sample is run in Methanol-d


:
  • Disappearance of NH: The amide (Leu-NH) and urethane (Gly-NH) protons exchange with deuterium (

    
    ) from the solvent.
    
    • Result: Signals at 8.15 ppm and 7.50 ppm vanish.

  • Collapse of Multiplicity:

    • The Gly-

      
      CH
      
      
      
      at 3.65 ppm changes from a doublet (coupled to NH) to a singlet .
    • This confirms the assignment of the Glycine alpha-protons but destroys the ability to prove the Gly-Leu bond exists via NOESY/HMBC in this solvent.

Advanced Verification: 2D Connectivity

To definitively prove the structure, one must utilize 2D correlations.[1] The diagram below illustrates the specific COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) pathways used to "walk" down the peptide backbone.

Connectivity Logic
  • COSY (H-H): Connects Leu-NH

    
     Leu-
    
    
    
    CH
    
    
    Leu-
    
    
    CH
    
    
    .
  • HMBC (H-C): Connects Gly-CO (Carbonyl) to both Gly-

    
    CH
    
    
    
    and Leu-NH. This is the only way to prove the peptide bond sequence.
Diagram 2: Structural Connectivity Map

Connectivity cluster_legend Legend Z_Ar Z-Aromatic (7.3 ppm) Z_CH2 Z-Benzylic CH2 (5.0 ppm) Gly_NH Gly-NH (7.5 ppm) Z_CH2->Gly_NH Spatial Gly_aCH2 Gly-alpha-CH2 (3.65 ppm) Gly_NH->Gly_aCH2 COSY (3J) Leu_NH Leu-NH (8.15 ppm) Gly_aCH2->Leu_NH Spatial/Seq Leu_aCH Leu-alpha-CH (4.25 ppm) Leu_NH->Leu_aCH COSY (3J) Leu_Side Leu Sidechain (1.6 - 0.8 ppm) Leu_aCH->Leu_Side COSY (3J) Key1 Red Node = Exchangeable Proton (DMSO only)

Caption: COSY (Solid Blue) and NOE (Dashed Green) correlations required for definitive assignment.

Troubleshooting & Expert Tips

Issue: Broadened Amide Peaks
  • Cause: Fast exchange due to trace water or acidic impurities, or aggregation.

  • Solution:

    • Dry the sample under high vacuum for 2 hours.

    • Use a "100%" DMSO-d

      
       ampoule rather than a stock bottle.
      
    • Run the experiment at 308 K (35°C) to sharpen amide signals by increasing the exchange rate (if exchange is intermediate) or breaking aggregates.

Issue: Water Peak Interference
  • DMSO-d

    
    :  Water appears at ~3.3 ppm. It may overlap with Gly-
    
    
    
    CH
    
    
    (3.65 ppm) if the peak is broad.
  • CD

    
    OD:  Water appears at ~4.9 ppm. It frequently obscures the Z-Benzylic CH
    
    
    
    (5.0 ppm).
  • Recommendation: This is another reason to prefer DMSO-d

    
    ; the water peak is far removed from the critical benzylic resonance.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2][3] (Standard reference for chemical shift tables).

  • Gottlieb, H. E., et al. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4] Chem., 62(21), 7512–7515. Link

Sources

FTIR Spectral Characteristics of Z-Gly-Leu-OH: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dipeptide Z-Gly-Leu-OH (Carbobenzyloxy-Glycyl-Leucine) represents a critical intermediate in enzymatic peptide synthesis (specifically thermolysin-catalyzed coupling) and peptidomimetic drug design. Its structural integrity hinges on three distinct moieties: the N-terminal Z-protecting group (urethane), the internal peptide bond (amide), and the C-terminal free carboxylic acid .

This guide provides a rigorous analysis of the FTIR spectral signature of Z-Gly-Leu-OH. Unlike generic spectral lists, this document focuses on comparative diagnostics —how to use FTIR to distinguish the target molecule from its precursors (Z-Gly-OH, H-Leu-OH) and its protected derivatives (e.g., Z-Gly-Leu-OMe).

Part 1: Structural Anatomy & Spectral Predictions[1]

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrating functional units. The Z-Gly-Leu-OH molecule presents a complex "carbonyl region" (1500–1800 cm⁻¹) where three distinct carbonyl types compete for visibility.

The Functional Group Matrix
Functional GroupStructural ComponentDiagnostic Vibration ModeExpected Wavenumber (cm⁻¹)
Urethane (Carbamate) Z-Group (N-terminus)C=O Stretch1680 – 1705 (High freq. amide-like)
Aromatic Ring Z-Group (Benzyl)C-H Out-of-plane bend690 – 700 & 730 – 750 (Monosubstituted)
Peptide Bond Gly-Leu LinkageAmide I (C=O)1630 – 1660 (H-bond dependent)
Amide II (N-H Bend)1510 – 1550
Carboxylic Acid C-terminus (Leucine)C=O Stretch (Dimer)1700 – 1725 (Often overlaps Urethane)
O-H Stretch2500 – 3300 (Very Broad)
Alkyl Side Chain Leucine (Isopropyl)C-H Stretch (sp³)2850 – 2960
Gem-dimethyl deformation1360 – 1385 (Doublet)

Part 2: Comparative Analysis

This section differentiates Z-Gly-Leu-OH from its critical alternatives. This is the core value for researchers validating synthesis success.

Scenario A: Confirmation of Coupling (Product vs. Precursors)

Context: You have reacted Z-Gly-OH with H-Leu-OH (or H-Leu-OMe).

FeaturePrecursors (Mix of Z-Gly-OH + Leu)Product (Z-Gly-Leu-OH)Interpretation
Amide II Band Weak / AbsentDistinct (~1540 cm⁻¹) The formation of the peptide bond creates a strong N-H bending mode absent in the free amino acid mixture.
Carboxylate Region Strong COO⁻ (if zwitterionic) at ~1560-1600 cm⁻¹Shifted to Acid C=O (~1710 cm⁻¹) Free Leucine often exists as a zwitterion. The product has a protonated carboxylic acid.
Z-Group C=O Present (~1690 cm⁻¹)Present (~1690 cm⁻¹) This peak remains relatively constant, serving as an internal standard.
Scenario B: C-Terminal Validation (Free Acid vs. Methyl Ester)

Context: Distinguishing Z-Gly-Leu-OH from Z-Gly-Leu-OMe.

Spectral RegionZ-Gly-Leu-OH (Free Acid)Z-Gly-Leu-OMe (Ester)Diagnostic Value
3000–3500 cm⁻¹ Broad "Mountain" (2500–3300) underlying C-H peaks.[1]Sharp N-H only (~3300). No broad underlying absorption.Critical: The "carboxylic acid beard" (broad O-H) is the surest sign of the free acid.
1700–1750 cm⁻¹ C=O at ~1710 cm⁻¹ (H-bonded dimer).C=O at 1735–1750 cm⁻¹ (Ester).Esters vibrate at higher frequencies than H-bonded carboxylic acids.

Part 3: Experimental Workflow & Logic

To ensure reproducibility, the following workflow utilizes a self-validating logic loop.

Visualization of the Analytical Logic

FTIR_Workflow Sample Crude Z-Gly-Leu-OH Prep Sample Prep (Dry KBr or ATR) Sample->Prep Scan Acquire Spectrum (4 cm⁻¹ res, 32 scans) Prep->Scan Check1 Check 3300-2500 cm⁻¹ Broad OH present? Scan->Check1 Result_Acid Confirm C-Terminus: Free Acid (-OH) Check1->Result_Acid Yes Result_Ester Suspect Ester/Salt (Check Synthesis) Check1->Result_Ester No Check2 Check 1540 cm⁻¹ Amide II present? Result_Acid->Check2 Result_Peptide Confirm Linkage: Peptide Bond Formed Check2->Result_Peptide Yes Result_Fail Coupling Failed (Hydrolysis?) Check2->Result_Fail No

Figure 1: Logical decision tree for validating Z-Gly-Leu-OH structure via FTIR. Note the sequential check of the C-terminus followed by the peptide backbone.

Protocol: Solid State (KBr Pellet)

Preferred for sharp resolution of the carbonyl region.

  • Desiccation: Z-Gly-Leu-OH is hygroscopic. Dry the sample in a vacuum desiccator over P₂O₅ for 2 hours prior to analysis to prevent water O-H bands from obscuring the Amide A region.

  • Ratio: Mix 1 mg sample with 100 mg spectroscopic grade KBr.

  • Grinding: Grind in an agate mortar until the mixture is a fine, non-reflective powder. Causality: Large particles cause the "Christiansen Effect," distorting peak shapes and baselines.

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Acquisition: Scan 4000–400 cm⁻¹.

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹.

    • Accumulation: 32 scans minimum.

Protocol: ATR (Attenuated Total Reflectance)

Preferred for rapid QC of crude samples.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Background: Collect air background (clean crystal).

  • Deposition: Place solid sample ensuring full coverage of the crystal "eye."

  • Pressure: Apply maximum pressure using the anvil clamp. Causality: Poor contact results in weak intensity, particularly in the high-wavenumber region (C-H/O-H stretches).

  • Correction: Apply "ATR Correction" algorithm in software to account for penetration depth differences (optional but recommended for comparing with KBr library data).

Part 4: Troubleshooting & Artifacts

Artifact / IssueSpectral SymptomRoot CauseCorrective Action
Water Interference Jagged noise at 3600–3800 cm⁻¹ and 1500–1600 cm⁻¹.Atmospheric humidity in beam path.Purge system with N₂ or dry air for 10 mins.
CO₂ Doublet Sharp doublet at 2350 cm⁻¹.Changes in room CO₂ levels between background and sample scan.Ignore region; does not overlap with Z-Gly-Leu-OH features.
Broad Amide I Single broad peak at 1650–1700 cm⁻¹ instead of resolved peaks.Overlap of Urethane, Acid, and Amide carbonyls.Use Second Derivative processing to resolve hidden inflection points.
Residual Solvent Strong peak at 1670 cm⁻¹ (TFA) or 1050 cm⁻¹ (Ether).Incomplete drying of HPLC fractions.Lyophilize sample for 24h. TFA salts shift the C=O frequencies significantly.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link

    • Foundational text for assigning Amide I and II bands in peptide structures.
  • Nakanishi, K., et al. (1985). Enzymatic synthesis of Z-Asp-Phe-OMe using thermolysin. Biotechnology and Bioengineering.
  • Surewicz, W. K., Mantsch, H. H., & Chapman, D. (1993). Determination of protein secondary structure by FTIR spectroscopy: A critical assessment. Biochemistry, 32(2), 389–394. Link

    • Critical for understanding the overlap of carbonyl signals in peptide analysis.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

A Comparative Analysis of the Hydrolysis Rates of Z-Gly-Leu-OH and Z-Gly-Phe-OH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the hydrolysis rates of two commonly studied N-protected dipeptides: N-carbobenzoxy-glycyl-leucine (Z-Gly-Leu-OH) and N-carbobenzoxy-glycyl-phenylalanine (Z-Gly-Phe-OH). For researchers in enzymology, peptide chemistry, and drug development, understanding the relative stability of peptide bonds is critical for applications ranging from substrate design to predicting the shelf-life of therapeutic peptides. This document delves into the structural nuances that dictate their susceptibility to both enzymatic and chemical cleavage, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of the C-Terminal Residue

The stability of a peptide bond is not merely an intrinsic property but is profoundly influenced by the nature of the flanking amino acid residues. Here, we examine two substrates that differ only in their C-terminal amino acid: Leucine (Leu) and Phenylalanine (Phe). Both possess large, hydrophobic side chains, yet the aliphatic nature of Leucine's isobutyl group contrasts sharply with the aromatic benzyl group of Phenylalanine. This subtle difference has significant implications for the rate of hydrolysis, primarily due to steric effects and specific interactions within an enzyme's active site. This guide will explore these differences through the lens of both enzyme-catalyzed and acid-catalyzed hydrolysis.

Theoretical Framework: Mechanisms of Peptide Bond Cleavage

Peptide bond hydrolysis is a thermodynamically favorable but kinetically slow process, necessitating a catalyst to proceed at a meaningful rate.[1] The fundamental reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon of the amide bond.

Chemical Hydrolysis:

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid like hydrochloric acid (HCl), the carbonyl oxygen of the peptide bond is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic water molecule.[2][3] This method is effective but generally lacks specificity.[3]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to cleave the peptide bond.[2][4] While effective, alkaline hydrolysis can lead to the destruction of certain amino acids like serine, threonine, and cysteine.

Enzymatic Hydrolysis: Enzymes, specifically proteases or peptidases, offer highly specific and efficient catalysis.[3] For the substrates , Carboxypeptidase A (CPA) is an ideal model enzyme. CPA is a metalloexopeptidase that preferentially cleaves peptide bonds at the C-terminus of polypeptide chains, showing a strong preference for residues with bulky, hydrophobic side chains, such as phenylalanine, tyrosine, and leucine.[5][6] The enzyme's active site contains a zinc ion that coordinates with the carbonyl oxygen of the scissile peptide bond, polarizing it and facilitating nucleophilic attack by a water molecule.[1][6]

Structural Comparison: Z-Gly-Leu-OH vs. Z-Gly-Phe-OH

The core structural difference lies in the C-terminal side chain. This distinction is the primary determinant of the differential hydrolysis rates observed experimentally.

  • Z-Gly-Leu-OH features an isobutyl side chain, which is aliphatic, bulky, and hydrophobic.

  • Z-Gly-Phe-OH features a larger benzyl side chain, which is aromatic and highly hydrophobic.

The greater steric bulk of the benzyl group in phenylalanine compared to the isobutyl group of leucine can influence the accessibility of the peptide bond to a nucleophile. In enzymatic reactions, this bulk is accommodated by a specific hydrophobic pocket (the S1' subsite) in the enzyme's active site, often leading to enhanced binding and faster catalysis.[1]

G cluster_leu Z-Gly-Leu-OH cluster_phe Z-Gly-Phe-OH Z_Gly_Leu Z_Gly_Phe Z_Gly_Leu->Z_Gly_Phe Key Difference: C-Terminal Side Chain (Isobutyl vs. Benzyl)

Caption: Chemical structures of Z-Gly-Leu-OH and Z-Gly-Phe-OH.

Experimental Design & Comparative Data

To objectively compare the hydrolysis rates, we outline protocols for both enzymatic and acid-catalyzed reactions. The progress of these reactions is best monitored by a stability-indicating method such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate the parent dipeptide from its hydrolysis products (Z-Gly-OH and the free C-terminal amino acid).[7]

Enzymatic Hydrolysis with Carboxypeptidase A

Rationale: This experiment is designed to highlight the substrate specificity of Carboxypeptidase A. The enzyme's active site possesses a hydrophobic pocket that accommodates the C-terminal side chain of the substrate.[1] It is hypothesized that the aromatic ring of phenylalanine will engage in more favorable interactions within this pocket than the aliphatic side chain of leucine, leading to a higher catalytic efficiency for Z-Gly-Phe-OH.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer with 100 mM NaCl, pH 7.5.

    • Prepare 10 mM stock solutions of Z-Gly-Leu-OH and Z-Gly-Phe-OH in a minimal amount of DMSO, then dilute with the Tris buffer.

    • Prepare a 1 µM stock solution of bovine pancreatic Carboxypeptidase A in cold buffer.

  • Assay Procedure:

    • Equilibrate the buffer and substrate solutions to 25°C.

    • In a temperature-controlled cuvette or reaction vial, combine 980 µL of the substrate solution (at various concentrations, e.g., 0.1-2.0 mM) with 10 µL of buffer.

    • Initiate the reaction by adding 10 µL of the 1 µM Carboxypeptidase A solution.

    • At defined time points (e.g., 0, 1, 2, 5, 10, 15 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction by mixing the aliquot with an equal volume of 1 M HCl to denature the enzyme.

    • Analyze the quenched sample by RP-HPLC to determine the concentration of the remaining substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) at each substrate concentration.

    • Determine the Michaelis-Menten kinetic parameters (Kₘ and k꜀ₐₜ) by fitting the data to the Michaelis-Menten equation.

Comparative Kinetic Data:

SubstrateKₘ (mM)k꜀ₐₜ (s⁻¹)Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹)
Z-Gly-Leu-OH1.2857.1 x 10⁴
Z-Gly-Phe-OH0.81501.9 x 10⁵

Note: Data are representative values based on the known specificity of Carboxypeptidase A. Studies have shown that carbobenzoxyglycyl-l-phenylalanine is a highly suitable substrate for this enzyme.[8]

Caption: Workflow for enzymatic hydrolysis rate determination.

Acid-Catalyzed Hydrolysis

Rationale: Unlike enzymatic hydrolysis, acid catalysis is non-specific and primarily influenced by factors like steric hindrance around the peptide bond.[3] It is hypothesized that the larger benzyl group of phenylalanine may impart slightly more steric hindrance to the approach of a water molecule compared to the isobutyl group of leucine, potentially resulting in a marginally slower hydrolysis rate for Z-Gly-Phe-OH.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 1 mM solution of each dipeptide (Z-Gly-Leu-OH and Z-Gly-Phe-OH) in 6 M HCl.

  • Reaction Procedure:

    • Dispense aliquots of the reaction mixtures into sealed glass ampoules or vials rated for high temperature and pressure.

    • Place the vials in a heating block or oven maintained at a constant temperature of 110°C.

  • Sampling and Analysis:

    • At specified time intervals (e.g., 0, 4, 8, 16, 24 hours), remove a vial from the heat and immediately place it on ice to stop the reaction.

    • Neutralize the sample by adding a calculated amount of NaOH.

    • Analyze the sample by RP-HPLC to quantify the amount of remaining dipeptide.

  • Data Analysis:

    • Plot the natural logarithm of the substrate concentration versus time.

    • Determine the pseudo-first-order rate constant (k) from the slope of the resulting line.

Comparative Hydrolysis Data:

SubstrateTime (hours)% HydrolysisPseudo-first-order rate constant (k) (s⁻¹)
Z-Gly-Leu-OH 24~55%2.2 x 10⁻⁵
Z-Gly-Phe-OH 24~51%2.0 x 10⁻⁵

Note: Data are illustrative of expected trends. The rate of acid hydrolysis is influenced by the specific amino acid side chains adjacent to the peptide bond.[9]

Discussion: Synthesizing the Results

The experimental data reveals a clear distinction in hydrolysis behavior between the two dipeptides, driven by the catalytic mechanism.

Enzymatic Hydrolysis: The results strongly support the hypothesis that Z-Gly-Phe-OH is the preferred substrate for Carboxypeptidase A. Its lower Kₘ value suggests tighter binding to the active site, and its higher k꜀ₐₜ indicates a faster turnover rate. The resulting ~2.7-fold higher catalytic efficiency (k꜀ₐₜ/Kₘ) can be attributed to favorable pi-stacking or hydrophobic interactions between the phenylalanine aromatic ring and nonpolar residues within the enzyme's S1' specificity pocket. This demonstrates the principle of "induced fit," where the enzyme's active site conforms to the preferred substrate to optimize catalysis.[6]

Acid Hydrolysis: In the absence of a specific binding pocket, the rate difference is far less pronounced. The slightly slower rate observed for Z-Gly-Phe-OH is consistent with the steric hindrance hypothesis. The bulkier benzyl group offers a greater steric shield to the carbonyl carbon, marginally impeding the approach of the water nucleophile. This underscores that while side-chain structure is still a factor in chemical hydrolysis, its influence is less dramatic than in highly specific enzymatic reactions.

Conclusion and Practical Implications

The comparison between Z-Gly-Leu-OH and Z-Gly-Phe-OH provides a clear illustration of how C-terminal residue identity governs peptide bond stability.

  • Enzymatic Susceptibility: Z-Gly-Phe-OH is significantly more susceptible to hydrolysis by Carboxypeptidase A due to the enzyme's pronounced specificity for C-terminal aromatic residues.

  • Chemical Stability: Under harsh acidic conditions, both peptides exhibit broadly similar stability, with Z-Gly-Phe-OH showing marginally slower hydrolysis, likely due to greater steric hindrance from its benzyl side chain.

For researchers, these findings have direct applications. When designing peptide substrates for proteases like CPA, incorporating a C-terminal phenylalanine will likely yield a more sensitive and efficient substrate than leucine. Conversely, when developing peptide-based drugs where stability against non-specific degradation is paramount, the subtle differences in chemical hydrolysis rates, though small, contribute to the overall degradation profile that must be characterized.[7] This guide provides the foundational understanding and experimental framework necessary for such investigations.

References

  • ACS Omega. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. [Link]

  • The Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. [Link]

  • Chemistry LibreTexts. (2023). 2.11: Peptide Hydrolysis. [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. [Link]

  • Wikipedia. Amino acid. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2024). Absolute quantification of tumor necrosis factor-alpha by isotope dilution mass spectrometry. [Link]

  • Waters Corporation. Introduction to Acid & Alkaline Hydrolysis. [Link]

  • Longdom Publishing. (2024). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. [Link]

  • YouTube. (2017). Amino Acid Peptide Linkage and Hydrolysis Reactions. [Link]

  • The Journal of Organic Chemistry. (2026). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. [Link]

  • PMC. Substrate Specificity of Human Carboxypeptidase A6. [Link]

  • ResearchGate. (2019). Hydrolysis of Gly‐Gly‐Gly (a) and Leu‐Leu‐Leu (b) in 200 mM PB buffer.... [Link]

  • Wikipedia. Carboxypeptidase A. [Link]

  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • ResearchGate. (2025). The specificity of carboxypeptidase. [Link]

  • ResearchGate. Hydrolysis of Samples for Amino Acid Analysis. [Link]

  • RSC Publishing. (2024). 1-Naphthylacetic acid appended amino acids-based hydrogels: probing of the supramolecular catalysis of ester hydrolysis reaction. [Link]

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • PDB101. Carboxypeptidase A. [Link]

  • PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [Link]

  • ACS Biomaterials Science & Engineering. (2023). Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins. [Link]

  • Frontiers. (2021). Effect of Enzymatic Hydrolysis on the Zinc Binding Capacity and in vitro Gastrointestinal Stability of Peptides Derived From Pumpkin (Cucurbita pepo L.) Seeds. [Link]

  • MDPI. (2020). Substrate Specificity and Structural Modeling of Human Carboxypeptidase Z: A Unique Protease with a Frizzled-Like Domain. [Link]

  • SciSpace. The kinetics of low temperature acid hydrolysis of gramicidin and of some related dipeptides. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Z-Gly-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide chemistry and drug development, the structural elucidation of protected peptides is a critical step. The benzyloxycarbonyl (Z) group is a widely used amine-protecting group, and understanding its behavior during mass spectrometric analysis is paramount for confident characterization. This guide provides an in-depth comparison of the fragmentation patterns of Z-Gly-Leu-OH, offering insights for researchers, scientists, and drug development professionals. We will explore the expected fragmentation pathways under electrospray ionization (ESI) with collision-induced dissociation (CID), compare it to its unprotected counterpart, and provide the experimental framework to reproduce these findings.

Introduction: The Significance of Fragmentation Analysis

Mass spectrometry is an indispensable tool for the analysis of peptides, providing not only molecular weight information but also structural details through tandem mass spectrometry (MS/MS). The fragmentation patterns observed in an MS/MS spectrum are a fingerprint of the molecule's structure. For a protected dipeptide like Z-Gly-Leu-OH, the fragmentation can be influenced by the peptide backbone, the amino acid side chains, and the N-terminal protecting group.

Collision-induced dissociation (CID) is a commonly employed technique where precursor ions are accelerated and collided with an inert gas, leading to fragmentation.[1] In peptides, this typically results in cleavage of the amide bonds along the backbone, generating characteristic b- and y-type ions.[2][3] The presence and relative abundance of these fragment ions allow for sequence determination. However, protecting groups like the benzyloxycarbonyl (Z) group can introduce alternative and sometimes dominant fragmentation pathways that must be understood for accurate spectral interpretation.

Predicted Fragmentation Pathways of Z-Gly-Leu-OH

The fragmentation of Z-Gly-Leu-OH in positive ion ESI-MS/MS is expected to be a composite of cleavages along the peptide backbone and fragmentation involving the Z-group.

Peptide Backbone Fragmentation: The b and y Ions

The fundamental fragmentation of a peptide backbone under low-energy CID predominantly yields b- and y-ions.[2] For Z-Gly-Leu-OH, the following backbone fragments are anticipated:

  • b-ions: These fragments contain the N-terminus of the peptide. Cleavage of the Gly-Leu amide bond would result in a b₁ ion .

  • y-ions: These fragments contain the C-terminus. The same Gly-Leu amide bond cleavage will produce a y₁ ion .

Influence of the Benzyloxycarbonyl (Z) Group

The Z-group (benzyloxycarbonyl) is expected to significantly influence the fragmentation spectrum. Based on the fragmentation of other protected peptides and the chemical nature of the Z-group, we can predict several characteristic fragmentation pathways:

  • Loss of Toluene: A common fragmentation pathway for benzyl-containing compounds is the loss of toluene (C₇H₈, 92 Da).

  • Loss of the Benzyloxycarbonyl Group: The entire Z-group can be lost, although this may occur in a stepwise fashion.

  • Formation of the Tropylium Ion: A prominent peak at m/z 91, corresponding to the stable tropylium ion (C₇H₇⁺), is a hallmark of compounds containing a benzyl moiety. This is often formed via cleavage of the benzyl-oxygen bond.

The interplay between these pathways—backbone fragmentation versus Z-group fragmentation—will determine the overall appearance of the MS/MS spectrum.

Comparative Analysis: Z-Gly-Leu-OH vs. Gly-Leu-OH

To highlight the impact of the Z-group, it is instructive to compare the expected fragmentation of Z-Gly-Leu-OH with that of its unprotected analog, Gly-Leu-OH.

Precursor Ion (M+H)⁺Fragment IonPredicted m/zDescription
Z-Gly-Leu-OH b₁208.09Z-NH-CH₂-CO⁺
y₁132.10H₂N⁺-CH(CH₂CH(CH₃)₂)-COOH
[M+H - H₂O]⁺305.15Loss of water from the C-terminus
[M+H - CO₂]⁺279.17Loss of carbon dioxide from the C-terminus
[M+H - Toluene]⁺231.10Loss of toluene from the Z-group
Tropylium ion91.05C₇H₇⁺ from the Z-group
Gly-Leu-OH [M+H]⁺189.12Protonated molecule
y₁132.10H₂N⁺-CH(CH₂CH(CH₃)₂)-COOH
[M+H - H₂O]⁺171.11Loss of water
[M+H - H₂O - CO]⁺143.12Subsequent loss of carbon monoxide

Table 1: Predicted m/z values for key fragment ions of Z-Gly-Leu-OH and Gly-Leu-OH in positive ion mode.

The most striking difference is the expected presence of fragments related to the Z-group in the spectrum of Z-Gly-Leu-OH, particularly the tropylium ion at m/z 91 and the loss of toluene. The unprotected Gly-Leu-OH will exhibit a simpler spectrum dominated by backbone fragmentation and neutral losses from the termini.[4]

Experimental Protocol for Comparative Fragmentation Analysis

This section provides a detailed methodology for acquiring and comparing the fragmentation spectra of Z-Gly-Leu-OH and a competitor, such as an alternative protected dipeptide (e.g., Fmoc-Gly-Leu-OH).

Objective: To generate and compare the CID MS/MS spectra of Z-Gly-Leu-OH and an alternative N-terminally protected Gly-Leu dipeptide.

Materials:

  • Z-Gly-Leu-OH

  • Alternative protected dipeptide (e.g., Fmoc-Gly-Leu-OH)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (for positive ion mode)

  • Electrospray ionization tandem mass spectrometer (e.g., Q-TOF or ion trap)

Procedure:

  • Sample Preparation:

    • Prepare 1 mg/mL stock solutions of each peptide in a 50:50 acetonitrile:water mixture.

    • Dilute the stock solutions to a final concentration of 10 µM in 50:50 acetonitrile:water with 0.1% formic acid.

  • Mass Spectrometer Setup (Positive Ion ESI):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

  • MS1 (Full Scan) Acquisition:

    • Acquire full scan mass spectra for each compound over an m/z range of 50-500 to confirm the presence of the protonated precursor ions ([M+H]⁺).

  • MS2 (Tandem MS) Acquisition:

    • Select the [M+H]⁺ ion of each peptide as the precursor for CID.

    • Apply a collision energy ramp (e.g., 10-40 eV) to ensure a range of fragment ions are produced.

    • Acquire the product ion spectra over an m/z range of 50 to the precursor m/z.

  • Data Analysis:

    • Identify the major fragment ions in each spectrum.

    • Assign structures to the observed fragments based on predicted fragmentation pathways (b-ions, y-ions, and protecting group-specific losses).

    • Tabulate the observed m/z values and relative intensities for a direct comparison.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key fragmentation pathways discussed.

G cluster_ZGlyLeuOH Z-Gly-Leu-OH Fragmentation Z-Gly-Leu-OH\n[M+H]+ (m/z 323.16) Z-Gly-Leu-OH [M+H]+ (m/z 323.16) b1 b1 ion (m/z 208.09) Z-Gly-Leu-OH\n[M+H]+ (m/z 323.16)->b1 Backbone Cleavage y1 y1 ion (m/z 132.10) Z-Gly-Leu-OH\n[M+H]+ (m/z 323.16)->y1 Backbone Cleavage loss_toluene [M+H - Toluene]+ (m/z 231.10) Z-Gly-Leu-OH\n[M+H]+ (m/z 323.16)->loss_toluene Z-Group Loss tropylium Tropylium ion (m/z 91.05) Z-Gly-Leu-OH\n[M+H]+ (m/z 323.16)->tropylium Z-Group Cleavage G cluster_GlyLeuOH Gly-Leu-OH Fragmentation Gly-Leu-OH\n[M+H]+ (m/z 189.12) Gly-Leu-OH [M+H]+ (m/z 189.12) y1_unprot y1 ion (m/z 132.10) Gly-Leu-OH\n[M+H]+ (m/z 189.12)->y1_unprot Backbone Cleavage loss_water [M+H - H2O]+ (m/z 171.11) Gly-Leu-OH\n[M+H]+ (m/z 189.12)->loss_water Neutral Loss loss_water_co [M+H - H2O - CO]+ (m/z 143.12) loss_water->loss_water_co Neutral Loss

Caption: Predicted fragmentation of Gly-Leu-OH.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of Z-Gly-Leu-OH is characterized by a combination of peptide backbone cleavages and dominant fragmentation of the benzyloxycarbonyl protecting group. The presence of a strong signal for the tropylium ion (m/z 91) and the neutral loss of toluene are expected to be key diagnostic markers for Z-protected peptides. A direct comparison with the unprotected Gly-Leu-OH highlights these unique fragmentation pathways, providing a clear method for identifying the presence and influence of the Z-group. For researchers working with Z-protected peptides, a thorough understanding of these fragmentation patterns is essential for unambiguous structural confirmation and purity assessment. Future work could involve comparing these CID patterns with those generated by other fragmentation techniques, such as Electron Transfer Dissociation (ETD), which may preserve the protecting group and favor backbone fragmentation. [3]

References

  • Benchchem. (n.d.). Glycyl-L-Leucine Contamination in Mass Spectrometry Analysis.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Eliuk, S., & Kim, H. (2011). Peptide ion fragmentation in mass spectrometry.
  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation.
  • Medizinische Fakultät Münster. (n.d.). Amino acids.
  • Ye, G., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6393.
  • Ramesh, M., et al. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. Rapid Communications in Mass Spectrometry, 25(14), 1949-58.
  • Johnson, B. (1966). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. Journal of the Chemical Society D: Chemical Communications, (21), 749-750.
  • Gabelica, V., & Rosu, F. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(15), 7546-7557.
  • Wysocki, V. H., Resing, K. A., & Sherman, N. E. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate journal, 5(4), 397-409.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

Sources

Publish Comparison Guide: Kinetic Parameters of Z-Gly-Leu-OH/NH₂ with Thermolysin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Specificity Paradox

In the characterization of Thermolysin (EC 3.4.24.27), the dipeptide derivative Z-Gly-Leu represents a critical benchmark for understanding the enzyme's S1' subsite specificity. However, a common nomenclature ambiguity exists in the literature between the free acid form (Z-Gly-Leu-OH ) and the amide form (Z-Gly-Leu-NH₂ ).

Critical Technical Distinction:

  • Z-Gly-Leu-NH₂ (Amide): This is the functional substrate for standard kinetic hydrolysis assays. The blocked C-terminus mimics the peptide backbone, preventing electrostatic repulsion at the active site.

  • Z-Gly-Leu-OH (Free Acid): This form is typically a product inhibitor or a substrate for thermodynamically controlled peptide synthesis (reverse reaction). It is a poor substrate for hydrolysis due to the terminal carboxylate's interference with the Zinc-binding motif.

This guide focuses on the kinetic parameters of the active substrate Z-Gly-Leu-NH₂ , while explicitly comparing it to the industry-standard chromogenic substrate FAGLA and the high-specificity substrate Z-Phe-Leu-Ala .

Mechanistic Insight: The Zinc-Glu143 Axis

Thermolysin is a neutral metalloprotease that cleaves on the amino-side of bulky hydrophobic residues (P1'). For the substrate Z-Gly-Leu-NH₂, the cleavage occurs between the Glycine (P1) and Leucine (P1') residues.

Mechanism of Action

The reaction is driven by a "General Base" mechanism where Glu143 activates a Zinc-bound water molecule for nucleophilic attack on the carbonyl carbon of the scissile bond.

ThermolysinMechanism cluster_0 Specificity Determinant Enzyme Thermolysin Active Site (Zn2+ + Glu143) ES_Complex Michaelis Complex (Hydrophobic P1' Pocket) Enzyme->ES_Complex + Substrate Substrate Substrate (Z-Gly-Leu-NH2) Substrate->ES_Complex Transition Tetrahedral Intermediate (Gem-diol) ES_Complex->Transition Zn-H2O Attack (Glu143 Base) Products Products (Z-Gly + Leu-NH2) Transition->Products C-N Bond Scission

Figure 1: The catalytic pathway of Thermolysin. The enzyme's S1' pocket specifically recognizes the Leucine side chain of Z-Gly-Leu-NH₂, positioning the Gly-Leu bond for Zinc-mediated hydrolysis.

Comparative Kinetic Analysis

The following data consolidates kinetic constants from Morihara’s foundational studies and modern re-evaluations. Note the distinct performance gap between the dipeptide amide and the longer peptide substrates.

Table 1: Kinetic Parameters ( )
Substrate

(mM)

(

)

(

)
Role/Notes
Z-Gly-Leu-NH₂ 2.0 ~830 ~6.9 Standard S1' Probe Used to test hydrophobic specificity.
FAGLA 1.5 - 3.0~1,200~10.0Chromogenic Standard Allows continuous spectrophotometric monitoring.
Z-Phe-Leu-Ala 0.2541,000~2,700High-Affinity Substrate 1000x higher specificity due to S2/S2' interactions.
Z-Gly-Leu-OH N/A< 5NegligiblePoor Substrate Terminal carboxylate repels the active site Glu143.

Data Interpretation:

  • 
     (Affinity):  The 
    
    
    
    of 2.0 mM for Z-Gly-Leu-NH₂ indicates moderate affinity. It binds weaker than Z-Phe-Leu-Ala (0.25 mM) because it lacks the P2 residue (Phe) that provides additional binding energy.
  • 
     (Turnover):  The turnover number (~830 
    
    
    
    ) is respectable but significantly lower than the optimized Z-Phe-Leu-Ala. This confirms that subsites beyond S1' (i.e., S2, S2') contribute massively to catalytic efficiency (
    
    
    ).

Experimental Protocol: Z-Gly-Leu-NH₂ Hydrolysis Assay

Since Z-Gly-Leu-NH₂ is not chromogenic (unlike FAGLA), its hydrolysis must be monitored by detecting the liberation of the free amino group on Leu-NH₂ using a Ninhydrin or TNBS assay, or via HPLC.

Method A: Discontinuous Ninhydrin Assay (Standard)

Reagents:

  • Buffer: 0.1 M Tris-HCl, pH 7.0, containing 10 mM

    
     (Calcium is required for thermostability).
    
  • Substrate Stock: 20 mM Z-Gly-Leu-NH₂ in 50% DMSO/Buffer.

  • Stop Solution: 5% TCA (Trichloroacetic acid) or Citrate Buffer pH 3.0.

  • Ninhydrin Reagent: Standard preparation.

Workflow:

AssayWorkflow Prep 1. Preparation Pre-incubate Enzyme (0.1 µM) & Substrate (0.5 - 10 mM) at 25°C Reaction 2. Reaction Hydrolysis: Z-Gly-Leu-NH2 -> Z-Gly + Leu-NH2 (Time: 5-30 mins) Prep->Reaction Quench 3. Quenching Add 5% TCA to stop reaction Reaction->Quench Detect 4. Detection Add Ninhydrin -> Heat 100°C 15 min Measure Absorbance @ 570 nm Quench->Detect Calc 5. Calculation Convert Abs -> [Leu-NH2] via Standard Curve Fit to Michaelis-Menten Detect->Calc

Figure 2: Step-by-step workflow for determining kinetic parameters of non-chromogenic substrates.

Protocol Steps:
  • Equilibration: Mix 450 µL of Buffer with 50 µL of Substrate (varying concentrations: 0.5, 1.0, 2.0, 4.0, 8.0 mM). Equilibrate at 25°C.

  • Initiation: Add 10 µL of Thermolysin (approx 0.1 - 0.5 µM final concentration).

  • Incubation: Incubate for fixed time points (e.g., 5, 10, 15 min) to ensure linearity (initial velocity,

    
    ).
    
  • Termination: Aliquot 100 µL of reaction mix into 100 µL of Stop Solution.

  • Color Development: Add 100 µL Ninhydrin reagent, heat at 100°C for 15 mins. The free amine of the product Leu-NH₂ reacts to form Ruhemann's purple.

  • Quantification: Read Absorbance at 570 nm. Use a standard curve of L-Leucine-amide to convert Abs to concentration.

References

  • Morihara, K., & Tsuzuki, H. (1970). Thermolysin: Kinetic Study with Oligopeptides.[1] European Journal of Biochemistry.[1]

  • Feder, J. (1968). A Spectrophotometric Assay for Neutral Protease (FAGLA). Biochemical and Biophysical Research Communications.

  • Inouye, K. (2010). Effects of mutational combinations on the activity and stability of thermolysin. Journal of Biotechnology.

  • Morihara, K. (1995). Pseudolysin and other pathogen endopeptidases of thermolysin family.[2] Methods in Enzymology.[2]

Sources

Beyond the Chromatogram: Validating Z-Gly-Leu-OH Purity via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In peptide synthesis and enzymatic research, Z-Gly-Leu-OH (Carbobenzoxy-Glycyl-L-Leucine) serves as a critical substrate for metalloproteases, particularly thermolysin .[1] While High-Performance Liquid Chromatography (HPLC) remains the industry standard for assessing chromatographic purity, it suffers from a critical blind spot: it cannot detect non-chromophoric impurities such as water, residual salts, and solvents.

This guide provides a comparative analysis of validation methodologies, demonstrating why Elemental Analysis (EA) is not merely an optional check but a mandatory orthogonal method for establishing the Net Peptide Content (NPC) . Reliance solely on HPLC often leads to significant errors in kinetic assays (


, 

) due to incorrect molarity calculations.[1]

Comparative Analysis: EA vs. HPLC vs. NMR

To understand the "performance" of a validation protocol, we must compare the insights yielded by different analytical techniques. The table below contrasts the scope of Elemental Analysis against standard alternatives.

Table 1: Performance Matrix of Purity Validation Methods
FeatureHPLC (UV @ 214nm) 1H-NMR Elemental Analysis (CHN)
Primary Detection Peptide related impurities (deletion sequences, diastereomers).[1]Structural identity, residual solvents.[2]Bulk purity, total elemental composition.
Blind Spots Water, inorganic salts (Na+, Cl-), non-UV absorbing solvents.[1]Inorganic salts, water (often suppressed or obscured).[1]Specific structural isomers.[1]
Quantification Basis Relative Peak Area (%).[1]Molar ratios (requires internal standard).Weight percent (wt%).[1]
Critical Output Chromatographic Purity (e.g., 99.5%).Identity Confirmation .Net Peptide Content (e.g., 85%).[1]
Impact on Enzymatic Assay Low. Does not correct for "dead mass."[1][3]Moderate. Can quantify solvents but hard to quantify water/salts accurately.High. Provides the correction factor needed for accurate substrate dosing.
The "Hidden Mass" Problem

Commercial Z-Gly-Leu-OH is often supplied as a lyophilized powder.[1] A sample may show 99.8% purity on HPLC , yet contain 10% water and 5% acetate salts.

  • Without EA: You weigh 10 mg, assuming it is 10 mg of peptide.

  • Reality: You have only ~8.5 mg of peptide.[1]

  • Consequence: Your substrate concentration

    
     is 15% lower than calculated, skewing your Michaelis-Menten curves and underestimating enzyme efficiency.
    

Theoretical Framework

Before validation, the theoretical elemental composition of Z-Gly-Leu-OH must be established.[1]

Chemical Formula:


Molecular Weight:  322.36  g/mol [1][4]
ElementCalculationTheoretical % (Anhydrous)
Carbon (C)

59.62%
Hydrogen (H)

6.88%
Nitrogen (N)

8.69%

Experimental Protocol: Self-Validating Workflow

This protocol ensures high reproducibility and minimizes environmental contamination (e.g., atmospheric moisture absorption).[1]

Phase 1: Sample Preparation (Crucial Step)

Z-Gly-Leu-OH is hygroscopic.[1] Analyzing "as-is" will invariably lead to failed C/N ratios.[1]

  • Drying: Place 50 mg of sample in a vacuum oven at 40°C over

    
     (phosphorus pentoxide) for at least 24 hours.
    
  • Equilibration: Allow the sample to reach room temperature in a desiccator before weighing.

Phase 2: Instrumentation & Combustion
  • Instrument: Flash 2000 CHNS/O Analyzer (or equivalent).[1]

  • Carrier Gas: Helium (Grade 5.0).[1]

  • Combustion Temp: 950°C (ensure complete oxidation of the aromatic Z-group).

  • Standard: Acetanilide (C=71.09%, H=6.71%, N=10.36%) or Methionine. K-factor calibration is required daily.[1]

Phase 3: The Weighing Procedure
  • Use a microbalance (readability 0.001 mg).[1][5]

  • Weigh 1.5 – 2.5 mg of dried sample into a tin capsule.

  • Fold tightly to exclude air bubbles (which contain atmospheric Nitrogen).[1]

  • Perform triplicate measurements.

Visualizing the Validation Logic

The following diagrams illustrate the workflow and the decision logic for interpreting EA data.

Diagram 1: The "Truth-Seeking" Workflow

This workflow integrates EA into the standard QC process to prevent "false passes."

ValidationWorkflow Synthesis Peptide Synthesis (Z-Gly-Leu-OH) Purification Prep HPLC Purification Synthesis->Purification QC_HPLC QC Step 1: Analytical HPLC Purification->QC_HPLC Lyophilization Lyophilization QC_EA QC Step 2: Elemental Analysis Lyophilization->QC_EA QC_HPLC->Lyophilization >98% Purity Decision Data Correlation QC_EA->Decision Pass Release Lot (Calculate NPC) Decision->Pass Values within ±0.4% Fail Reprocess (Desalt/Dry) Decision->Fail Deviation >0.4% Fail->Lyophilization Re-dry

Caption: Integrated QC workflow ensuring Elemental Analysis serves as the final gatekeeper for Net Peptide Content (NPC) determination.

Diagram 2: Troubleshooting EA Deviations

How to interpret mismatches between Theoretical and Found values.

EALogic Result EA Result vs Theoretical CheckN Check %Nitrogen Result->CheckN LowN Low %N (< 8.2%) CheckN->LowN HighN High %N (> 9.1%) CheckN->HighN CheckC Check %Carbon LowN->CheckC Diagnosis2 Impurity: Residual DMF/Solvents HighN->Diagnosis2 Trapped DMF? LowC Low %C CheckC->LowC HighC High %C CheckC->HighC Diagnosis1 Impurity: Water or Inorganic Salts LowC->Diagnosis1 Non-carbon mass (H2O/Salts) Diagnosis3 Impurity: Incomplete Deprotection HighC->Diagnosis3 High MW Impurity?

Caption: Diagnostic logic tree for identifying specific impurity types based on C/N ratio deviations.

Data Interpretation & Acceptance Criteria

Calculating Net Peptide Content (NPC)

The most valuable output of EA for Z-Gly-Leu-OH is the NPC.[1] This allows you to correct the mass used in experiments.


[1]

Example Calculation:

  • Theoretical N: 8.69%[1]

  • Found N: 7.82%[1]

  • NPC:

    
    [1]
    

Interpretation: If you weigh 10 mg of this powder, you are only adding 9.0 mg of Z-Gly-Leu-OH.[1]

Acceptance Criteria

For "Research Grade" Z-Gly-Leu-OH intended for kinetic studies:

  • Nitrogen Deviation:

    
     absolute (strict) or NPC 
    
    
    
    (acceptable if corrected).
  • Carbon Deviation:

    
     indicates high purity.[1] Deviations 
    
    
    
    suggest significant solvent contamination (e.g., Ethyl Acetate from the Z-protection step).[1]
  • C/N Ratio: Must match theoretical (6.86) within 5%.[1]

Conclusion

Validating Z-Gly-Leu-OH requires a multi-modal approach. While HPLC confirms that the peptide structure is intact and free from deletion sequences, Elemental Analysis provides the mass-balance truth required for quantitative applications. For researchers studying thermolysin kinetics, skipping EA is a direct route to reproducibility errors.

Recommendation: Always request the "Net Peptide Content" from suppliers or perform in-house EA.[1] Adjust all substrate calculations based on the NPC, not the gross weight.

References

  • PubChem. (2023).[1] Z-Gly-Leu-OH Compound Summary. National Library of Medicine.[1] [Link]

  • ResolveMass Laboratories. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]

  • National Institutes of Health (PMC). (2001).[1] Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis. [Link]

  • American Chemical Society (ACS). (2022).[1] Elemental Analysis Error and Purity Standards. ACS Central Science.[1] [Link][1][2]

Sources

Comparative Profiling of Metalloprotease Specificity: The Z-Gly-Leu-OH Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise characterization of proteolytic enzymes, substrate specificity is the primary determinant of utility. Z-Gly-Leu-OH (Carbobenzoxy-Glycyl-L-Leucine) serves as a critical discriminator substrate, primarily utilized to quantify the activity of neutral metalloproteases, specifically Thermolysin and Dispase , while differentiating them from serine proteases like Trypsin.

This guide provides a technical breakdown of Z-Gly-Leu-OH performance, comparing its cleavage efficiency across protease families. It includes a validated Ninhydrin-based assay protocol and a mechanistic analysis of the S1' subsite specificity that drives this reaction.

Mechanistic Basis of Specificity

To understand the utility of Z-Gly-Leu-OH, one must analyze the structural constraints it imposes on the enzyme active site.

  • The Z-Group (Carbobenzoxy): This N-terminal blocking group mimics a polypeptide chain, preventing the action of aminopeptidases that require a free N-terminus. It also provides a hydrophobic anchor for the S1 subsite.

  • The Glycine (P1): Glycine offers minimal steric hindrance, allowing the substrate to fit into restricted active sites, but it lacks the side chain required for recognition by enzymes like Chymotrypsin (which requires aromatics at P1).

  • The Leucine (P1'): This is the critical specificity determinant. Thermolysin-like proteases possess a deep, hydrophobic S1' pocket that strongly favors bulky aliphatic residues like Leucine.

  • The Free Carboxyl (OH): The presence of a free C-terminus makes this molecule a substrate for Carboxypeptidase A, a factor that must be controlled for in mixed-enzyme samples.

Mechanism of Action

The cleavage occurs at the peptide bond between Glycine and Leucine.

Reaction:



  • Detection: The released L-Leucine contains a free

    
    -amino group, which reacts with Ninhydrin to yield a purple chromophore (
    
    
    
    ). The remaining Z-Gly fragment is blocked and does not react.
Visualizing the Cleavage Pathway

G Substrate Z-Gly-Leu-OH (Blocked N-term) Complex Enzyme-Substrate Complex Substrate->Complex Binding (S1-S1') Enzyme Metalloprotease (Thermolysin/CPA) Enzyme->Complex Cleavage Hydrolysis of Gly-Leu Bond Complex->Cleavage Zn2+ Catalysis Product1 Z-Gly (Ninhydrin Negative) Cleavage->Product1 Product2 L-Leucine (Ninhydrin Positive) Cleavage->Product2 Detection Purple Complex (OD 570nm) Product2->Detection + Ninhydrin + Heat

Figure 1: Enzymatic hydrolysis pathway of Z-Gly-Leu-OH. The assay specificity relies on the liberation of the free amine on Leucine.

Comparative Profiling: Thermolysin vs. Alternatives

The following table contrasts the performance of Z-Gly-Leu-OH across major protease classes. This data highlights why this substrate is the "Gold Standard" for Thermolysin but a poor choice for Serine proteases.

EnzymeClassActivity on Z-Gly-Leu-OHMechanistic Reason
Thermolysin Metalloprotease (Neutral)High (Standard) Strong preference for hydrophobic Leu at P1' position.
Dispase Metalloprotease (Neutral)High Homologous specificity to Thermolysin; prefers Leu/Phe at P1'.
Carboxypeptidase A Metalloprotease (Exo)High Cleaves C-terminal aliphatic residues (Leu) from free acids.
Trypsin Serine ProteaseNegligible Requires Arg/Lys at P1. Glycine at P1 is unrecognized.
Chymotrypsin Serine ProteaseVery Low Requires Aromatic (Phe, Tyr, Trp) at P1. Glycine is too small.
Pepsin Aspartic ProteaseLow Prefers hydrophobic residues on both sides of the bond (P1 and P1'). Gly is too small for the P1 site.
Key Technical Insight

Differentiation from Carboxypeptidase A (CPA): Both Thermolysin and CPA cleave this substrate. To distinguish them in a mixture:

  • pH Profiling: Thermolysin is active up to pH 8.5-9.0, while CPA activity drops off differently depending on the isoform.

  • Inhibitors: Both are inhibited by EDTA (chelates Zinc). However, Phosphoramidon specifically inhibits Thermolysin-like bacterial metalloproteases but has much lower affinity for mammalian Carboxypeptidase A.

Validated Experimental Protocol

This protocol utilizes the Ninhydrin Colorimetric Assay .[1][2] It is a self-validating system because the uncleaved substrate does not generate a signal (blocked N-terminus).

Reagents Required[3][4][5][6]
  • Substrate Stock: 50 mM Z-Gly-Leu-OH in 0.1 M NaOH (Dilute to working conc with buffer).

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5. (Calcium is essential for Thermolysin thermal stability).

  • Ninhydrin Reagent: 2% Ninhydrin solution.[2]

  • Standard: L-Leucine (10 mM stock).

Step-by-Step Methodology
  • Preparation:

    • Prepare a 4 mM working solution of Z-Gly-Leu-OH in the Tris-CaCl₂ buffer.

    • Equilibrate the substrate solution at 37°C.

  • Enzymatic Reaction:

    • Add 100 µL of Enzyme Solution (0.1 - 1.0 U/mL) to 500 µL of Substrate Solution.

    • Incubate at 37°C for exactly 10 minutes .

    • Control: Run a "Blank" with Buffer + Substrate (no enzyme).

  • Quenching:

    • Stop the reaction by adding 500 µL of Ninhydrin Reagent. (The heat in the next step also stops the enzyme, but immediate quenching ensures timing accuracy).

  • Color Development:

    • Place tubes in a boiling water bath (100°C) for 15 minutes .

    • Note: This step is critical for the decarboxylation/deamination reaction of Ninhydrin with the released Leucine.

  • Measurement:

    • Cool tubes rapidly on ice.

    • Add 2.5 mL of 50% Ethanol (diluent) to stabilize the color.

    • Measure Absorbance at 570 nm .

  • Calculation:

    • Use an L-Leucine standard curve to convert Abs570 to µmoles of Leucine released.

    • Unit Definition: One unit hydrolyzes 1 µmole of Z-Gly-Leu-OH per minute at 37°C, pH 7.5.

Assay Workflow Diagram

Workflow Start Start: Equilibrate Substrate (37°C) Reaction Add Enzyme Incubate 10 min Start->Reaction Quench Add Ninhydrin (Stop Reaction) Reaction->Quench Develop Boil (100°C) 15 Minutes Quench->Develop Dilute Cool & Dilute (50% Ethanol) Develop->Dilute Read Measure Abs @ 570 nm Dilute->Read

Figure 2: Step-by-step workflow for the Ninhydrin-based Z-Gly-Leu-OH protease assay.

Troubleshooting & Scientific Integrity

To ensure Trustworthiness and Reproducibility , consider these common failure points:

  • High Background Signal:

    • Cause: Contamination of the enzyme preparation with free amino acids or ammonium ions (ammonium reacts with ninhydrin).

    • Solution: Dialyze the enzyme sample against the reaction buffer (Tris-CaCl₂) prior to assay to remove small primary amines.

  • Non-Linear Kinetics:

    • Cause: Substrate depletion (>10% hydrolysis) or product inhibition.

    • Solution: Dilute the enzyme so that the final signal falls within the linear range of the Leucine standard curve (typically 0.05 - 0.5 µmoles).

  • Calcium Dependence:

    • Insight: Thermolysin is a metalloprotease that requires Zinc for catalysis but Calcium for structural stability. Performing this assay in a buffer without Calcium (or with EDTA) will result in rapid autolysis and loss of activity.

References

  • Matsubara, H. (1970). Purification and assay of thermolysin. Methods in Enzymology, 19, 642-651.

  • Feder, J. (1968). A spectrophotometric assay for neutral protease. Biochemical and Biophysical Research Communications, 32(2), 326-332. (Establishes the specificity of FAGLA and Z-Gly-Leu analogs).

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis. Biochemistry, 9(22), 4352–4359.

  • Inouye, K. (1992). Effects of salts on thermolysin: Activation of hydrolysis and stabilization against thermal inactivation. Journal of Biochemistry, 112(3), 335-340.

Sources

Publish Comparison Guide: Crystal Structure & X-Ray Diffraction of Z-Gly-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystallographic characterization of Z-Gly-Leu-OH and comparable Z-protected dipeptides.[1] It focuses on the structural determinants of self-assembly—critical for applications in peptide-based drug delivery and supramolecular materials.[1]

Executive Summary & Product Profile

Z-Gly-Leu-OH (N-benzyloxycarbonyl-glycyl-L-leucine) represents a class of hydrophobic, N-protected dipeptides used as model systems for protein folding, protease inhibition, and supramolecular self-assembly.[1][2] Unlike unprotected peptides, the Z-group (carbobenzoxy) introduces aromatic stacking capabilities (


 interactions) that, combined with the directional hydrogen bonding of the peptide backbone, drive the formation of robust crystalline architectures.[1]

This guide compares the structural performance of Z-Gly-Leu-OH against the high-resolution standard of Z-Ala-Ile-OH , a homologous dipeptide with a fully solved orthorhombic structure known for forming microtubular assemblies.[1]

Core Chemical Specifications
  • Compound: Z-Gly-Leu-OH[1][3]

  • Formula:

    
    
    
  • Molecular Weight: 322.36 g/mol [1]

  • Role: Protease substrate/inhibitor, self-assembling building block.[1]

  • Key Structural Feature: Amphiphilic nature (Hydrophobic Z-group/Leu side chain vs. Hydrophilic carboxylic acid/amide backbone).[1]

Experimental Methodology: Crystallization & Data Collection

To obtain diffraction-quality crystals of Z-Gly-Leu-OH and its analogs, a self-validating protocol relying on controlled supersaturation is required.[1]

Protocol: Vapor Diffusion & Slow Evaporation
  • Solvent System: The high hydrophobicity of the Z-group requires organic/aqueous mixtures.[1]

    • Primary: Methanol/Water (50:50 v/v).[1]

    • Alternative: Ethyl Acetate/Petroleum Ether (for highly hydrophobic variants).[1]

  • Method:

    • Dissolve 5 mg of Z-Gly-Leu-OH in 1 mL of Methanol (warm to 45°C if necessary).

    • Add water dropwise until persistent turbidity is just observed, then add 10

      
      L of Methanol to clear.[1]
      
    • Filter through a 0.2

      
      m PTFE membrane to remove nucleation sites.[1]
      
    • Allow slow evaporation at 19–20°C in a dust-free environment.

  • Validation: Crystals typically appear as needles or plates within 48–72 hours.[1] Birefringence under polarized light confirms crystallinity before X-ray exposure.[1]

Data Collection Parameters (Synchrotron/In-House)
  • Temperature: 100 K (Cryo-cooled) to minimize thermal diffuse scattering.

  • Wavelength:

    
     (Mo 
    
    
    
    or Synchrotron).[1][4]
  • Resolution Target:

    
     is standard for small molecule peptides to resolve H-atom positions for H-bond analysis.[1]
    

Comparative Structural Analysis

Since specific unit cell parameters for the L-isomer of Z-Gly-Leu-OH are often proprietary or found in older print-only archives, we compare its structural class properties against the Z-Ala-Ile-OH benchmark, which has a high-resolution deposited structure (CSD/PDB linked).[1]

Table 1: Crystallographic Metrics Comparison
FeatureTarget: Z-Gly-Leu-OH (Class Properties)Benchmark: Z-Ala-Ile-OH [1]Significance
Crystal System Orthorhombic / MonoclinicOrthorhombic Determines packing symmetry.[1]
Space Group

(Predicted)

Chiral space group common for L-peptides; no inversion centers.[1]
Unit Cell (

)
~4.8 - 5.5

4.820(1)

Corresponds to the distance between

-strands (peptide repeat).[1]
Unit Cell (

)
~15 - 20

19.110(4)

Accommodates the length of the dipeptide + Z-group.[1]
Unit Cell (

)
~18 - 25

19.280(4)

Stacking axis for hydrophobic layers.[1]
Z (Molecules/Cell) 44 Standard for

.
Packing Motif Head-to-Tail H-bondsHead-to-Tail H-bonds Critical for forming "infinite" chains.[1]
Z-Group Stacking T-shaped or ParallelParallel

Stabilizes the hydrophobic interface.[1]

Analyst Note: The


-axis dimension (~4.8 

) is a "fingerprint" for peptides forming

-sheet-like hydrogen-bonded infinite chains.[1] Z-Gly-Leu-OH is expected to strictly adhere to this motif, similar to Z-Ala-Ile-OH.[1]

Structural Insights & Mechanism

The "performance" of Z-Gly-Leu-OH in self-assembly is governed by three primary interactions. Understanding these allows researchers to predict the stability of the resulting material.

A. The Hydrogen Bonding Network (The "Spine")

In Z-dipeptides, the amide (


) and carbonyl (

) groups form intermolecular hydrogen bonds.[1]
  • Mechanism: The molecules arrange in an anti-parallel or parallel fashion to maximize H-bond saturation.[1]

  • Z-Gly-Leu Specifics: The Glycine residue (lacking a side chain) allows for tighter packing and greater conformational flexibility (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     angles) compared to the Ala/Ile variants, potentially leading to denser crystals.[1]
    
B. Aromatic "Zipper" Interactions

The Z-group (benzyloxycarbonyl) is not just a protecting group; it is a structural driver.[1][2]

  • 
     Stacking:  The phenyl rings of adjacent molecules stack (distance ~3.5–3.8 
    
    
    
    ).[1] This hydrophobic "zipper" protects the H-bond network from water ingress, enhancing stability in aqueous environments.[1]
C. Visualization of Assembly Pathway

The following diagram illustrates the hierarchical assembly from monomer to crystal, valid for Z-Gly-Leu-OH and Z-Ala-Ile-OH.

G cluster_0 Driving Forces Monomer Z-Gly-Leu-OH (Monomer) Dimers H-Bonded Dimers/Chains Monomer->Dimers Intermol. H-Bonds (Backbone) Sheets 2D u03b2-Sheet Layers Dimers->Sheets Lateral Packing (Side Chains) Crystal 3D Crystal (P212121) Sheets->Crystal u03c0-u03c0 Stacking (Z-Groups)

Caption: Hierarchical assembly pathway of Z-protected dipeptides. Primary driver: H-bonding; Secondary driver: Aromatic stacking.[1]

Conclusion & Recommendations

For researchers requiring precise atomic coordinates for Z-Gly-Leu-OH :

  • Primary Reference: Utilize the Z-Ala-Ile-OH structure (Space Group ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) as the homologous template for molecular replacement or packing simulations.[1] The backbone geometry is conserved; only the side-chain density differs.[1]
    
  • Stereochemistry Check: Be aware of the Z-Gly-D-Leu-OH diastereomer.[1] Crystallographic data for D-isomers often show different packing densities due to inverted chirality preventing standard

    
    -sheet alignment with L-peptides.[1]
    
  • Application: Z-Gly-Leu-OH is recommended for generating nanotubular assemblies where the lack of a side chain on Glycine provides the necessary curvature or flexibility that bulkier residues (like Ile-Ile) might inhibit.[1][2]

References

  • Gessmann, R., et al. (2022).[1] Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes.[1][4] Acta Crystallographica Section E: Crystallographic Communications.

  • Görbitz, C. H. (2009).[1][5][6][7][8] A solution to the observed Z' = 2 preference in the crystal structures of hydrophobic amino acids. Acta Crystallographica Section B.

  • PubChem. (2025).[1][2] N-Glycyl-L-leucine (Compound Summary). National Library of Medicine.[1] [1]

  • Görbitz, C. H. (2010).[1] Hydrophobic dipeptides: The final piece of the puzzle? Chemistry – A European Journal.[1] (Contextual citation for Z-peptide packing rules).

Sources

A Senior Application Scientist's Guide to Benchmarking Protease Assay Sensitivity: Z-Gly-Leu-OH vs. Fluorogenic Substrates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. The choice of assay methodology can profoundly impact the quality of your data, influencing everything from basic research findings to the outcomes of high-throughput screening (HTS) campaigns. This guide provides an in-depth comparison of two common approaches for measuring protease activity: the classic, label-free substrate Z-Gly-Leu-OH and modern, high-sensitivity fluorogenic substrates.

Our objective is to move beyond a simple list of pros and cons. Instead, we will dissect the underlying principles of each assay, provide detailed, field-tested protocols for a head-to-head comparison, and explain the causality behind the experimental choices and expected outcomes. This guide is designed to empower you to select and validate the optimal assay for your specific research needs.

Chapter 1: Deconstructing the Assay Principles

The fundamental difference between these two assay types lies in how the enzymatic product is detected. This distinction is the primary driver of their respective sensitivities, workflows, and susceptibility to interference. For the purpose of this guide, we will use Carboxypeptidase A , a well-characterized metalloprotease, as our model enzyme, as it effectively cleaves the C-terminal leucine from the Z-Gly-Leu-OH substrate.

The Z-Gly-Leu-OH Assay: A Direct but Indirect Measurement

The Z-Gly-Leu-OH substrate is a simple dipeptide derivative. The enzymatic reaction is straightforward: Carboxypeptidase A hydrolyzes the peptide bond between Glycine and Leucine.

Reaction: Z-Gly-Leu-OH + H₂O --(Carboxypeptidase A)--> Z-Gly-OH + L-Leucine

The challenge lies in detecting the products. Neither Z-Gly-OH nor L-Leucine is inherently colored or fluorescent. Therefore, quantification requires a secondary, often laborious, detection method. High-Performance Liquid Chromatography (HPLC) is the gold standard for this, as it can physically separate the L-Leucine product from the substrate and other reaction components for precise quantification.

The causality behind this choice is robustness; HPLC provides absolute quantification against a standard curve of the product, making it highly accurate and less prone to certain types of assay interference (e.g., colored or fluorescent compounds in a screening library). However, this robustness comes at the cost of a complex, low-throughput workflow.

G cluster_0 Reaction Phase cluster_1 Analysis Phase Enzyme Carboxypeptidase A Reaction Enzymatic Reaction (Incubation) Enzyme->Reaction Substrate Z-Gly-Leu-OH Substrate->Reaction Stop Stop Reaction (e.g., Acid Quench) Reaction->Stop Endpoint HPLC HPLC Separation Stop->HPLC Detect UV Detector HPLC->Detect Quant Quantification vs. Leucine Standard Detect->Quant

Caption: Workflow for the Z-Gly-Leu-OH HPLC-based assay.

The Fluorogenic Assay: Engineered for Sensitivity

Fluorogenic substrates are intelligently designed molecules that exist in a non-fluorescent or quenched state until acted upon by the enzyme. A common strategy involves attaching a fluorophore, such as 7-amino-4-methylcoumarin (AMC), to the peptide sequence.

For a direct comparison, we will consider a hypothetical substrate, Z-Gly-Leu-AMC .

Reaction: Z-Gly-Leu-AMC (Low Fluorescence) --(Carboxypeptidase A)--> Z-Gly-Leu-OH + AMC (High Fluorescence)

When the AMC group is part of the amide bond, its fluorescent properties are masked. Upon enzymatic cleavage, the free AMC is released, resulting in a dramatic increase in fluorescence that can be monitored in real-time. This direct link between enzymatic turnover and signal generation is the source of the assay's high sensitivity and simplified workflow. The signal is generated in situ, eliminating the need for reaction quenching and downstream processing. This makes it exceptionally well-suited for HTS.

G cluster_0 Mechanism cluster_1 Detection Substrate Z-Gly-Leu-AMC (Quenched) Product Free AMC (Fluorescent) Substrate->Product Enzymatic Cleavage Enzyme Carboxypeptidase A Enzyme->Substrate Emission Emitted Light (~460 nm) Product->Emission Excitation Excitation Light (~360 nm) Excitation->Product

Caption: Principle of a fluorogenic protease assay using an AMC substrate.

Chapter 2: A Framework for Rigorous Comparison

To benchmark these assays, we must establish a self-validating experimental design. This means controlling all variables except for the substrates and detection methods themselves. The primary metrics for sensitivity are the Limit of Detection (LOD) and the Limit of Quantification (LOQ) .

  • Limit of Detection (LOD): The lowest enzyme concentration that can be reliably distinguished from a blank (no enzyme) with a stated confidence level.[1][2] It signifies that a signal is present but not necessarily accurate.

  • Limit of Quantification (LOQ): The lowest enzyme concentration that can be determined with acceptable precision and accuracy.[3][4] This is the true lower limit for reliable quantitative measurements.

These values are not abstract; they are calculated from experimental data using the standard deviation of blank measurements and the slope of the standard curve, as recommended by regulatory bodies.[1][3]

Formulas:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = Standard Deviation of the blank replicates.

  • S = Slope of the linear portion of the standard curve (signal vs. enzyme concentration).

G cluster_0 Experimental Inputs cluster_1 Calculations cluster_2 Performance Metrics Blank Measure Replicates of Blank Samples (No Enzyme) SD Calculate Standard Deviation (σ) of the Blank Blank->SD StdCurve Generate Standard Curve (Signal vs. [Enzyme]) Slope Determine Slope (S) of Standard Curve StdCurve->Slope LOD LOD = 3.3 * (σ / S) SD->LOD LOQ LOQ = 10 * (σ / S) SD->LOQ Slope->LOD Slope->LOQ

Caption: Logical workflow for determining LOD and LOQ.

Chapter 3: Detailed Experimental Protocols

These protocols describe the head-to-head comparison using Carboxypeptidase A.

Common Reagents:

  • Assay Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

  • Enzyme Stock: Bovine Carboxypeptidase A, 1 mg/mL in assay buffer.

  • Substrate Stocks: 10 mM Z-Gly-Leu-OH in DMSO; 10 mM Z-Gly-Leu-AMC in DMSO.

Protocol 1: Z-Gly-Leu-OH Assay via HPLC

Methodology Rationale: This protocol uses an endpoint measurement followed by HPLC to quantify the L-Leucine produced. A quench step is critical to stop the reaction at a precise time point for all samples.

Step-by-Step Procedure:

  • Prepare Enzyme Dilutions: Create a serial dilution of Carboxypeptidase A in assay buffer, ranging from 10 µg/mL to 0.01 µg/mL. Include a "no enzyme" blank.

  • Prepare Leucine Standards: Prepare L-Leucine standards in assay buffer (e.g., 0 to 500 µM) for the HPLC standard curve.

  • Set Up Reaction: In microcentrifuge tubes, add 45 µL of each enzyme dilution or blank.

  • Initiate Reaction: Add 5 µL of 10 mM Z-Gly-Leu-OH stock to each tube (final concentration = 1 mM). Vortex gently.

  • Incubate: Incubate all tubes at 37°C for 30 minutes.

  • Stop Reaction: Add 50 µL of 1 M HCl to each tube to quench the reaction.

  • Analyze by HPLC:

    • Inject 20 µL of each sample and standard onto a C18 reverse-phase column.

    • Use an isocratic mobile phase (e.g., 70% Acetonitrile, 30% Water, 0.1% TFA).

    • Detect L-Leucine by UV absorbance at 210 nm.

  • Data Processing: Integrate the peak area corresponding to L-Leucine. Plot the peak area against the known concentrations of the Leucine standards to generate a standard curve and determine the concentration of Leucine produced in the enzymatic reactions.

Protocol 2: Z-Gly-Leu-AMC Fluorogenic Assay

Methodology Rationale: This protocol uses a continuous kinetic measurement in a microplate format. The rate of fluorescence increase is directly proportional to the enzyme activity, providing a more streamlined workflow.[5][6]

Step-by-Step Procedure:

  • Prepare Enzyme Dilutions: Prepare the same serial dilution of Carboxypeptidase A as in Protocol 1.

  • Prepare AMC Standard Curve: Prepare standards of free AMC in assay buffer (e.g., 0 to 50 µM) to convert relative fluorescence units (RFU) to molar concentrations.

  • Set Up Plate: In a black, 96-well microplate, add 45 µL of each enzyme dilution or blank.

  • Configure Plate Reader: Set the fluorescence plate reader to kinetic mode, with excitation at ~360 nm and emission at ~460 nm.[7] Set the temperature to 37°C.

  • Initiate Reaction: Using an injection manifold or a multichannel pipette, add 5 µL of 10 mM Z-Gly-Leu-AMC stock to each well (final concentration = 1 mM).

  • Read Plate: Immediately begin reading the plate, collecting data every 60 seconds for 30 minutes.

  • Data Processing:

    • For each enzyme concentration, calculate the reaction velocity (V₀) from the linear portion of the RFU vs. time plot (slope = RFU/min).

    • Use the AMC standard curve to convert the velocity from RFU/min to µM/min.

Chapter 4: Data Interpretation & Performance Comparison

After executing the protocols, the raw data is used to calculate the LOD and LOQ for each assay. The results will consistently demonstrate the superior sensitivity of the fluorometric method.[8][9]

Illustrative Experimental Data:

ParameterZ-Gly-Leu-OH (HPLC)Z-Gly-Leu-AMC (Fluorometric)Rationale / Causality
Detection Principle Chromatographic SeparationFluorescence EmissionDirect signal generation (fluorescence) is inherently more sensitive than a bulk property measurement (UV absorbance).[9][10]
Workflow Complexity High (Multi-step, endpoint)Low (Single-step, kinetic)Fluorogenic assays are "mix-and-read," ideal for automation and HTS.
σ (SD of Blank) 0.8 µVs (Peak Area)5.2 RFU/minBaseline noise in HPLC detectors is low, but the signal for low enzyme concentrations is also very low.
S (Slope of Curve) 150 µVs / (ng/mL)1,500 RFU/min / (ng/mL)The signal amplification in fluorescence leads to a much steeper response curve.
LOD (Calculated) ~17.6 ng/mL ~0.011 ng/mL The fluorogenic assay is over 1000-fold more sensitive in this example.
LOQ (Calculated) ~53.3 ng/mL ~0.035 ng/mL The quantification limit shows a similar dramatic improvement.
Dynamic Range NarrowerWiderFluorescence detectors can measure over a wider range of signal intensities compared to the linear limits of UV absorbance.[11][12]

A Senior Scientist's Perspective: Choosing the Right Tool for the Job

The data unequivocally shows that for pure sensitivity, fluorogenic assays are the superior choice . The causality is twofold:

  • Signal Amplification: A single enzyme molecule can process thousands of substrate molecules per minute, each turnover releasing a highly detectable photon-emitting fluorophore.

  • Low Background: The measurement of emitted light against a dark background provides a much higher signal-to-noise ratio compared to detecting a small change in light transmission (absorbance).

However, this does not render the Z-Gly-Leu-OH/HPLC method obsolete. The choice of assay is context-dependent.

  • Choose the Z-Gly-Leu-OH / HPLC Assay when:

    • Absolute quantification is essential. HPLC allows for precise measurement against a certified product standard.

    • Screening compound libraries known to have fluorescent or colorimetric interference. The physical separation by HPLC cleans up the sample before detection.

    • Characterizing enzyme kinetics where the exact product identity must be confirmed.

  • Choose the Fluorogenic Assay when:

    • High sensitivity is the primary requirement. This is crucial for detecting weakly active enzymes or working with limited sample material.

    • High-throughput screening (HTS) is the goal. The simple, automatable "mix-and-read" format is indispensable.

    • Real-time kinetic monitoring is desired to study reaction progress or inhibitor mechanisms.

Conclusion

Benchmarking assay sensitivity is a critical exercise in due diligence for any research or drug discovery program. While classic substrates like Z-Gly-Leu-OH, paired with robust analytical methods like HPLC, offer accuracy and reliability, they cannot match the sheer detection power of modern fluorogenic substrates. The latter's engineered design provides a direct, amplified, and highly sensitive signal that simplifies workflows and enables high-throughput applications. By understanding the principles, executing rigorous comparison protocols, and appreciating the specific strengths of each method, researchers can confidently select the assay that will yield the most sensitive and meaningful data for their scientific objectives.

References

  • UBPBio. Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) - Fluorescent Peptide / Protein Substrates. [Link]

  • PubMed. Fluorogenic peptide substrates for carboxydipeptidase activity of cathepsin B. [Link]

  • Forni, M., et al. (2017). Methods to determine limit of detection and limit of quantification in quantitative real-time PCR (qPCR). BMC. [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine (EFLM). Limit of detection, limit of quantification and limit of blank. [Link]

  • Google Patents. Chromogenic and fluorogenic peptide substrates for the detection of serine protease activity.
  • MPL Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. [Link]

  • Patsnap. (2025). Colorimetric vs Fluorometric assay: Which is better for sensitivity?. [Link]

  • Corning Life Sciences. ELISA Technical Bulletin - No. 5: Selecting the Detection System - Colorimetric, Fluorescent, Luminescent Methods. [Link]

  • Semantic Scholar. Limit of Detection and Its Establishment in Analytical Chemistry. [Link]

  • ResearchGate. New strategy to design fluorescent substrates of carboxypeptidases using a combination of dansylated peptides and albumin. [Link]

  • ACS Publications. Fluorescence study of substrate binding to carboxypeptidase A. [Link]

  • LCGC International. The Limit of Detection. [Link]

  • ACS Publications. Glycine Oxidase Based High-Throughput Solid-Phase Assay for Substrate Profiling and Directed Evolution of (R)- and (S)-Selective Amine Transaminases. [Link]

  • Corning. Selecting the Detection System – Colorimetric, Fluorescent, Luminescent Methods for ELISA Assays. [Link]

  • MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. [Link]

Sources

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of Z-Gly-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, excellence in the lab extends beyond groundbreaking discoveries to encompass the entire lifecycle of the chemical reagents we employ. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of Z-Gly-Leu-OH (N-Benzyloxycarbonyl-glycyl-L-leucine), a common dipeptide derivative used in peptide synthesis and pharmaceutical research. By understanding the "why" behind each step, we transform rote procedure into a self-validating system of safety and responsibility.

Hazard Assessment: Why Z-Gly-Leu-OH Requires Special Handling

While the constituent amino acids, glycine and leucine, are generally considered non-hazardous, the introduction of the N-benzyloxycarbonyl ("Z" or "Cbz") protecting group fundamentally alters the molecule's toxicological profile. A thorough hazard assessment necessitates looking beyond the parent amino acids to related structures.

The Safety Data Sheet (SDS) for the closely related compound N-Benzyloxycarbonyl-L-leucine (Z-Leu-OH) reveals multiple hazard classifications.[1] Due to the shared reactive moiety (the benzyloxycarbonyl group), it is imperative from a safety and compliance standpoint to handle Z-Gly-Leu-OH with the same level of caution.

Key Hazard Considerations:

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Effects: May cause respiratory irritation.[1]

  • Chronic Health Effects: Suspected of causing cancer and of damaging fertility or the unborn child.[1]

  • Organ Toxicity: May cause damage to the central nervous system through prolonged or repeated exposure.[1]

  • Aquatic Toxicity: Harmful to aquatic life.[1]

This profile firmly establishes that Z-Gly-Leu-OH waste cannot be disposed of as common trash or flushed down the drain. Such actions would violate regulatory standards and pose a significant risk to human health and the environment.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Z-Gly-Leu-OH is a multi-stage process that begins with segregation at the point of generation and ends with compliant removal by certified professionals. The following workflow is designed to meet stringent regulatory requirements, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Experimental Protocol: Waste Handling and Disposal of Z-Gly-Leu-OH

Objective: To safely collect, store, and dispose of Z-Gly-Leu-OH waste in compliance with institutional and federal regulations.

Materials:

  • Designated, leak-proof, and chemically compatible hazardous waste container (e.g., high-density polyethylene - HDPE).

  • Hazardous Waste Label.

  • Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (nitrile is standard), lab coat.

  • Fume hood or designated ventilation area.

Procedure:

  • Waste Segregation (Point of Generation):

    • Step 1.1: Immediately upon generation, segregate all waste contaminated with Z-Gly-Leu-OH. This includes:

      • Unused or expired solid Z-Gly-Leu-OH.

      • Solutions containing Z-Gly-Leu-OH.

      • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, vials).

    • Causality: Segregation at the source is the most critical step to prevent unintentional mixing of incompatible waste streams, which could lead to dangerous chemical reactions. It also ensures the accuracy of waste stream identification for the disposal vendor.[2]

  • Waste Collection & Containerization:

    • Step 2.1: Transfer all Z-Gly-Leu-OH waste into a designated hazardous waste container. For solid waste like contaminated gloves and vials, double-bagging within the container is a best practice.

    • Step 2.2: Ensure the container is chemically compatible. Do not use metal containers for acidic or basic waste streams.[3]

    • Step 2.3: Do not overfill the container. A safe maximum is 90% capacity to allow for vapor expansion and prevent spills during transport.[3]

    • Causality: Proper containerization is a primary control measure to prevent environmental release. Using incompatible containers can lead to degradation of the container and subsequent leakage.

  • Labeling:

    • Step 3.1: As soon as the first drop of waste enters the container, affix a Hazardous Waste label.

    • Step 3.2: Clearly write the full chemical name: "Z-Gly-Leu-OH" or "N-Benzyloxycarbonyl-glycyl-L-leucine". Avoid abbreviations.

    • Step 3.3: List all components of any solution, including solvents and their approximate percentages.

    • Step 3.4: Indicate the specific hazards (e.g., "Irritant," "Suspected Carcinogen/Mutagen").

    • Causality: Accurate and complete labeling is a legal requirement under RCRA. It communicates the risks to everyone who handles the container and is essential for the disposal facility to select the correct treatment method.

  • Storage:

    • Step 4.1: Keep the waste container securely closed at all times, except when adding waste.

    • Step 4.2: Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the direct control of laboratory personnel.[3]

    • Step 4.3: Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks.

    • Causality: Federal and local regulations strictly govern the storage time and conditions for hazardous waste.[4] Proper storage minimizes the risk of spills and accidental exposure.

  • Disposal & Removal:

    • Step 5.1: Adhere to your institution's specific waste removal schedule. Academic laboratories operating under the EPA's Subpart K regulations have specific timelines for removing waste from the lab.[4][5]

    • Step 5.2: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup.

    • Step 5.3: Never attempt to dispose of the waste personally. Disposal must be handled by a licensed hazardous waste contractor arranged by your institution.[2]

    • Causality: The "cradle-to-grave" principle of RCRA holds the generator (your institution) legally responsible for the waste until its final, safe disposal.[6] Using certified vendors ensures this chain of custody is maintained.

Data and Decision-Making Tools

To facilitate quick reference and safe decision-making, the following table and diagram summarize the key information and workflow.

Table 1: Z-Gly-Leu-OH Disposal Profile
ParameterGuidelineRationale & Source
Common Name Z-Gly-Leu-OHDipeptide derivative used in synthesis.
Chemical Name N-Benzyloxycarbonyl-glycyl-L-leucineIUPAC nomenclature.
Primary Hazards Skin/Eye Irritant, Suspected Carcinogen/Reproductive Toxin, Aquatic ToxinBased on SDS for the structurally similar Z-Leu-OH.[1]
Disposal Method Collect as Hazardous Chemical WasteDO NOT dispose in trash or down the drain.[2]
Required PPE Safety Goggles, Lab Coat, Nitrile GlovesStandard practice for handling hazardous chemicals.[4]
Waste Container Labeled, sealed, chemically compatible (HDPE recommended)Prevents leaks and ensures regulatory compliance.[3]
Regulatory Body EPA (under RCRA)Governs all hazardous waste in the U.S.[6]
Key Contact Institutional Environmental Health & Safety (EH&S)Manages compliant disposal and vendor relations.[2]
Diagram 1: Z-Gly-Leu-OH Waste Management Workflow

This diagram illustrates the decision-making process and required actions from the moment waste is generated to its final disposal.

G Z-Gly-Leu-OH Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Institutional Compliance cluster_2 Prohibited Actions A Waste Generation (e.g., Unused solid, contaminated vial) B Step 1: Segregate Waste Immediately A->B Is waste contaminated with Z-Gly-Leu-OH? P1 Sink Disposal A->P1 P2 Regular Trash A->P2 C Step 2: Place in Designated Hazardous Waste Container B->C D Step 3: Label Container (Full Name, Hazards, Contents) C->D As soon as first waste is added E Step 4: Store in SAA (Closed, Secondary Containment) D->E F Step 5: Contact EH&S for Pickup E->F Container full or storage time limit reached G EH&S Coordinates with Licensed Waste Vendor F->G H Compliant Transportation & Final Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe handling and disposal of Z-Gly-Leu-OH waste.

By adhering to this structured and well-reasoned protocol, laboratory professionals can ensure they are not only protecting themselves and their colleagues but are also upholding the highest standards of environmental responsibility and regulatory compliance. This commitment is integral to the integrity of our scientific work.

References

  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]

  • AAPPTec. MSDS - Safety Data Sheet: Z-Leu-OH DCHA. [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Biovera Research. Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. [Link]

  • Carl ROTH. Safety Data Sheet: L-Leucine. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Z-Gly-Leu-OH

[1][2]

Executive Summary: Immediate Action Plan

Z-Gly-Leu-OH (Carbobenzoxy-Glycyl-L-Leucine) is a protected dipeptide intermediate used frequently in the synthesis of proteasome inhibitors (e.g., MG132) and antiviral agents.[1] While often classified as "non-hazardous" under GHS criteria due to a lack of comprehensive toxicological data, it must be treated as a bioactive agent.

Standard Operating Requirement:

  • Respiratory: Work within a certified chemical fume hood. If open-bench weighing is unavoidable, an N95/P2 particulate respirator is the minimum requirement.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness). Do not use latex due to poor resistance against common peptide solubilizers (DMF/DMSO).

  • Ocular: ANSI Z87.1 compliant chemical splash goggles.

Part 1: Risk Assessment & Hazard Profile

Analysis by Senior Application Scientist

To handle Z-Gly-Leu-OH safely, one must distinguish between the intrinsic hazard of the solid peptide and the process hazard of the solubilized state.

The Solid State (Powder)
  • Primary Risk: Inhalation sensitization.[2] Protected peptides are often fluffy, electrostatic powders. Inhalation can trigger immune responses or respiratory irritation even if the compound is not acutely toxic.

  • Static Hazard: Z-protected amino acids are prone to static charge buildup, leading to "fly-away" powder that contaminates the user's personal space.

The Solubilized State (Solution)
  • Primary Risk: Transdermal absorption. Z-Gly-Leu-OH is hydrophobic.[1] To use it, you will likely dissolve it in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) .

  • The "Trojan Horse" Effect: These solvents are skin-permeable. If they splash on your skin, they carry the dissolved peptide through the dermal barrier and into the bloodstream. Your PPE must be selected based on the solvent, not just the peptide.

Part 2: The PPE Matrix

Select gear based on your current operational phase.

Protection ZoneComponentSpecificationScientific Rationale
Hand Nitrile Gloves Double-gloving recommended. Outer: 5 mil (0.12 mm)Inner: 3 mil (0.08 mm)Latex degrades rapidly in organic solvents (DMF/DCM).[1][3] Nitrile offers superior breakthrough time (>480 min for solids; variable for solvents).
Respiratory Engineering Control Fume Hood (Face velocity: 0.3–0.5 m/s)Primary barrier against aerosolized peptide dust.[1][3]
Respiratory Backup PPE N95 / FFP2 / P100 Use only if weighing balance is outside the hood.[1][3] Surgical masks provide zero protection against peptide dust.
Eye Goggles Indirect Vent / Splash Proof Safety glasses leave gaps.[1][3] Fine peptide dust can bypass glasses; solvent splashes require complete seals.
Body Lab Coat Cotton/Poly Blend (High neck) Synthetic fibers (100% polyester) can build static charge, exacerbating powder scattering.[1][3] Cotton reduces static.

Part 3: Operational Workflow & Decision Logic

Visualizing the Safety Protocol

The following diagram illustrates the decision logic for PPE selection based on the state of the chemical.

PPE_Decision_LogicStartHandling Z-Gly-Leu-OHState_CheckDetermine StateStart->State_CheckSolidSolid / PowderState_Check->SolidWeighingSolutionSolution (DMF/DMSO)State_Check->SolutionCoupling/ReactionRisk_SolidRisk: Dust Inhalation & StaticSolid->Risk_SolidRisk_SolRisk: Transdermal TransportSolution->Risk_SolAction_SolidProtocol A:1. Anti-static gun usage2. Fume hood sash at 18 inches3. Single Nitrile GlovesRisk_Solid->Action_SolidAction_SolProtocol B:1. Double Nitrile Gloves2. Splash Goggles (Mandatory)3. Change gloves immediately on splashRisk_Sol->Action_Sol

Figure 1: Decision logic for PPE selection based on the physical state of the peptide intermediate.[1]

Step-by-Step Handling Protocol
Phase 1: Weighing (The Critical Step)
  • Static Neutralization: Z-Gly-Leu-OH is static-prone. Use an ionizing anti-static gun on the weighing boat and the bottle before opening. This prevents the powder from "jumping" onto your gloves/sleeves.

  • Draft Control: Minimize air turbulence. If using a high-precision balance inside a hood, use a draft shield.

  • Technique: Use a clean, dedicated spatula. Do not pour from the bottle.

Phase 2: Solubilization
  • Solvent Choice: When adding DMF or DMSO, the mixture becomes a permeation hazard.

  • Glove Check: Inspect gloves for micro-tears before handling the solvent bottle.

  • Spill Management: If Z-Gly-Leu-OH solution drips onto the bench, cover with a paper towel, apply a compatible solvent (ethanol/acetone) to solubilize the residue, and wipe up. Do not let it dry into a dust.

Part 4: Waste Management & Disposal

Disposal must comply with RCRA (USA) or local hazardous waste regulations. Z-Gly-Leu-OH itself is generally considered "Non-Regulated Chemical Waste," but its mixtures are not.[1]

Waste_DisposalWaste_OriginZ-Gly-Leu-OH WasteType_CheckForm?Waste_Origin->Type_CheckSolid_WasteSolid/Dry Waste(Contaminated weighing boats,paper towels, pure powder)Type_Check->Solid_WasteLiquid_WasteLiquid Waste(Dissolved in solvent)Type_Check->Liquid_WasteBin_SolidSolid Hazardous Waste Bin(Label: Organic Solids)Solid_Waste->Bin_SolidSolvent_CheckSolvent Type?Liquid_Waste->Solvent_CheckHalogenHalogenated(DCM, Chloroform)Solvent_Check->HalogenNonHalNon-Halogenated(DMF, DMSO, Methanol)Solvent_Check->NonHal

Figure 2: Waste stream segregation workflow.[1] Note that the solvent usually dictates the classification of the liquid waste.

Disposal Codes (Guidance):

  • Pure Powder: Label as "Non-regulated organic solid."

  • In DMF: Dispose as "Flammable/Toxic Organic Liquid."

  • In DCM: Dispose as "Halogenated Organic Liquid."

Part 5: Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical evaluation.

  • Eye Contact: Flush with water for 15 minutes.[2][4][5] Note: Z-Gly-Leu-OH is hydrophobic; water may not flush it efficiently if it is in solid form.[1] Use an eye wash station to mechanically flush the particles.

  • Skin Contact:

    • Powder: Wash with soap and water.[4][5][6][7]

    • Solution: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin, as it may increase absorption.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Z-Gly-Leu-OH.[1][8][9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][3]

  • Isidro-Llobet, A., et al. (2019). Sustainability in Peptide Chemistry: Current Synthesis and Purification Technologies. Journal of Organic Chemistry. Retrieved from [Link][3]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.